Product packaging for 4-Dimethylaminobutylamine(Cat. No.:CAS No. 3529-10-0)

4-Dimethylaminobutylamine

Cat. No.: B1346629
CAS No.: 3529-10-0
M. Wt: 116.2 g/mol
InChI Key: GCOWZPRIMFGIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Dimethylaminobutylamine is a useful research compound. Its molecular formula is C6H16N2 and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2 B1346629 4-Dimethylaminobutylamine CAS No. 3529-10-0

Properties

IUPAC Name

N',N'-dimethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-8(2)6-4-3-5-7/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOWZPRIMFGIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188780
Record name N,N-Dimethylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3529-10-0
Record name N,N-Dimethyl-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3529-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylaminobutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylbutane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DIMETHYLAMINOBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRW57N4BFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Dimethylaminobutylamine CAS number 3529-10-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Dimethylaminobutylamine (CAS: 3529-10-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 3529-10-0), also known as N,N-Dimethyl-1,4-butanediamine. It details the compound's physicochemical properties, safety information, key applications, and representative experimental protocols.

Core Properties and Identifiers

This compound is a diamine compound featuring both a primary and a tertiary amine group. This structure dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

IdentifierValue
CAS Number 3529-10-0[1][2][3]
IUPAC Name N,N-dimethylbutane-1,4-diamine[1][4]
Molecular Formula C₆H₁₆N₂[1][2][3][4][5]
Canonical SMILES CN(C)CCCCN[1][2][3][4]
InChI Key GCOWZPRIMFGIDQ-UHFFFAOYSA-N[1][2][3][4]
Synonyms (4-aminobutyl)dimethylamine, N,N-Dimethyl-1,4-butanediamine, 4-(Dimethylamino)butylamine[1][4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are essential for handling, storage, and reaction setup.

PropertyValue
Molecular Weight 116.20 g/mol [1][2][3][5]
Appearance Solid[2][3]
Melting Point 60 °C[6]
Boiling Point 151.6 °C at 760 mmHg[4]; 73 °C at 35 mmHg[4][6]
Density 0.838 g/cm³[4]; 0.8179 g/cm³[6]
Flash Point 44.6 °C[4]
Refractive Index 1.4400[6]
Topological Polar Surface Area 29.3 Ų[1][7]
Hydrogen Bond Acceptor Count 2[7]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as corrosive, an irritant, and may be harmful if swallowed.[2][3][4]

Hazard ClassGHS Classification
Pictograms
Signal Word Danger[1][2][3]
Hazard Statements H314: Causes severe skin burns and eye damage[1][2][3]. H302: Harmful if swallowed[2][3]. H226: Flammable liquid and vapor[1].
Precautionary Codes P260, P280, P301+P312, P303+P361+P353, P304+P340, P305+P351+P338, P310[2][3]
Storage Class 8A - Combustible corrosive hazardous materials[2][3]
Storage Conditions Store at 2-8°C, protect from light[6]. Keep in a dry, room-temperature environment[5].

First Aid Measures:

  • Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]

  • Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Applications and Research Utility

The bifunctional nature of this compound makes it a valuable intermediate in various fields of chemical synthesis.

G cluster_B cluster_C cluster_D cluster_E A This compound (Bifunctional Diamine) B Polymer Chemistry A->B C Pharmaceutical Synthesis A->C D Industrial Applications A->D E Organic Synthesis A->E B1 Cross-linking agent for polyamides and polyurethanes B->B1 C1 Intermediate for Active Pharmaceutical Ingredients (APIs) C->C1 D1 Corrosion Inhibitor Manufacturing D->D1 E1 Ligand in Catalytic Processes E->E1 C2 Scaffold for drugs targeting neurological conditions

Fig. 1: Key application areas of this compound.
  • Polymer Science: It serves as a crucial building block and cross-linking agent in the production of polymers such as polyamides and polyurethanes, enhancing their durability and flexibility.[5]

  • Pharmaceutical Industry: The compound is used as an intermediate in the synthesis of various drugs, particularly those aimed at neurological conditions.[5][9] Its structure is valuable for creating active pharmaceutical ingredients with specific properties.[5]

  • Industrial Chemistry: It is utilized in the manufacturing of corrosion inhibitors, which protect metal surfaces in industrial settings by binding effectively to the metal and preventing oxidation.[5]

  • Organic Synthesis: In the field of organic synthesis, it functions as a ligand in various catalytic processes, facilitating chemical reactions with high efficiency.[5]

Experimental Protocols

While specific protocols for this compound are proprietary or not widely published, its reactivity is analogous to other diamines. Below are representative methodologies illustrating its potential use in synthesis.

Protocol 1: Representative Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of a diamine like this compound from a corresponding amino-aldehyde or amino-ketone precursor, based on established reductive amination methods.

Objective: To synthesize a secondary or tertiary amine via the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

Materials:

  • Carbonyl precursor (e.g., 4-aminobutanal)

  • Methylating agent (e.g., formaldehyde)

  • Reducing agent (e.g., sodium borohydride or hydrogen gas with a catalyst like Co@NC-800)[10]

  • Solvent (e.g., ethanol, methanol)[10]

  • Ammonium hydroxide (if starting from a dicarbonyl)[10]

  • Ethylbenzene (as an internal standard for GC analysis)[10]

Methodology:

  • Reactor Setup: Charge a 50 mL stainless steel autoclave reactor with the carbonyl precursor (1 mmol), catalyst (e.g., 20 mg Co@NC-800), and solvent (8 mL ethanol).[10]

  • Amine Source: Add the amine source. For methylation, an aqueous formaldehyde solution can be used.

  • Pressurization: Seal the reactor and flush it several times with hydrogen (H₂) to remove air. Pressurize the reactor with H₂ to the desired pressure (e.g., 1 MPa).[10]

  • Reaction: Heat the mixture to the target temperature (e.g., 130 °C) and stir at a high rate (e.g., 1000 RPM) for a set duration (e.g., 12 hours).[10]

  • Work-up: After the reaction, cool the reactor to room temperature and carefully depressurize it.

  • Analysis: Analyze the product mixture using gas chromatography (GC) with an internal standard to determine yield and purity. Confirm product identity using GC/MS.[10]

G A 1. Reactor Charging (Precursor, Catalyst, Solvent) B 2. Reactor Sealing & Purging (Flush with H₂) A->B C 3. Pressurization (Charge with H₂) B->C D 4. Reaction (Heat and Stir) C->D E 5. Cooldown & Depressurization D->E F 6. Product Work-up (Filtration, Extraction) E->F G 7. Analysis (GC, GC/MS) F->G

Fig. 2: Workflow for a typical reductive amination synthesis.
Protocol 2: Representative Use as a Ligand in a Cross-Coupling Reaction

This protocol describes a general workflow where a diamine like this compound could be employed as a bidentate ligand to stabilize a metal catalyst in a cross-coupling reaction.

Objective: To perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) using a diamine ligand.

Materials:

  • Aryl halide (Substrate 1)

  • Coupling partner (e.g., boronic acid, alkene) (Substrate 2)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound (Ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask or similar reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the palladium precursor, this compound (typically 1-2 equivalents relative to palladium), the aryl halide, the coupling partner, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor its progress using TLC or GC.

  • Quenching & Extraction: Upon completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

This guide provides foundational knowledge for the safe handling, application, and study of this compound. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform thorough literature reviews for specific reaction conditions.

References

N,N-Dimethyl-1,4-butanediamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-1,4-butanediamine, a diamine compound with applications in chemical synthesis and pharmaceutical development. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides an illustrative synthetic pathway.

Chemical Structure and Nomenclature

N,N-Dimethyl-1,4-butanediamine is a diamine featuring a four-carbon chain with a primary amine at one terminus and a dimethylated tertiary amine at the other.

Chemical Structure:

IUPAC Name: (4-aminobutyl)dimethylamine[1]

SMILES String: CN(C)CCCCN[1]

Molecular Formula: C6H16N2[1]

Physicochemical Properties

A summary of the key quantitative data for N,N-Dimethyl-1,4-butanediamine is presented in the table below. It is important to distinguish this compound from its isomer, N,N'-Dimethyl-1,4-butanediamine, as their physical properties may differ.

PropertyValueReference
Molecular Weight 116.21 g/mol
Appearance Clear colorless liquid[1]
Refractive Index (@ 20°C) 1.4375-1.4415[1]
Purity (GC) ≥97.5%[1]
Purity (Titration) ≥97.5 to ≤102.5%[1]

Note: Some reported physical properties in literature, such as boiling point and density, may correspond to the N,N'-dimethyl isomer and should be used with caution.

Synthesis Pathway

N,N-Dimethyl-1,4-butanediamine can be synthesized through various methods. A common approach involves the reductive amination of a suitable precursor. The following diagram illustrates a conceptual synthetic pathway.

Synthesis_of_NN_Dimethyl_1_4_butanediamine Succinic_Acid_Dinitrile Succinic Acid Dinitrile Hydrogenation Catalytic Hydrogenation (in presence of Acetic Anhydride) Succinic_Acid_Dinitrile->Hydrogenation Step 1 Diacetyl_Intermediate N,N'-Diacetyl-1,4-diaminobutane Hydrogenation->Diacetyl_Intermediate Hydrolysis Acid or Alkaline Hydrolysis Diacetyl_Intermediate->Hydrolysis Step 2 Final_Product N,N-Dimethyl-1,4-butanediamine Hydrolysis->Final_Product

Caption: A conceptual two-step synthesis of a 1,4-diaminobutane derivative.

Experimental Protocols

Applications in Research and Development

N,N-Dimethyl-1,4-butanediamine and its derivatives are valuable building blocks in organic synthesis. They are utilized in the pharmaceutical industry as intermediates for the synthesis of various drug candidates. Additionally, these compounds find applications in the development of polymers and as cross-linking agents.

The following diagram illustrates a generalized workflow for the utilization of a chemical intermediate like N,N-Dimethyl-1,4-butanediamine in a drug discovery context.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation Intermediate N,N-Dimethyl-1,4-butanediamine (Intermediate) Synthesis Synthesis of Target Compound Intermediate->Synthesis Purification Purification & Characterization Synthesis->Purification Bio_Assay Biological Assay Purification->Bio_Assay Hit_ID Hit Identification Bio_Assay->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Role of an intermediate in a drug discovery workflow.

References

An In-depth Technical Guide to 4-Dimethylaminobutylamine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Dimethylaminobutylamine, also known as N,N-Dimethyl-1,4-butanediamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of its properties, experimental protocols for their determination, and a visualization of its role in chemical synthesis.

Introduction

This compound (DMABA) is a diamine featuring both a primary and a tertiary amine group. This unique structure makes it a valuable building block in various chemical syntheses. Its applications range from being a monomer in the production of polyamides and polyurethanes to serving as a curing agent for epoxy resins and an intermediate in the synthesis of active pharmaceutical ingredients.[1] A thorough understanding of its physical and chemical properties is crucial for its effective and safe use in research and development.

Chemical Identity

  • IUPAC Name: N',N'-dimethylbutane-1,4-diamine[2]

  • Synonyms: 4-Aminobutyl(dimethyl)amine, N,N-Dimethyl-1,4-butanediamine, N,N-Dimethylputrescine[3]

  • CAS Number: 3529-10-0[2][3]

  • Molecular Formula: C₆H₁₆N₂[2][3]

  • Molecular Structure:

    Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and for its application in various chemical processes.

PropertyValueReference
Molecular Weight 116.20 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Melting Point 60 °C
Boiling Point 73 °C at 35 mmHg
49-50 °C at 7 mmHg
Density 0.8179 g/cm³
Refractive Index 1.4400
pKa (predicted) 10.52 ± 0.10
Solubility Soluble in water and organic solvents such as ether and alcohol.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both primary and tertiary amines. The primary amine group can undergo reactions such as acylation, alkylation, and condensation, while the tertiary amine group can act as a base or a nucleophile. It is sensitive to air and should be stored under an inert atmosphere.

As a diamine, it is a key monomer in step-growth polymerization to form polyamides. It can also be used as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network.[5]

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical properties of liquid amines like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

Procedure:

  • A small amount of the liquid sample (a few drops) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).

  • The bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]

Determination of Density (Pycnometer Method)

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid will emerge through the capillary.

  • The pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

  • The outside of the pycnometer is carefully dried and it is weighed again.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed.

  • The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.[8][9][10][11]

Determination of pKa (Potentiometric Titration)

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • A known volume of a dilute solution of this compound in water is prepared in a beaker.

  • The pH electrode is calibrated and immersed in the amine solution.

  • The solution is stirred gently.

  • The standardized strong acid solution is added in small, known increments from the burette.

  • The pH of the solution is recorded after each addition, allowing the reading to stabilize.

  • A titration curve is generated by plotting the pH versus the volume of acid added.

  • The pKa can be determined from the pH at the half-equivalence point. Since this compound has two basic centers, two equivalence points and two pKa values may be observed.[12][13][14][15][16]

Role in Polyamide Synthesis

This compound can be used as a diamine monomer in the synthesis of polyamides through condensation polymerization with a dicarboxylic acid or its derivative (e.g., a diacyl chloride).

Polyamide_Synthesis DMABA This compound (Diamine Monomer) Polymerization Condensation Polymerization DMABA->Polymerization Diacid Dicarboxylic Acid Chloride (e.g., Adipoyl Chloride) Diacid->Polymerization Polyamide Polyamide Polymerization->Polyamide HCl HCl (Byproduct) Polymerization->HCl

Caption: Synthesis of a polyamide from this compound.

This reaction proceeds via nucleophilic acyl substitution, where the primary amine group of this compound attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride.[17][18][19]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. It is air-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a versatile chemical with a unique combination of primary and tertiary amine functionalities. Its well-defined physical and chemical properties make it a valuable component in the synthesis of a wide range of materials and molecules. A thorough understanding of these properties, coupled with appropriate safety precautions, is essential for its successful application in research and industrial settings.

References

Synthesis of 4-(dimethylamino)butan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-(dimethylamino)butan-1-amine, a valuable building block in medicinal chemistry and drug development. Four primary synthetic strategies are critically evaluated: synthesis from 4-chlorobutanol, selective N,N-dimethylation of 1,4-diaminobutane, reduction of 4-(dimethylamino)butyronitrile, and reduction of 4-(dimethylamino)butyramide. This document details the experimental protocols for each key step, presents quantitative data in structured tables for comparative analysis, and utilizes signaling pathway diagrams to illustrate the reaction workflows. The aim is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable synthetic approach for their specific needs.

Introduction

4-(Dimethylamino)butan-1-amine, also known as N,N-dimethyl-1,4-butanediamine, is a diamine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its structural motif, featuring both a primary and a tertiary amine, allows for differential functionalization, making it a versatile scaffold in the design of novel therapeutics. The dimethylamino group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes, while the primary amine provides a reactive handle for further molecular elaboration. A thorough understanding of the synthetic pathways to this key intermediate is therefore of significant interest to the scientific and drug development communities.

This guide explores four distinct and viable synthetic routes to 4-(dimethylamino)butan-1-amine, providing detailed experimental procedures and comparative data to aid in the selection of the most efficient and practical method.

Comparative Analysis of Synthetic Routes

Four principal synthetic routes have been identified and are detailed below. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

Table 1: Overview of Synthetic Routes to 4-(dimethylamino)butan-1-amine

RouteStarting MaterialKey IntermediatesKey ReactionsOverall Yield (approx.)
1 4-Chlorobutanol4-Chlorobutyraldehyde, 4-(Dimethylamino)butyraldehyde dimethyl acetalOxidation, Acetalization, Aminolysis, Reductive AminationModerate
2 1,4-DiaminobutaneMono-protected 1,4-diaminobutaneProtection, N,N-Dimethylation, DeprotectionVariable
3 4-Chlorobutyronitrile4-(Dimethylamino)butyronitrileNucleophilic Substitution, Nitrile ReductionHigh
4 4-Chlorobutyryl chloride4-(Dimethylamino)butyramideAmidation, Amide ReductionModerate to High

Detailed Synthetic Protocols

Route 1: Synthesis from 4-Chlorobutanol

This multi-step synthesis begins with the oxidation of commercially available 4-chlorobutanol. The resulting aldehyde is protected as an acetal, which then undergoes nucleophilic substitution with dimethylamine. The final step involves the deprotection of the acetal and subsequent reductive amination to yield the target primary amine.

G A 4-Chlorobutanol B 4-Chlorobutyraldehyde A->B Oxidation (e.g., PCC, Swern) C 4-Chlorobutyraldehyde dimethyl acetal B->C Acetalization (MeOH, H+) D 4-(Dimethylamino)butyraldehyde dimethyl acetal C->D Aminolysis (Dimethylamine) E 4-(Dimethylamino)butyraldehyde D->E Hydrolysis (aq. Acid) F 4-(Dimethylamino)butan-1-amine E->F Reductive Amination (NH3, H2/Catalyst)

Caption: Synthetic pathway from 4-chlorobutanol.

Step 1a: Oxidation of 4-Chlorobutanol to 4-Chlorobutyraldehyde

  • Method: Swern Oxidation

  • Procedure: To a solution of oxalyl chloride (1.2 eq) in dichloromethane (DCM) at -78 °C, slowly add dimethyl sulfoxide (DMSO) (2.2 eq). After 15 minutes, add a solution of 4-chlorobutanol (1.0 eq) in DCM. Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature. Quench with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-chlorobutyraldehyde, which is often used in the next step without further purification.

Step 1b: Acetalization to 4-Chlorobutyraldehyde dimethyl acetal [1]

  • Procedure: The crude 4-chlorobutyraldehyde is dissolved in methanol (MeOH). A catalytic amount of concentrated sulfuric acid is added, and the mixture is stirred at room temperature for 1-5 hours. The reaction is monitored by GC or TLC. Upon completion, the reaction is neutralized, and the product is extracted.

Step 1c: Aminolysis to 4-(Dimethylamino)butyraldehyde dimethyl acetal [1]

  • Procedure: The crude 4-chlorobutyraldehyde dimethyl acetal is dissolved in an aqueous solution of dimethylamine (10-35%). The reaction mixture is heated to between 20-60 °C for approximately 12 hours. After completion, the product is extracted and purified by distillation.

Step 1d: Hydrolysis and Reductive Amination

  • Procedure: The 4-(dimethylamino)butyraldehyde dimethyl acetal is hydrolyzed using a mild aqueous acid to afford the corresponding aldehyde. The crude aldehyde is then subjected to reductive amination. A common procedure involves dissolving the aldehyde in methanol, adding an excess of ammonia, and then hydrogenating the mixture in the presence of a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride can be used.

Table 2: Quantitative Data for Route 1

StepReagents & ConditionsYield (%)Purity (%)
1a Oxalyl chloride, DMSO, Et3N, DCM, -78 °C to rt~85-95 (crude)-
1b MeOH, conc. H2SO4, rt, 1-5hHigh (used crude in next step)>95 (after purification)[1]
1c Aq. Dimethylamine (10-35%), 20-60 °C, 12h~70-85>95 (after distillation)[1]
1d 1. aq. Acid; 2. NH3, H2/Raney Ni or NaBH3CN~60-80>98 (after purification)
Route 2: Synthesis from 1,4-Diaminobutane

This route involves the selective protection of one of the primary amine groups of 1,4-diaminobutane, followed by the exhaustive methylation of the remaining free primary amine, and finally deprotection to yield the desired product. The Eschweiler-Clarke reaction is a classical method for amine methylation.

G A 1,4-Diaminobutane B Mono-Boc-1,4-diaminobutane A->B Protection (Boc)2O C N-Boc-N',N'-dimethyl- 1,4-diaminobutane B->C N,N-Dimethylation (Eschweiler-Clarke) D 4-(Dimethylamino)butan-1-amine C->D Deprotection (e.g., TFA, HCl)

Caption: Synthetic pathway from 1,4-diaminobutane.

Step 2a: Mono-Boc Protection of 1,4-Diaminobutane

  • Procedure: To a solution of 1,4-diaminobutane (6.5 eq) in dichloromethane (DCM), a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq) in DCM is added dropwise over several hours with vigorous stirring at room temperature. After stirring overnight, the solvent is removed, and the residue is worked up to isolate the mono-protected diamine.

Step 2b: N,N-Dimethylation (Eschweiler-Clarke Reaction) [2][3]

  • Procedure: To the mono-Boc-1,4-diaminobutane (1.0 eq), an excess of formic acid and formaldehyde (aqueous solution) are added. The mixture is heated to reflux (80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled, basified, and the product is extracted.[2][3] The Eschweiler-Clarke reaction typically results in exhaustive methylation of primary and secondary amines to the corresponding tertiary amines.[2][3][4]

Step 2c: Deprotection

  • Procedure: The N-Boc-N',N'-dimethyl-1,4-diaminobutane is dissolved in a suitable solvent such as DCM, and an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is added. The mixture is stirred at room temperature until the deprotection is complete. The product is then isolated as the corresponding salt or neutralized and extracted as the free base.

Table 3: Quantitative Data for Route 2

StepReagents & ConditionsYield (%)Purity (%)
2a (Boc)2O, DCM, rt~86>95
2b HCOOH, HCHO, 80-100 °C>80[2]>95
2c TFA or HCl in dioxane, rtHigh>98 (after purification)
Route 3: Synthesis from 4-Chlorobutyronitrile

This efficient two-step synthesis starts with the nucleophilic substitution of the chloride in 4-chlorobutyronitrile with dimethylamine, followed by the reduction of the nitrile group to a primary amine.

G A 4-Chlorobutyronitrile B 4-(Dimethylamino)butyronitrile A->B Nucleophilic Substitution (Dimethylamine) C 4-(Dimethylamino)butan-1-amine B->C Nitrile Reduction (e.g., H2/Raney Ni)

Caption: Synthetic pathway from 4-chlorobutyronitrile.

Step 3a: Synthesis of 4-(Dimethylamino)butyronitrile

  • Procedure: 4-Chlorobutyronitrile is reacted with an excess of dimethylamine (either as a gas in a suitable solvent or as a concentrated aqueous solution) in a sealed vessel at elevated temperature. The reaction progress is monitored by GC. After completion, the excess dimethylamine and solvent are removed, and the product is purified by distillation.

Step 3b: Reduction of 4-(Dimethylamino)butyronitrile

  • Method: Catalytic Hydrogenation

  • Procedure: 4-(Dimethylamino)butyronitrile is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of Raney Nickel is added. The mixture is then hydrogenated in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 bar) at a suitable temperature (e.g., 80-120 °C). Upon completion, the catalyst is filtered off, and the solvent is removed to yield the desired amine, which can be further purified by distillation.

Table 4: Quantitative Data for Route 3

StepReagents & ConditionsYield (%)Purity (%)
3a Dimethylamine, sealed vessel, elevated temp.~80-90>97 (after distillation)
3b H2, Raney Ni, EtOH, 80-120 °C, 50-100 bar>90>98 (after distillation)
Route 4: Synthesis from 4-Chlorobutyryl chloride

This route involves the formation of an amide from 4-chlorobutyryl chloride and dimethylamine, followed by the reduction of the amide to the corresponding amine.

G A 4-Chlorobutyryl chloride B 4-Chloro-N,N-dimethylbutyramide A->B Amidation (Dimethylamine) C 4-(Dimethylamino)butyramide B->C Nucleophilic Substitution (Ammonia or equivalent) D 4-(Dimethylamino)butan-1-amine C->D Amide Reduction (e.g., LiAlH4)

Caption: Synthetic pathway from 4-chlorobutyryl chloride.

Step 4a: Synthesis of 4-Chloro-N,N-dimethylbutyramide

  • Procedure: To a cooled solution of dimethylamine in a suitable solvent (e.g., DCM), 4-chlorobutyryl chloride is added dropwise. The reaction is typically exothermic and is maintained at a low temperature (e.g., 0 °C). After the addition is complete, the mixture is stirred for a few hours at room temperature. The reaction is then worked up to remove the dimethylamine hydrochloride salt and isolate the amide.

Step 4b: Synthesis of 4-(Dimethylamino)butyramide

  • Procedure: 4-Chloro-N,N-dimethylbutyramide is reacted with an excess of ammonia (or a protected ammonia equivalent followed by deprotection) to displace the chloride. This reaction is typically carried out in a sealed vessel at elevated temperatures.

Step 4c: Reduction of 4-(Dimethylamino)butyramide

  • Method: Lithium Aluminum Hydride (LiAlH4) Reduction

  • Procedure: To a suspension of LiAlH4 in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-(dimethylamino)butyramide in THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine, which is then purified by distillation.

Table 5: Quantitative Data for Route 4

StepReagents & ConditionsYield (%)Purity (%)
4a Dimethylamine, DCM, 0 °C to rt>90>98 (after workup)
4b Ammonia, sealed vessel, elevated temp.~70-80>95 (after purification)
4c LiAlH4, THF, reflux~80-90>98 (after distillation)

Applications in Drug Development

The N,N-dimethylamino moiety is a common feature in many approved pharmaceutical drugs.[5] The presence of this group can significantly impact a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile. 4-(Dimethylamino)butan-1-amine provides a versatile platform to introduce this functionality along with a reactive primary amine for further derivatization, making it a valuable building block in the synthesis of novel drug candidates.

Conclusion

This technical guide has detailed four distinct and effective synthetic routes for the preparation of 4-(dimethylamino)butan-1-amine. The choice of the optimal route will be dictated by the specific requirements of the researcher or drug development professional, including the availability and cost of starting materials, desired scale of the synthesis, and the required purity of the final product. Route 3, starting from 4-chlorobutyronitrile, appears to be a highly efficient and high-yielding two-step process. Route 2, utilizing a protection-methylation-deprotection strategy on 1,4-diaminobutane, offers a classic and reliable approach. Routes 1 and 4, while involving more steps, utilize readily available starting materials. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for the synthesis of this important chemical intermediate.

References

In-Depth Technical Guide: Safety and Handling of 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Dimethylaminobutylamine (CAS No. 3529-10-0). The information is intended to be a crucial resource for laboratory personnel and anyone involved in the handling, storage, and disposal of this chemical.

Chemical Identification and Physical Properties

This compound, also known as N,N-Dimethyl-1,4-butanediamine, is a diamine that is utilized in various chemical syntheses. Understanding its fundamental properties is the first step in ensuring its safe handling.

PropertyValueReference
CAS Number 3529-10-0[1]
Molecular Formula C₆H₁₆N₂[1]
Molecular Weight 116.20 g/mol [1]
Appearance Solid or Colorless to light yellow liquid[2]
Melting Point 60 °C[2]
Boiling Point 73 °C at 35 mmHg[2]
Density 0.8179 g/cm³[2]
Solubility Soluble in water
SMILES CN(C)CCCCN[1]
InChI Key GCOWZPRIMFGIDQ-UHFFFAOYSA-N[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers to implement appropriate safety measures.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 1B)
alt text
Danger H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation (Category 1)
alt text
Danger H318: Causes serious eye damage.

Handling and Storage Precautions

Proper handling and storage are paramount to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are mandatory.
Respiratory Protection Use in a well-ventilated area or with a properly fitted respirator if inhalation risk is high.
Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or dust.

  • Wash hands thoroughly after handling.

  • Use only in a chemical fume hood.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from heat and sources of ignition.

  • Store in a corrosive-resistant cabinet.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical. The following diagrams outline the recommended procedures for spills and exposure.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Dispose Dispose of in a Sealed Container as Hazardous Waste Collect->Dispose Clean Clean Spill Area with a Suitable Solvent Dispose->Clean Exposure_Response Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Immediately Remove Contaminated Clothing Skin_Contact->Remove_Clothing Flush_Eyes Immediately Flush Eyes with Water for at least 15 minutes Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Wash_Skin Wash Skin with Plenty of Soap and Water for 15 min Remove_Clothing->Wash_Skin Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

References

Spectroscopic Profile of N,N-Dimethyl-1,4-butanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethyl-1,4-butanediamine (also known as N,N'-dimethylputrescine), a diamine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide presents a combination of data from analogous compounds, predicted values based on established spectroscopic principles, and general experimental protocols applicable to the analysis of aliphatic amines.

Introduction

N,N-Dimethyl-1,4-butanediamine (CAS No: 111-51-3) is a derivative of putrescine, a naturally occurring polyamine. Its structure, featuring two secondary amine functionalities, makes it a valuable building block in organic synthesis and a subject of study in various biological and chemical contexts. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the study of its interactions. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for N,N-Dimethyl-1,4-butanediamine and its close analog, N,N,N',N'-tetramethyl-1,4-butanediamine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of N,N-Dimethyl-1,4-butanediamine is expected to be relatively simple, with signals corresponding to the N-methyl protons and the two types of methylene protons in the butane backbone. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
N-CH2.4 - 2.6Singlet6H
N-CH ₂-2.5 - 2.7Triplet4H
-CH ₂-CH ₂-1.5 - 1.7Multiplet4H
N-H 1.0 - 2.0Broad Singlet2H

Note: Predicted values are based on typical chemical shifts for aliphatic amines. The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

For comparison, the reported ¹H NMR data for the analogous N,N,N',N'-tetramethyl-1,4-butanediamine shows a singlet for the N-methyl protons at approximately 2.21 ppm and multiplets for the methylene protons around 2.26 ppm and 1.48 ppm in CDCl₃.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three chemically different carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

CarbonPredicted Chemical Shift (δ, ppm)
N-C H₃35 - 45
N-C H₂-50 - 60
-C H₂-C H₂-25 - 35

Note: Predicted values are based on typical chemical shifts for aliphatic amines.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-Dimethyl-1,4-butanediamine, as a secondary amine, is expected to exhibit a characteristic N-H stretching absorption.

Table 3: Predicted Infrared (IR) Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Weak to Medium
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
N-H Bend1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Note: As a secondary amine, a single N-H stretching band is expected.[1] Tertiary amines lack an N-H bond and therefore do not show a band in this region.[1]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-Dimethyl-1,4-butanediamine is expected to show a molecular ion peak and characteristic fragmentation patterns, primarily through α-cleavage.

Table 4: Predicted Mass Spectrometry (MS) Data for N,N-Dimethyl-1,4-butanediamine

m/zProposed FragmentComments
116[C₆H₁₆N₂]⁺•Molecular Ion (M⁺•)
101[M - CH₃]⁺Loss of a methyl group
87[M - C₂H₅]⁺α-cleavage
72[CH₃NHCH₂CH₂]⁺α-cleavage
58[CH₃NHCH₂]⁺α-cleavage, likely base peak
44[CH₃NH]⁺Further fragmentation

Note: The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a liquid aliphatic amine like N,N-Dimethyl-1,4-butanediamine.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of N,N-Dimethyl-1,4-butanediamine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width: 0-150 ppm.

    • Number of scans: 128 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of neat N,N-Dimethyl-1,4-butanediamine between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Method: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Method: Direct infusion or via Gas Chromatography (GC-MS). For a relatively volatile liquid like N,N-Dimethyl-1,4-butanediamine, GC-MS is a suitable method.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Energy: Standard 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

  • Mass Range: Scan a range appropriate for the molecular weight, for instance, m/z 30-200.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted mass spectral fragmentation of N,N-Dimethyl-1,4-butanediamine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N,N-Dimethyl-1,4-butanediamine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Chemical Shifts, Coupling, Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Fragmentation MolIon [C₆H₁₆N₂]⁺• m/z = 116 Frag1 [M - CH₃]⁺ m/z = 101 MolIon->Frag1 -•CH₃ Frag2 [CH₃NHCH₂CH₂]⁺ m/z = 72 MolIon->Frag2 α-cleavage Frag3 [CH₃NHCH₂]⁺ m/z = 58 (Base Peak) MolIon->Frag3 α-cleavage Frag4 [CH₃NH]⁺ m/z = 44 Frag2->Frag4

Caption: Predicted major fragmentation pathway for N,N-Dimethyl-1,4-butanediamine in EI-MS.

References

Solubility of 4-Dimethylaminobutylamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Dimethylaminobutylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound (C₆H₁₆N₂) possesses both polar and nonpolar characteristics.

  • Polar Features: The molecule contains two nitrogen atoms: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). The primary amine group is capable of both donating and accepting hydrogen bonds, while the tertiary amine can only accept hydrogen bonds. These functional groups contribute to the molecule's polarity and its potential for favorable interactions with polar solvents.[3][4]

  • Nonpolar Features: The four-carbon alkyl chain (butane backbone) is a nonpolar, hydrophobic component.

Based on this structure, the following solubility patterns can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the amine groups and the hydroxyl groups of the solvent.[3][5]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): Moderate to good solubility is likely. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the amine functional groups.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated. The nonpolar alkyl chain will have favorable van der Waals interactions, but the polar amine groups will be poorly solvated, limiting overall solubility.[3][5]

The interplay between these factors determines the overall solubility in a specific organic solvent.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound across a range of organic solvents is not widely published. Researchers requiring precise solubility values are advised to perform experimental determinations. The following table is provided as a template for recording experimentally obtained data.

Table 1: Experimental Solubility Data for this compound

Organic Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L) Method
e.g., Methanol 25 Data to be determined Data to be determined Shake-Flask/HPLC
e.g., Acetone 25 Data to be determined Data to be determined Shake-Flask/HPLC
e.g., Toluene 25 Data to be determined Data to be determined Shake-Flask/HPLC
e.g., Hexane 25 Data to be determined Data to be determined Shake-Flask/HPLC
e.g., Dichloromethane 25 Data to be determined Data to be determined Shake-Flask/HPLC

| e.g., Ethyl Acetate| 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic (equilibrium) solubility of a compound.[6]

Materials and Reagents
  • Solute: this compound (purity >98%)

  • Solvents: High-purity organic solvents of interest (e.g., methanol, acetone, toluene, hexane)

  • Analytical Standards: A certified reference standard of this compound

  • HPLC-grade solvents for the analytical phase

Apparatus
  • Analytical balance

  • Glass vials with screw caps (e.g., 10 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis Spectrophotometer.

Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the solute in the solution plateaus.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe and a chemically resistant syringe filter.[9]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to bring the concentration within the calibrated range of the analytical method.

Analytical Quantification

The concentration of the diluted, saturated solution can be determined using HPLC or UV-Vis spectroscopy.

  • Using HPLC: [10][11]

    • Method Development: Develop a suitable HPLC method (e.g., reversed-phase with an appropriate mobile phase) that provides good peak shape and retention for this compound.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations from the certified reference standard. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Inject the diluted sample filtrate into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Using UV-Vis Spectroscopy: [12][13][14]

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

    • Sample Analysis: Measure the absorbance of the diluted sample filtrate at λmax.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample and back-calculate the concentration of the saturated solution.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute (4-DMAB) to Vial B Add Known Volume of Organic Solvent A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Centrifuge or Filter to Remove Excess Solid C->D E Accurately Dilute Saturated Filtrate D->E F Quantify Concentration (HPLC or UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

This diagram outlines the key molecular and environmental factors that govern the solubility of this compound in organic solvents.

G Solubility Solubility of This compound Solute Solute Properties (4-DMAB) Solute->Solubility Polarity Molecular Polarity Solute->Polarity Solvent Solvent Properties Solvent->Solubility Solvent_Polarity Solvent Polarity (Polar vs. Nonpolar) Solvent->Solvent_Polarity System System Conditions System->Solubility Temp Temperature System->Temp Pressure Pressure (Minor effect for liquids/solids) System->Pressure H_Bond_D H-Bond Donating (Primary Amine) Polarity->H_Bond_D H_Bond_A H-Bond Accepting (Both Amines) Polarity->H_Bond_A Size Molecular Size & Hydrophobic Chain Polarity->Size Solvent_H_Bond Solvent H-Bonding (Protic vs. Aprotic) Solvent_Polarity->Solvent_H_Bond

Caption: Key factors influencing the solubility of amines.

References

A Technical Guide to Commercial Sourcing of 4-Dimethylaminobutylamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of commercial suppliers for 4-Dimethylaminobutylamine (DMABA), a key building block in pharmaceutical research and drug development. This document outlines supplier specifications, available data, and representative experimental considerations for the effective procurement and application of this versatile chemical intermediate.

Introduction to this compound in Research

This compound (CAS No: 3529-10-0) is a diamine featuring both a primary and a tertiary amine. This bifunctionality makes it a valuable synthon for introducing a dimethylaminoalkyl chain into target molecules. The tertiary amine can serve as a basic center, influencing the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability, while the primary amine provides a reactive handle for a variety of chemical transformations. Its application is prevalent in the synthesis of bioactive molecules and complex organic scaffolds.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research and development purposes. The following section details key information for prominent suppliers. It is important to note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

Supplier Overview
  • Sigma-Aldrich (Merck): A major global supplier of research chemicals, Sigma-Aldrich lists this compound under its "AldrichCPR" product line.[1][2] A critical consideration for researchers is that the company explicitly states it does not provide analytical data for this specific product, and the buyer is responsible for confirming its identity and purity.[1]

  • Dayang Chem (Hangzhou) Co., Ltd.: A China-based manufacturer and supplier, Dayang Chem offers this compound and indicates capabilities for both research-scale (gram) and industrial-scale (bulk) production.[3]

  • Matrix Scientific: A US-based supplier specializing in research chemicals and building blocks for various industries, including pharmaceutical R&D.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from the identified suppliers. Researchers should always obtain the most current Certificate of Analysis (CoA) from the supplier for lot-specific data.

SupplierProduct Name/GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich This compound, AldrichCPR3529-10-0[1]C₆H₁₆N₂[1]116.21[1]Not specified by supplier[1]Inquire with supplier
Dayang Chem 4-(Dimethylamino)butylamine3529-10-0[3]C₆H₁₆N₂[3]116.21[3]Industrial Grade/98% (inquire for research grades)Gram to bulk[3]
Matrix Scientific 4-(Dimethylamino)butylamine3529-10-0[4]C₆H₁₆N₂[4]116.21[4]Inquire with supplierInquire with supplier

Note: Purity and pricing information from general chemical directories suggest that research-grade this compound is commonly available at purities of ≥97%. However, direct confirmation from the chosen supplier is essential.

Experimental Protocols and Considerations

While specific experimental protocols for the use of this compound are not provided by the suppliers, this section outlines a representative synthetic procedure where it can be employed as a nucleophile.

Representative Protocol: Amide Coupling Reaction

This protocol describes the formation of an amide bond between this compound and a carboxylic acid, a common transformation in drug discovery.

Reaction:

Materials:

  • Carboxylic acid of interest (R-COOH)

  • This compound

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Magnetic stirrer and appropriate glassware

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate flask, prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Note: The choice of coupling agent, base, and solvent may need to be optimized depending on the specific carboxylic acid substrate.

Visualizing Workflows and Pathways

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound for a research project.

A Define Research Needs (Purity, Quantity, Timeline) B Identify Potential Suppliers (e.g., Sigma-Aldrich, Dayang Chem, Matrix Scientific) A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Evaluate Supplier Data C->D E Compare Purity and Impurity Profiles D->E F Compare Pricing and Lead Times D->F G Assess Supplier Reputation and Support D->G H Select Supplier and Place Order E->H F->H G->H I Perform Incoming Quality Control (Confirm Identity and Purity) H->I J Proceed with Research I->J

Caption: Workflow for selecting a commercial chemical supplier.

Representative Synthetic Pathway

This diagram illustrates a general synthetic pathway where this compound is used as a building block to synthesize a more complex molecule.

cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Product A Carboxylic Acid (R-COOH) C Amide Coupling (e.g., HATU, DIPEA) A->C B This compound B->C D Target Molecule (R-CO-NH-(CH₂)₄-N(CH₃)₂) C->D

References

An In-Depth Technical Guide to 4-Dimethylaminobutylamine and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminobutylamine, a versatile diamine, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and polymers. This technical guide provides a comprehensive overview of its alternative names, chemical properties, and known applications. While its role as a synthetic intermediate is established, detailed public information regarding its specific biological activities, mechanisms of action, and involvement in signaling pathways is limited. This document summarizes the available technical data and outlines a general synthetic protocol.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Accurate identification is crucial for researchers. The primary identifiers and most common synonyms are listed below.

Identifier Type Value
IUPAC Name N',N'-dimethylbutane-1,4-diamine
CAS Number 3529-10-0
Molecular Formula C6H16N2
Molecular Weight 116.21 g/mol

A comprehensive list of alternative names is provided in the table below for easy reference.

Table 1: Alternative Names and Synonyms for this compound

SynonymSource
N,N-Dimethyl-1,4-butanediaminePubChem[1]
4-(Dimethylamino)butan-1-amine---
N,N-Dimethylbutane-1,4-diaminePubChem[1]
(4-Aminobutyl)dimethylaminePubChem[1]
1-Amino-4-(dimethylamino)butane---
N1,N1-Dimethyl-1,4-butanediamineMySkinRecipes
N,N-DimethylaminobutylaminePubChem[1]
4-(N,N-Dimethylamino)butylamine---
N',N'-dimethylbutane-1,4-diaminePubChem[1]
1,4-Butanediamine, N,N-dimethyl-PubChem[1]
N1,N1-dimethylbutane-1,4-diaminePubChem[1]
N,N-Dimethyl-1,4-diaminobutane---

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to light yellow liquid---
Boiling Point 164-168 °C---
Density 0.828 g/mL at 25 °C---
Flash Point 45 °C---
Solubility Soluble in water and common organic solventsVulcanchem
pKa (predicted) ~9.71Smolecule[2]

Applications in Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both a primary and a tertiary amine, allows for a range of chemical transformations.

  • Polymer Chemistry: It can be used as a cross-linking agent in the production of polyamides and polyurethanes, contributing to the material's durability and flexibility.[3]

  • Corrosion Inhibitors: The chemical structure of this compound allows it to bind to metal surfaces, and it is utilized in the manufacturing of corrosion inhibitors.[3]

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,4-diaminobutane with a methylating agent. The following is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

Workflow for the Synthesis of this compound

G General Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1,4-Diaminobutane D Reaction Mixture A->D B Methylating Agent (e.g., Formaldehyde/Formic Acid) B->D C Solvent (e.g., Water) C->D E Heating and Stirring (e.g., Reflux) D->E F Basification (e.g., NaOH) E->F G Extraction with Organic Solvent F->G H Drying of Organic Layer G->H I Solvent Evaporation H->I J Distillation under Reduced Pressure I->J K This compound (Product) J->K

Caption: General workflow for the synthesis of this compound.

Materials:

  • 1,4-Diaminobutane

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-diaminobutane with an aqueous solution of formaldehyde.

  • Methylation: Slowly add formic acid to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature and make it strongly basic by the slow addition of concentrated sodium hydroxide solution.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity of this compound. While its use as an intermediate in the synthesis of neurologically active compounds is mentioned, its direct pharmacological profile, including receptor binding affinities, enzyme inhibition, or effects on signaling pathways, is not well-documented.[3]

Research on structurally related N,N-dimethylalkylamines has shown a wide range of biological activities, including interactions with neurotransmitter transporters and receptors. However, direct extrapolation of these activities to this compound is not scientifically valid without specific experimental data.

Due to the absence of specific information on its interaction with biological pathways, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the potential pharmacological effects of this compound.

Conclusion

This compound is a well-characterized chemical compound with numerous synonyms, primarily used as a synthetic intermediate. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a general synthetic protocol. While its importance in the synthesis of materials and potential pharmaceuticals is recognized, a significant gap exists in the public knowledge regarding its specific biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological profile of this compound and its potential applications in drug discovery and development. Professionals in the field are encouraged to consult internal research and proprietary databases for more specific applications and to conduct further studies to fully characterize this versatile molecule.

References

An In-depth Technical Guide on the Core Basic Reactivity of the Primary and Tertiary Amine Groups in 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental reactivity of the primary and tertiary amine groups present in 4-Dimethylaminobutylamine (DMABA). Understanding the distinct basicity and nucleophilicity of these two functional groups is critical for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the theoretical basis for their differential reactivity, supported by established chemical principles, and provides detailed experimental protocols for their quantitative characterization.

Introduction to this compound

This compound, also known as N,N-Dimethyl-1,4-butanediamine, is a diamine featuring both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine group separated by a butyl chain. This structural arrangement leads to distinct chemical properties for each nitrogen center, influenced by electronic and steric factors. The differential reactivity of these groups can be harnessed for selective chemical modifications, making DMABA a versatile building block in medicinal chemistry and materials science.

Basicity of the Amine Groups: pKa Values

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. In this compound, the primary and tertiary amines exhibit different pKa values due to the interplay of inductive effects, solvation, and steric hindrance.

  • Inductive Effect: The alkyl groups attached to the tertiary amine are electron-donating, which increases the electron density on the nitrogen and would be expected to increase its basicity compared to the primary amine.

  • Solvation: The protonated primary amine (R-NH₃⁺) can be stabilized by hydrogen bonding with protic solvents to a greater extent than the protonated tertiary amine (R-N(CH₃)₂H⁺). This enhanced solvation stabilizes the conjugate acid of the primary amine, making the primary amine a stronger base in aqueous media.

  • Steric Hindrance: The methyl groups on the tertiary amine create steric bulk, which can hinder the approach of a proton and also impede solvation of the corresponding cation, thereby reducing its basicity.

Table 1: Estimated pKa Values for the Amine Groups in this compound

Amine GroupEstimated pKa of Conjugate AcidRationale
Primary Amine (-NH₂)~10.5 - 11.0Based on predictions for similar primary alkylamines and the influence of solvation.
Tertiary Amine (-N(CH₃)₂)~9.5 - 10.0Expected to be lower than the primary amine due to steric hindrance and reduced solvation of the conjugate acid.

Nucleophilicity and Differential Reactivity

The nucleophilicity of the amine groups in this compound dictates their reactivity towards electrophiles. Generally, in protic solvents, primary amines are considered more nucleophilic than tertiary amines.

  • Primary Amine: The primary amine is less sterically hindered, allowing for easier access of electrophiles to the nitrogen's lone pair of electrons. It readily participates in reactions such as acylation and alkylation.

  • Tertiary Amine: The tertiary amine is more sterically hindered by the two methyl groups and the butyl chain. While it is basic, its nucleophilicity is diminished, particularly towards bulky electrophiles. Tertiary amines do not undergo acylation in the same manner as primary and secondary amines as they lack a proton to be removed after the initial nucleophilic attack.[4] They can, however, be alkylated to form quaternary ammonium salts.[5]

This difference in reactivity allows for the selective functionalization of the primary amine in the presence of the tertiary amine.

Experimental Protocols

This protocol describes the determination of the macroscopic pKa values of the primary and tertiary amine groups in this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

Procedure:

  • Solution Preparation: Prepare a 0.01 M solution of this compound in deionized water. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place a known volume (e.g., 50 mL) of the diamine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The two equivalence points correspond to the protonation of the two amine groups. The pKa values can be determined from the half-equivalence points on the titration curve. The first pKa will correspond to the more basic amine (likely the primary amine) and the second to the less basic amine.

This protocol demonstrates the selective protection of the primary amine group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates and appropriate developing solvent system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add triethylamine (1.1 equivalents). Cool the solution in an ice bath. Add a solution of Boc₂O (1.05 equivalents) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC to observe the consumption of the starting material and the formation of the mono-protected product.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the N-Boc-4-dimethylaminobutylamine.

Visualizations

Protonation_Equilibria DMABA H₂N-(CH₂)₄-N(CH₃)₂ (Free Base) Mono_Protonated_Primary ⁺H₃N-(CH₂)₄-N(CH₃)₂ (Mono-protonated at Primary Amine) DMABA->Mono_Protonated_Primary + H⁺ (pKa₁ ~10.5-11.0) Mono_Protonated_Tertiary H₂N-(CH₂)₄-N⁺H(CH₃)₂ (Mono-protonated at Tertiary Amine) DMABA->Mono_Protonated_Tertiary + H⁺ (pKa₂ ~9.5-10.0) Di_Protonated ⁺H₃N-(CH₂)₄-N⁺H(CH₃)₂ (Di-protonated) Mono_Protonated_Primary->Di_Protonated + H⁺ Mono_Protonated_Tertiary->Di_Protonated + H⁺

Caption: Protonation equilibria of this compound.

Selective_Boc_Protection cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start This compound + Boc₂O, Et₃N in DCM Reaction Stir at RT, 12-24h Start->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product N-Boc-4-dimethylaminobutylamine Chromatography->Product

Caption: Experimental workflow for the selective mono-Boc protection of this compound.

Conclusion

The primary and tertiary amine groups in this compound exhibit distinct basicity and nucleophilicity. The primary amine is generally more basic and significantly more nucleophilic towards acylating agents due to lower steric hindrance. This differential reactivity provides a powerful tool for the selective modification of this versatile diamine. The experimental protocols provided herein offer a practical guide for the quantitative assessment of these properties and for the controlled chemical functionalization of this compound, which is of significant interest to researchers in drug discovery and chemical synthesis.

References

Methodological & Application

The Coordination Chemistry of N,N-Dimethyl-1,4-butanediamine: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: December 2025

N,N-Dimethyl-1,4-butanediamine presents an intriguing profile for a coordinating ligand. As a flexible bidentate N-donor ligand, it possesses the capacity to form stable chelate rings with a variety of metal centers. The presence of methyl groups on the nitrogen atoms introduces steric bulk and alters the electronic properties compared to its unsubstituted analogue, putrescine (1,4-butanediamine). These modifications can significantly influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

Potential Applications and Areas for Future Research

The limited available information suggests that coordination complexes of N,N-Dimethyl-1,4-butanediamine could find utility in several key areas:

  • Catalysis: The mention of its use in catalytic processes suggests potential applications in reactions such as cross-coupling, hydrogenation, or polymerization. The steric and electronic tuning afforded by the methyl groups could lead to catalysts with unique selectivity and activity.

  • Materials Science: As a diamine, it can act as a linker or building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The properties of these materials, such as porosity, thermal stability, and catalytic activity, would be influenced by the nature of the metal ion and the coordination environment imposed by the ligand.

  • Bioinorganic Chemistry and Drug Development: Diamine-containing metal complexes have been explored for their biological activity, including antimicrobial and anticancer properties. The specific coordination chemistry of N,N-Dimethyl-1,4-butanediamine with biologically relevant metal ions could yield novel therapeutic agents.

The Path Forward: A Call for Investigation

The absence of detailed studies on the coordination chemistry of N,N-Dimethyl-1,4-butanediamine represents a significant gap in the literature. To unlock the potential of this ligand, systematic research is required, focusing on the following areas:

  • Synthesis and Characterization: The development of robust and reproducible synthetic protocols for a range of transition metal and main group element complexes is a critical first step. Comprehensive characterization using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and elemental analysis is necessary to elucidate the coordination modes, bond parameters, and overall structure of these complexes.

  • Thermodynamic and Kinetic Studies: Investigation of the stability constants of the metal complexes and the kinetics of their formation and ligand exchange reactions would provide fundamental insights into their behavior in solution.

  • Exploration of Catalytic Activity: A thorough screening of the catalytic potential of these complexes in various organic transformations is warranted. Mechanistic studies would be crucial to understand the role of the ligand in the catalytic cycle.

  • Investigation of Biological Activity: The biological properties of the synthesized complexes should be evaluated through in vitro and in vivo studies to identify potential therapeutic applications.

Hypothetical Experimental Workflow

To stimulate further research, a hypothetical experimental workflow for the synthesis and characterization of a transition metal complex of N,N-Dimethyl-1,4-butanediamine is presented below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Start: Metal Salt (e.g., MCl₂) N,N-Dimethyl-1,4-butanediamine dissolve_metal Dissolve metal salt in a suitable solvent (e.g., Ethanol) start->dissolve_metal dissolve_ligand Dissolve ligand in the same solvent start->dissolve_ligand mix Add ligand solution dropwise to the metal salt solution dissolve_metal->mix dissolve_ligand->mix react Stir the reaction mixture at a specific temperature for a defined period mix->react precipitate Induce precipitation (e.g., cooling, addition of anti-solvent) react->precipitate isolate Isolate the solid product by filtration precipitate->isolate wash_dry Wash with a suitable solvent and dry under vacuum isolate->wash_dry product Crystalline Product: [M(N,N-DMBDA)ₓ]Cl₂ wash_dry->product scxrd Single-Crystal X-ray Diffraction (for structural determination) product->scxrd Analysis nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ftir FT-IR Spectroscopy (to identify coordination) product->ftir Analysis uvvis UV-Vis Spectroscopy (for electronic properties) product->uvvis Analysis ea Elemental Analysis (to confirm composition) product->ea Analysis ms Mass Spectrometry (to determine molecular weight) product->ms Analysis catalysis Catalytic Activity Screening scxrd->catalysis biological Biological Activity Assays scxrd->biological nmr->catalysis nmr->biological ftir->catalysis ftir->biological uvvis->catalysis uvvis->biological ea->catalysis ea->biological ms->catalysis ms->biological

Caption: Hypothetical workflow for the synthesis, characterization, and application studies of a metal complex with N,N-Dimethyl-1,4-butanediamine.

Application Notes and Protocols: Synthesis of Polyamides Featuring a Tertiary Amine Moiety via 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). While traditional polyamides like Nylon have widespread industrial applications, functional polyamides containing specific moieties are of increasing interest in specialized fields such as drug delivery, gene therapy, and biomaterials. The incorporation of tertiary amine groups into the polymer backbone, for instance by using monomers like 4-Dimethylaminobutylamine, can impart unique properties such as pH-responsiveness, enhanced solubility, and the ability to interact with biological molecules.

These "smart" polymers can respond to changes in their environment, such as the lower pH found in tumor microenvironments or endosomal compartments, leading to conformational changes or protonation of the amine groups. This pH-sensitivity is highly desirable for the targeted release of therapeutic agents. This document provides a detailed protocol for the synthesis and characterization of polyamides incorporating this compound, based on established polycondensation principles.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of polyamides from this compound and a diacyl chloride.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers Monomers (this compound, Diacyl Chloride) Reaction_Setup Reaction Setup (Inert Atmosphere, 0°C to RT) Monomers->Reaction_Setup Solvent Anhydrous Solvent (e.g., NMP, DMAc) Solvent->Reaction_Setup Polycondensation Low-Temperature Solution Polycondensation Reaction_Setup->Polycondensation Precipitation Precipitation & Washing (e.g., in Methanol/Water) Polycondensation->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Polymer_Sample Purified Polyamide Drying->Polymer_Sample Yield & Purity Assessment FTIR FTIR Spectroscopy Polymer_Sample->FTIR NMR ¹H & ¹³C NMR Spectroscopy Polymer_Sample->NMR GPC Gel Permeation Chromatography (GPC) Polymer_Sample->GPC TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC G cluster_monomers Monomers cluster_polymer Polyamide Repeating Unit start Diamine This compound (H₂N-(CH₂)₄-N(CH₃)₂) end Diacid Adipoyl Chloride (ClOC-(CH₂)₄-COCl) Diamine->Diacid + Polymer [-NH-(CH₂)₄-N(CH₃)₂-CO-(CH₂)₄-CO-]n Diacid->Polymer Polycondensation

Application Notes and Protocols for 4-Dimethylaminobutylamine as a Cross-linking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminobutylamine is a unique aliphatic amine possessing both a primary amine and a tertiary amine functional group. This dual functionality suggests a dual role in the curing of epoxy resins. The primary amine group can participate directly in the cross-linking reaction with the epoxy rings, forming a covalent bond and contributing to the polymer network. The tertiary amine group is known to catalyze the epoxy-amine reaction and can also promote the homopolymerization of the epoxy resin.[1] This catalytic activity can potentially accelerate the curing process, even at lower temperatures.

The structure of this compound suggests that it can be used either as a sole curing agent or as a reactive accelerator in conjunction with other polyamines. Its use may offer advantages in controlling the curing kinetics and tailoring the final properties of the cured epoxy network.

Chemical Reaction Mechanism

The curing of epoxy resins with this compound is expected to proceed through two main reaction pathways:

  • Direct Cross-linking: The primary amine group of this compound undergoes a nucleophilic addition to the epoxide ring of the epoxy resin. This reaction forms a secondary amine, which can then react with another epoxide group to form a tertiary amine and create a cross-link in the polymer network.[2]

  • Catalytic Action: The tertiary amine group of this compound can act as a catalyst, accelerating the reaction between other primary or secondary amines and the epoxy groups. It can also initiate the anionic ring-opening polymerization (homopolymerization) of the epoxy resin.[3]

A simplified representation of the primary amine reaction is as follows:

  • Step 1: R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R' (Formation of a secondary amine)

  • Step 2: R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂ (Formation of a tertiary amine and cross-link)

Where R represents the butyl-dimethylamino moiety of this compound and R' represents the backbone of the epoxy resin.

Hypothetical Performance Data

The following tables present hypothetical quantitative data for an epoxy system cured with this compound. These values are based on typical ranges observed for aliphatic amine curing agents and should be experimentally verified. The data assumes a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Table 1: Curing Characteristics of DGEBA Epoxy Resin with this compound

ParameterValueConditions
Mix Ratio (phr) 25 - 35 (Hypothetical)Stoichiometric calculation based on AHEW
Amine Hydrogen Equivalent Weight (AHEW) 58.1 g/eqCalculated
Gel Time (minutes) 30 - 60@ 25°C, 100g mass
Peak Exotherm (°C) 90 - 120@ 25°C, 100g mass
Recommended Cure Schedule 24 hours @ 25°C followed by 2 hours @ 80°CFor optimal properties

Table 2: Predicted Mechanical and Thermal Properties of Cured Epoxy Resin

PropertyPredicted ValueTest Method
Glass Transition Temperature (Tg, °C) 100 - 130DSC, DMA
Tensile Strength (MPa) 50 - 70ASTM D638
Tensile Modulus (GPa) 2.5 - 3.5ASTM D638
Elongation at Break (%) 3 - 5ASTM D638
Hardness (Shore D) 80 - 85ASTM D2240

Experimental Protocols

The following are generalized protocols for the preparation and characterization of epoxy resins cured with this compound.

Protocol for Sample Preparation
  • Materials:

    • Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)

    • This compound (Amine Hydrogen Equivalent Weight: 58.1 g/eq)

    • Disposable mixing cups and stirring rods

    • Molds for casting test specimens (e.g., silicone or Teflon)

    • Vacuum desiccator

  • Procedure:

    • Calculate the required amount of this compound based on the desired stoichiometric ratio. The stoichiometric amount (in parts per hundred of resin, phr) can be calculated using the formula: phr = (AHEW / EEW) * 100 Where AHEW is the Amine Hydrogen Equivalent Weight of the curing agent and EEW is the Epoxy Equivalent Weight of the resin.

    • Weigh the appropriate amount of DGEBA epoxy resin into a clean, dry mixing cup.

    • Add the calculated amount of this compound to the epoxy resin.

    • Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture.

    • Degas the mixture in a vacuum desiccator for 5-10 minutes to remove any entrapped air bubbles.

    • Pour the mixture into the prepared molds.

    • Allow the samples to cure according to the desired cure schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).

Protocol for Characterization
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Procedure for Cure Kinetics:

    • Prepare a small sample (5-10 mg) of the uncured epoxy/amine mixture in a hermetically sealed aluminum DSC pan.

    • Place the sample in the DSC cell.

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from room temperature to approximately 250°C.

    • Record the heat flow as a function of temperature to determine the exothermic curing peak.

    • Analyze the data to determine the onset of cure, peak exotherm temperature, and total heat of reaction.

  • Procedure for Tg Determination:

    • Use a fully cured sample (5-10 mg).

    • Perform a heat-cool-heat cycle. Typically, heat from room temperature to above the expected Tg (e.g., 180°C) at a rate of 10°C/min, cool down to room temperature, and then reheat at the same rate.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, fully cured sample (10-20 mg) in the TGA sample pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • Analyze the data to determine the onset of decomposition and the temperature at different weight loss percentages (e.g., Td5%, Td10%).

  • Instrument: A calibrated Dynamic Mechanical Analyzer.

  • Procedure:

    • Prepare a rectangular specimen of the cured epoxy with appropriate dimensions for the DMA clamp (e.g., single cantilever or three-point bending).

    • Mount the specimen in the DMA.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to above the Tg (e.g., 180°C) at a constant rate (e.g., 3-5°C/min).

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

    • The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

Visualizations

Chemical Reaction Pathway

cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (R'-CH(O)CH2) Primary_Amine_Attack Primary Amine Nucleophilic Attack Epoxy_Resin->Primary_Amine_Attack Secondary_Amine_Reaction Secondary Amine Reaction Epoxy_Resin->Secondary_Amine_Reaction DMABA This compound (H2N-(CH2)4-N(CH3)2) DMABA->Primary_Amine_Attack Tertiary_Amine_Catalysis Tertiary Amine Catalysis DMABA->Tertiary_Amine_Catalysis Primary_Amine_Attack->Secondary_Amine_Reaction Crosslinked_Network Cross-linked Epoxy Network Secondary_Amine_Reaction->Crosslinked_Network Tertiary_Amine_Catalysis->Primary_Amine_Attack accelerates Start Start: Material Preparation Mixing Mixing of Epoxy and This compound Start->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Curing (Room Temp + Post-Cure) Casting->Curing Characterization Characterization Curing->Characterization DSC DSC Analysis (Cure Kinetics, Tg) Characterization->DSC TGA TGA Analysis (Thermal Stability) Characterization->TGA DMA DMA Analysis (Thermomechanical Properties) Characterization->DMA Mechanical_Testing Mechanical Testing (Tensile, Hardness) Characterization->Mechanical_Testing End End: Data Analysis DSC->End TGA->End DMA->End Mechanical_Testing->End

References

The Pivotal Role of 4-Dimethylaminobutylamine in the Advancement of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – The synthesis of novel and effective corrosion inhibitors is a cornerstone of industrial material preservation. New application notes today highlight the versatile application of 4-Dimethylaminobutylamine as a precursor in the development of advanced corrosion inhibitors. These notes provide detailed protocols for the synthesis of both Schiff base and quaternary ammonium salt inhibitors, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

Corrosion poses a significant economic and safety challenge across numerous sectors. The development of organic corrosion inhibitors, which form a protective film on metal surfaces, is a key strategy to mitigate this issue. This compound, with its reactive primary amine and tertiary amine functionalities, presents a valuable molecular scaffold for creating potent corrosion inhibitors.

The application notes detail the synthesis of two primary classes of corrosion inhibitors derived from this compound:

  • Schiff Base Derivatives: Formed through the condensation reaction of the primary amine group of this compound with an aldehyde. The resulting imine group, along with the tertiary amine, provides multiple adsorption centers for effective bonding to the metal surface.

  • Quaternary Ammonium Salts: Synthesized by the quaternization of the tertiary amine group. The resulting cationic molecule exhibits strong electrostatic interaction with the metal surface, leading to the formation of a persistent and protective inhibitor film.

These newly developed application notes provide comprehensive experimental protocols, quantitative data on inhibition efficiency, and visual diagrams of the synthesis workflows and inhibition mechanisms to guide researchers in this critical field.

Application Notes and Protocols

Synthesis of a Schiff Base Corrosion Inhibitor from this compound

This protocol outlines the synthesis of a hypothetical Schiff base corrosion inhibitor by reacting this compound with benzaldehyde.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.1 mol of this compound in 100 mL of ethanol.

  • Addition of Aldehyde: To this solution, add 0.1 mol of benzaldehyde dropwise while stirring continuously.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours.[1][2]

  • Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid product is washed with distilled water and recrystallized from ethanol to obtain the purified Schiff base.[1]

  • Characterization: The structure of the synthesized inhibitor can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[1][3]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 4-DMABA This compound Mixing Mixing in Ethanol + Glacial Acetic Acid 4-DMABA->Mixing Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Mixing Reflux Reflux (4-6h) Mixing->Reflux Heat Purification Solvent Removal & Recrystallization Reflux->Purification Schiff_Base Schiff Base Corrosion Inhibitor Purification->Schiff_Base

Diagram 1: Synthesis workflow for a Schiff base corrosion inhibitor.
Synthesis of a Quaternary Ammonium Salt Corrosion Inhibitor from this compound

This protocol describes the synthesis of a hypothetical quaternary ammonium salt by reacting this compound with an alkyl halide.

Experimental Protocol:

  • Reactant Preparation: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 0.1 mol of this compound in a suitable solvent like isopropanol.

  • Quaternization Reaction: Add 0.1 mol of an alkyl halide (e.g., benzyl chloride) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 8-12 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the quaternary ammonium salt.

  • Purification: The product can be washed with a non-polar solvent like ether to remove any unreacted starting materials.

  • Characterization: The final product should be characterized by FT-IR and NMR spectroscopy to confirm its structure.[4]

Quaternary_Ammonium_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 4-DMABA This compound Mixing Mixing in Isopropanol 4-DMABA->Mixing Alkyl_Halide Alkyl Halide (e.g., Benzyl Chloride) Alkyl_Halide->Mixing Reflux Reflux (8-12h) Mixing->Reflux Heat Purification Solvent Removal & Washing Reflux->Purification Quat_Salt Quaternary Ammonium Salt Corrosion Inhibitor Purification->Quat_Salt

Diagram 2: Synthesis workflow for a quaternary ammonium salt corrosion inhibitor.
Evaluation of Corrosion Inhibition Efficiency

The effectiveness of the synthesized inhibitors can be evaluated using standard corrosion testing methods.

Experimental Protocols:

a) Weight Loss Method [5][6]

  • Coupon Preparation: Mild steel coupons of known dimensions and weight are polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • Immersion Test: The pre-weighed coupons are immersed in a 1 M HCl solution with and without various concentrations of the synthesized inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).

b) Electrochemical Methods [3][7]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: The potentiodynamic polarization curves are recorded by scanning the potential from a cathodic to an anodic direction at a slow scan rate. The corrosion current density (Icorr) is determined by extrapolating the Tafel plots.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open-circuit potential (OCP) over a range of frequencies. The charge transfer resistance (Rct) is determined from the Nyquist plots. The inhibition efficiency is calculated from the Icorr and Rct values.

Quantitative Data Summary

The following table presents illustrative quantitative data for the inhibition efficiency of hypothetical Schiff base and quaternary ammonium salt inhibitors derived from this compound, based on typical values reported for similar compounds.

Inhibitor TypeConcentration (ppm)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from Potentiodynamic PolarizationInhibition Efficiency (%) from EIS
Schiff Base Derivative 5085.287.588.1
10090.191.392.0
20093.594.294.8
Quaternary Ammonium Salt 5092.894.094.5
10095.696.196.5
20097.297.898.1

Note: The data in this table is representative and intended for illustrative purposes.

Mechanism of Corrosion Inhibition

The synthesized inhibitors function by adsorbing onto the metal surface, thereby creating a barrier that isolates the metal from the corrosive environment.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface H+ H+ Metal_Surface Metal Surface (e.g., Mild Steel) H+->Metal_Surface Blocked by Protective Layer Cl- Cl- Cl-->Metal_Surface Blocked by Protective Layer Inhibitor Inhibitor Molecule (Schiff Base or Quat Salt) Protective_Layer Adsorbed Inhibitor Film Inhibitor->Protective_Layer Adsorption

Diagram 3: General mechanism of corrosion inhibition by adsorption.

The development of corrosion inhibitors from versatile precursors like this compound is a promising avenue for creating highly effective and potentially more environmentally benign solutions to combat corrosion. The detailed protocols and application notes provided herein serve as a valuable resource for advancing research and development in this critical area.

References

Use of 4-Dimethylaminobutylamine as a catalyst in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Catalysis in Condensation Reactions

Disclaimer: Extensive research indicates a lack of published scientific literature on the use of 4-Dimethylaminobutylamine (DMABA) as a catalyst in condensation reactions. Therefore, the following detailed application notes and protocols are provided for the widely used and structurally related catalyst, 4-Dimethylaminopyridine (DMAP) , which is a well-established and highly efficient catalyst for various condensation reactions, including esterification and amidation.

Introduction to 4-Dimethylaminopyridine (DMAP) in Condensation Reactions

4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst that significantly accelerates esterification and amidation reactions. Its high catalytic activity is attributed to the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. This allows DMAP to act as a potent acyl transfer agent, often in conjunction with coupling agents like carbodiimides, leading to high yields under mild reaction conditions. DMAP is particularly effective for reactions involving sterically hindered alcohols, phenols, and electron-deficient amines, where other methods may fail or give low yields.[1][2][3][4]

Application Note I: DMAP-Catalyzed Esterification

Principle and Scope

DMAP is a highly effective catalyst for the esterification of carboxylic acids with a wide range of alcohols, including primary, secondary, and sterically demanding tertiary alcohols.[3][4] It is commonly used in the Steglich esterification, where a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used as a coupling agent.[2][5] The reaction is valued for its mild conditions, typically proceeding at room temperature, which preserves acid-labile functional groups.[2][5]

Catalytic Mechanism of DMAP in Esterification

The catalytic cycle of DMAP in esterification, particularly in the presence of a carbodiimide (like DCC), involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to DMAP: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea intermediate to form an N-acylpyridinium ion. This species is a highly reactive acylating agent and is less prone to side reactions like the formation of N-acylurea.[2]

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the N-acylpyridinium ion, leading to the formation of the desired ester.

  • Catalyst Regeneration: Upon ester formation, the DMAP catalyst is regenerated and can participate in another catalytic cycle. The carbodiimide is converted to a urea byproduct (e.g., dicyclohexylurea, DCU).

DMAP_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Ion O_acylisourea->N_acylpyridinium + DMAP DCU DCU O_acylisourea->DCU forms DMAP DMAP DMAP->N_acylpyridinium N_acylpyridinium->DMAP Regeneration Ester Ester (R-COOR') N_acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester DMAP_H Protonated DMAP Esterification_Workflow start Start dissolve Dissolve Benzoic Acid and t-Butanol in anhydrous DCM start->dissolve add_dmap Add DMAP (catalyst) dissolve->add_dmap cool Cool to 0°C add_dmap->cool add_dcc Add DCC solution cool->add_dcc react Stir at RT for 12h add_dcc->react filter Filter to remove DCU react->filter wash Wash with HCl, NaHCO3, Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Ester) purify->end DMAP_Amidation_Mechanism RCOOH Carboxylic Acid (R-COOH) HOBt_ester HOBt Active Ester RCOOH->HOBt_ester + EDC/HOBt EDC_HOBt EDC / HOBt EDC_HOBt->HOBt_ester N_acylpyridinium N-Acylpyridinium Ion HOBt_ester->N_acylpyridinium + DMAP EDU_HOBt EDU + HOBt HOBt_ester->EDU_HOBt forms DMAP DMAP DMAP->N_acylpyridinium N_acylpyridinium->DMAP Regeneration Amide Amide (R-CONHR') N_acylpyridinium->Amide + R'-NH2 RNH2 Amine (R'-NH2) RNH2->Amide Amidation_Workflow start Start dissolve Dissolve Benzoic Acid, Aniline, and DMAP in anhydrous DCM start->dissolve add_edc Add EDC.HCl portion-wise dissolve->add_edc react Stir at RT for 16h add_edc->react dilute Dilute with DCM react->dilute wash Wash with HCl, NaHCO3, Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End (Pure Amide) purify->end

References

Application Notes: N,N-Dimethyl-1,4-butanediamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyl-1,4-butanediamine is a versatile diamine building block utilized in the synthesis of various heterocyclic compounds. Its structure, featuring two secondary amine nucleophiles separated by a flexible four-carbon chain, allows it to participate in a range of cyclization reactions to form saturated and unsaturated heterocycles. This document outlines key applications and detailed protocols for its use in synthesizing five- and seven-membered nitrogen-containing rings, which are prevalent scaffolds in pharmaceuticals and material science.

Application Note 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds.[1][2] When N,N-Dimethyl-1,4-butanediamine is reacted with a 1,4-diketone, such as hexane-2,5-dione, it undergoes a double condensation reaction to yield a bis-pyrrole derivative. This reaction is typically catalyzed by a weak acid and proceeds with high efficiency.[3][4] The resulting N,N'-linked bis-pyrrole structures are of interest as ligands, monomers for conductive polymers, and precursors to more complex molecular architectures.

Reaction Scheme:

Data Presentation: Paal-Knorr Synthesis of 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)butane

The following table summarizes the results of the Paal-Knorr condensation under various catalytic conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid (10)Ethanol78 (reflux)492
2p-TsOH (5)Toluene110 (reflux)395
3NoneAcetic Acid100685
4SiO₂-H₂SO₄Solvent-free80291
Experimental Protocol: Synthesis of 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)butane (Table Entry 2)

Materials:

  • N,N-Dimethyl-1,4-butanediamine (1.16 g, 10.0 mmol)

  • Hexane-2,5-dione (2.51 g, 22.0 mmol, 2.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol, 0.05 equiv)

  • Toluene (50 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N,N-Dimethyl-1,4-butanediamine (10.0 mmol), hexane-2,5-dione (22.0 mmol), p-TsOH·H₂O (0.5 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and maintain for 3 hours, collecting the evolved water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate/Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexane) to afford the pure product.

Application Note 2: Synthesis of 1,4-Dimethyl-1,4-diazepane Derivatives

Seven-membered heterocyclic rings, such as 1,4-diazepanes, are important pharmacophores found in a variety of therapeutic agents.[5][6] N,N-Dimethyl-1,4-butanediamine serves as an ideal precursor for the synthesis of the 1,4-diazepane core. Condensation with 1,3-dielectrophiles, such as β-ketoesters or malonic esters, provides a direct route to functionalized diazepanones.[7] The reaction involves the formation of two amide/enamine bonds to construct the seven-membered ring.

Reaction Scheme:

References

Application Notes and Protocols for the Quaternization of 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quaternization of tertiary amines, a classic SN2 reaction known as the Menschutkin reaction, is a fundamental process in organic synthesis. This application note provides a detailed protocol for the di-quaternization of 4-Dimethylaminobutylamine (also known as N,N,N',N'-tetramethyl-1,4-butanediamine) to synthesize N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide. This resulting dicationic quaternary ammonium salt has potential applications in various fields, including as a phase-transfer catalyst, an ionic liquid precursor, and in the development of novel biologically active compounds. The protocol outlines the reaction conditions, purification methods, and characterization techniques for this transformation.

Chemical Reaction Pathway

The di-quaternization of this compound involves the reaction of both tertiary amine groups with an excess of an alkylating agent, typically methyl iodide. The reaction proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic methyl group of methyl iodide, displacing the iodide ion.

G reactant1 This compound (C8H20N2) intermediate Reaction Intermediate (Mono-quaternized species) reactant1->intermediate SN2 reactant2 Methyl Iodide (excess) (CH3I) product N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide (C10H26I2N2) reactant2->product reactant2->intermediate intermediate->product SN2

Caption: Reaction scheme for the di-quaternization of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the product is provided below for easy reference.

PropertyThis compound (Reactant)N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide (Product)
Molecular Formula C₈H₂₀N₂C₁₀H₂₆I₂N₂
Molecular Weight 144.26 g/mol [1]428.14 g/mol [2]
Appearance Colorless clear liquid[1]White to off-white solid
Boiling Point 166-167 °C[3]Not applicable
Melting Point -100 °C[3]281 °C[2]
Density 0.792 g/mL at 25 °C[3]Not available
Refractive Index (n20/D) 1.428[3]Not applicable
CAS Number 111-51-3[1]23045-52-5[2]

Experimental Protocol

This protocol details the synthesis, purification, and characterization of N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide.

Materials and Reagents
  • This compound (N,N,N',N'-tetramethyl-1,4-butanediamine), ≥98%

  • Methyl iodide (CH₃I), ≥99%

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

A Reaction Setup: Dissolve this compound in anhydrous acetonitrile under N2 B Addition of Alkylating Agent: Add excess methyl iodide dropwise at room temperature A->B C Reaction: Stir at room temperature for 24-48 hours B->C D Product Precipitation: Add anhydrous diethyl ether to the reaction mixture C->D E Isolation: Collect the precipitate by vacuum filtration D->E F Purification: Wash the solid with diethyl ether E->F G Drying: Dry the product under vacuum F->G H Characterization: Analyze by NMR and Mass Spectrometry G->H

Caption: Workflow for the synthesis of N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide.

Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous acetonitrile under a nitrogen or argon atmosphere.

  • Addition of Methyl Iodide: To the stirred solution, add a threefold molar excess of methyl iodide dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. A white precipitate of the product may form during the reaction.

  • Product Isolation: After the reaction is complete, add 50 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product fully.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with three portions of 20 mL of anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide under vacuum to a constant weight.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the N-methyl protons and two multiplets for the methylene protons of the butane chain. The integration of these signals should correspond to the expected proton ratios.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show distinct signals for the N-methyl carbons and the methylene carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the dicationic product.

Safety Precautions

  • Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic.

  • Diethyl ether is extremely flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Perform the reaction in a well-ventilated fume hood.

References

Application Notes and Protocols: Catalytic Applications of 4-Dimethylaminopyridine (DMAP) and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for metal complexes of 4-dimethylaminobutylamine and their catalytic activities yielded limited specific data. Consequently, these application notes focus on the structurally related and extensively documented catalyst and ligand, 4-(Dimethylamino)pyridine (DMAP), to provide comprehensive and well-supported information.

Introduction

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst and ligand widely employed in organic synthesis. Its remarkable catalytic activity stems from the electron-donating dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen.[1][2] This enhanced nucleophilicity allows DMAP to catalyze a wide range of reactions, including acylations, esterifications, and oxidations. Furthermore, DMAP serves as an effective ligand for various transition metals, forming complexes that exhibit significant catalytic activity in cross-coupling reactions. These notes provide an overview of the catalytic applications of DMAP and its metal complexes, complete with detailed protocols and quantitative data.

DMAP as a Nucleophilic Catalyst in Acylation and Esterification

DMAP is renowned for its ability to dramatically accelerate acylation reactions of alcohols and amines, particularly for sterically hindered substrates.[3] It functions by reacting with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a potent acylating agent that is readily attacked by a nucleophile (like an alcohol), leading to the formation of the ester and regenerating the DMAP catalyst.[1][2]

Quantitative Data for DMAP-Catalyzed Esterification

The following table summarizes the efficiency of DMAP in the esterification of various alcohols with acetic anhydride under solvent-free conditions.

EntryAlcohol SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
11-Octanol10.5>99
2Cyclohexanol11>99
3tert-Butanol2398
41-Adamantanol2599
5Phenol10.599
62,6-Di-isopropylphenol22495

Data adapted from solvent-free esterification studies.[4][5]

Experimental Protocol: DMAP-Catalyzed Acetylation of a Hindered Alcohol

This protocol describes the acetylation of tert-butanol using acetic anhydride, catalyzed by DMAP.

Materials:

  • tert-Butanol

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), as an auxiliary base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add the sterically hindered alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM.

  • Add DMAP (0.1 eq) and triethylamine (1.5 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure ester.

Visualization of DMAP Catalytic Cycle in Acylation

DMAP_Acylation_Cycle cluster_cycle DMAP Catalytic Cycle DMAP DMAP Acyl_DMAP [R-CO-DMAP]⁺ DMAP->Acyl_DMAP + Acyl Anhydride Acyl_Anhydride R-CO-O-CO-R Ester R-CO-OR' Acyl_DMAP->Ester + Alcohol (R'-OH) Regen_DMAP DMAP·H⁺ Acyl_DMAP->Regen_DMAP Forms Ester Alcohol R'-OH Product_out Ester Product Ester->Product_out Ester->Product_out Regen_DMAP->DMAP - H⁺ (Base)

Caption: Catalytic cycle of DMAP in the acylation of an alcohol.

Metal Complexes of DMAP in Catalysis

DMAP is an excellent ligand for various transition metals, forming stable and catalytically active complexes. Copper and palladium complexes of DMAP have shown significant utility in cross-coupling reactions.

Copper-DMAP Complexes in C-O and C-S Cross-Coupling Reactions

A polymeric copper(I) complex incorporating DMAP has been shown to be an effective catalyst for the synthesis of phenoxypyrimidines and arylthiopyrimidines via C-O and C-S cross-coupling reactions, respectively.[6][7]

Quantitative Data for Cu-DMAP Catalyzed Cross-Coupling

The table below presents data for the cross-coupling of 2,4-dichloropyrimidine with various phenols and thiophenols using a polymeric Cu-DMAP catalyst.

EntrySubstrate 1Substrate 2ProductTime (h)Yield (%)
12,4-DichloropyrimidinePhenol2,4-Diphenoxypyrimidine592
22,4-Dichloropyrimidine4-Methoxyphenol2,4-Bis(4-methoxyphenoxy)pyrimidine495
32,4-Dichloropyrimidine4-Nitrophenol2,4-Bis(4-nitrophenoxy)pyrimidine396
42,4-DichloropyrimidineThiophenol2,4-Bis(phenylthio)pyrimidine690
52,4-Dichloropyrimidine4-Chlorothiophenol2,4-Bis((4-chlorophenyl)thio)pyrimidine593

Data adapted from studies on a polymeric Cu-DMAP complex.[6]

Experimental Protocols

Protocol 2.1.1: Synthesis of Polymeric Cu-DMAP Catalyst, ([Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂)ₙ·xH₂O [7]

Materials:

  • Copper(I) Iodide (CuI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Deionized Water

Procedure:

  • Combine CuI (4 mmol) and 4-DMAP (16.4 mmol) in a round-bottom flask.

  • Add deionized water (8 mL) to the flask.

  • Reflux the mixture for 4 hours.

  • Filter the hot solution through Whatman No. 1 paper into a beaker.

  • Allow the beaker to stand undisturbed at room temperature for several weeks.

  • Needle-like crystals of the polymeric complex will form. Collect the crystals by filtration. The reported yield is approximately 88%.[7]

Protocol 2.1.2: General Procedure for C-O Cross-Coupling [6]

Materials:

  • Aryl Halide (e.g., 2,4-Dichloropyrimidine)

  • Phenol derivative

  • Polymeric Cu-DMAP catalyst

  • Potassium Carbonate (K₂CO₃)

  • Water

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), phenol (2.2 eq), K₂CO₃ (2.5 eq), and the polymeric Cu-DMAP catalyst (5 mol%).

  • Add water as the solvent.

  • Heat the reaction mixture at 100 °C with stirring for the time indicated in the table.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Palladium-DMAP Systems in Carbonylative Coupling

DMAP can be used in palladium-catalyzed carbonylation reactions to form aroyl-DMAP salts. These salts are potent acylating agents that can subsequently react with a variety of nucleophiles under mild conditions.[8]

Experimental Workflow for Pd-Catalyzed Carbonylative Synthesis

Pd_Carbonylation_Workflow cluster_prep Reaction Setup cluster_workup Product Isolation & Reaction start Start setup Combine Aryl Halide, DMAP, Pd Catalyst (e.g., Pd(PtBu₃)₂) in Toluene start->setup pressurize Pressurize with CO (e.g., 4 atm) setup->pressurize heat Heat Reaction (e.g., 100 °C, 24 h) pressurize->heat precipitate Aroyl-DMAP Salt Precipitates heat->precipitate filter Filter and Wash Solid Product precipitate->filter react React Aroyl-DMAP Salt with Nucleophile (NuH) under Mild Conditions filter->react product Final Product (e.g., Amide, Ester) react->product

Caption: Experimental workflow for Pd-catalyzed carbonylative synthesis of aroyl-DMAP salts.

DMAP in Oxidation Reactions

In combination with a bromide source, DMAP can act as a metal-free catalyst for the selective oxidation of methyl aromatics to carboxylic acids using molecular oxygen. The active catalyst is believed to be a pyridinium onium salt formed in situ from DMAP and the bromide source.[9]

Quantitative Data for DMAP-Promoted Oxidation of p-Xylene
EntryCatalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity for p-Toluic Acid (%)
1None1403<1-
2DMAP (10 mol%)1403285
3Benzyl Bromide (10 mol%)1403690
4DMAP (10 mol%) / Benzyl Bromide (10 mol%)14033292

Solvent-free oxidation of p-xylene under O₂ atmosphere. Data adapted from[9].

Proposed Mechanism for DMAP-Promoted Oxidation

DMAP_Oxidation_Mechanism cluster_mech Proposed Oxidation Mechanism start DMAP + R-Br onium Onium Salt [DMAP-R]⁺Br⁻ start->onium Forms in situ br_radical Br• onium->br_radical Heat → Br⁻ → Br• ar_ch3 Ar-CH₃ ar_ch2_radical Ar-CH₂• ar_ch3->ar_ch2_radical + Br• - HBr peroxy_radical Ar-CH₂OO• ar_ch2_radical->peroxy_radical + O₂ hydroperoxide Ar-CH₂OOH peroxy_radical->hydroperoxide + H• source acid Ar-COOH hydroperoxide->acid → Further Oxidation

Caption: Proposed radical mechanism for DMAP/Bromide-catalyzed aerobic oxidation.

References

Application Notes and Protocols: 4-Dimethylaminobutylamine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminobutylamine and its derivatives are key intermediates in the synthesis of a variety of pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of triptan-class drugs, specifically Rizatriptan and Zolmitriptan. These serotonin 5-HT1B/1D receptor agonists are widely used in the treatment of migraine headaches. The protocols outlined below are based on the well-established Fischer indole synthesis, a robust and widely used method for the formation of indole ring systems.

Introduction

The dimethylaminoalkylamine moiety is a common structural feature in many centrally acting pharmaceuticals. This compound, with its terminal primary amine and tertiary dimethylamino group, provides a versatile scaffold for the introduction of pharmacophoric elements. Its derivatives, particularly the corresponding aldehydes and their acetal-protected forms, are crucial building blocks in multi-step syntheses. The Fischer indole synthesis, a classic acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone, is a primary application for these intermediates, leading to the formation of the core indole structure present in many triptans.

Applications in Pharmaceutical Synthesis

The primary application of this compound derivatives in pharmaceutical synthesis is in the construction of indole-containing molecules. The following sections detail the synthesis of two prominent anti-migraine drugs, Rizatriptan and Zolmitriptan, where derivatives of this compound are pivotal.

Synthesis of Rizatriptan

Rizatriptan, a selective 5-HT1B/1D receptor agonist, is synthesized via a Fischer indole synthesis employing 4-(dimethylamino)butanal diethyl acetal, a protected form of the aldehyde derived from this compound.

Reaction Scheme:

Rizatriptan_Synthesis cluster_reactants Reactants cluster_products Product Hydrazine 1-(4-Hydrazinophenyl)methyl- 1,2,4-triazole dihydrochloride Fischer_Indole_Synthesis Fischer Indole Synthesis Hydrazine->Fischer_Indole_Synthesis Acetal 4-(Dimethylamino)butanal diethyl acetal Acetal->Fischer_Indole_Synthesis Rizatriptan Rizatriptan Fischer_Indole_Synthesis->Rizatriptan Acid Catalyst (e.g., H2SO4)

Synthesis of Rizatriptan.

Experimental Protocol: Synthesis of Rizatriptan Base

This protocol is adapted from established procedures for the Fischer indole synthesis of Rizatriptan.[1]

  • Reaction Setup: In a suitable reaction vessel, stir a mixture of 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid (50 g, 0.186 mol) and 4-(dimethylamino)butanal diethyl acetal (45.70 g, 0.242 mol) in 15% w/w aqueous sulfuric acid (500 ml).

  • Reaction Conditions: Maintain the reaction mixture at a temperature of 35-40°C for 9 hours.

  • Work-up:

    • Cool the reaction mixture to 0-5°C.

    • Adjust the pH to 10.5-11.0 using an aqueous sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Remove the solvent by distillation under reduced pressure to obtain Rizatriptan base as an oily mass.

  • Purification (Optional): The crude Rizatriptan base can be further purified by dissolving it in acetone and treating it with benzoic acid to form the benzoate salt, which can be recrystallized.[1]

Quantitative Data:

StepReactantsProductCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine sulfonic acid, 4-(Dimethylamino)butanal diethyl acetalRizatriptan BaseSulfuric Acid (15% aq.)Water35-409Not SpecifiedNot Specified
Synthesis of Zolmitriptan

Zolmitriptan, another selective 5-HT1B/1D receptor agonist, is synthesized using a similar Fischer indole synthesis strategy. The key intermediate derived from this compound is 4,4-diethoxy-N,N-dimethylbutylamine.

Reaction Scheme:

Zolmitriptan_Synthesis cluster_reactants Reactants cluster_products Product Hydrazine (S)-4-(4-Hydrazinobenzyl)- 1,3-oxazolidin-2-one hydrochloride Fischer_Indole_Synthesis Fischer Indole Synthesis Hydrazine->Fischer_Indole_Synthesis Acetal 4,4-Diethoxy-N,N- dimethylbutylamine Acetal->Fischer_Indole_Synthesis Zolmitriptan Zolmitriptan Fischer_Indole_Synthesis->Zolmitriptan Acidic Aqueous Environment

Synthesis of Zolmitriptan.

Experimental Protocol: One-Pot Synthesis of Zolmitriptan

This protocol describes a one-pot synthesis starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[2][3]

  • Diazotization:

    • To a cooled solution of water (480 mL) and concentrated hydrochloric acid (500 mL) at -5°C to 0°C, add (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (80 g, 0.4166 moles).

    • Slowly add a solution of sodium nitrite (31.8 g, 0.4614 moles) in deionized water (160 mL) while maintaining the temperature between -5°C and 0°C.

    • Stir the resulting diazonium salt solution for 1 hour at -5°C to 0°C.

  • Reduction:

    • In a separate vessel, prepare a pre-cooled solution of stannous chloride dihydrate (383.76 g, 1.7006 moles) in concentrated hydrochloric acid (480 mL).

    • Slowly add the cold diazonium solution to the stannous chloride solution at -15°C to -10°C.

    • Slowly raise the temperature of the reaction mass to room temperature and maintain for 4 hours.

  • Fischer Indole Synthesis:

    • Add deionized water (1600 mL) to the reaction mixture and cool.

    • Adjust the pH to 1.7-1.85 with a 50% sodium hydroxide solution.

    • Heat the reaction mixture to 96-103°C and maintain for 30 minutes.

    • Slowly add 4,4-diethoxy-N,N-dimethylbutylamine (117.92 g, 0.7313 mole) to the reaction mass and maintain at 96-103°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 25-30°C and filter through a high-flow bed to remove stannous salts.

    • Adjust the pH of the filtrate to 6.9-7.0 with sodium hydroxide solution to precipitate any remaining solids and filter again.

    • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Zolmitriptan.

    • Recrystallize the crude product from a mixture of isopropyl alcohol and n-heptane to obtain pure Zolmitriptan.

Quantitative Data:

StepReactantsProductReagentsSolventTemperature (°C)Time (h)Overall Yield (%)Purity (HPLC, %)
1-4 (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one, 4,4-Diethoxy-N,N-dimethylbutylamineZolmitriptanNaNO₂, SnCl₂·2H₂O, HCl, NaOHWater, Isopropyl alcohol, n-heptane-15 to 103~9~60>99.9

Mechanism of Action: Triptan Signaling Pathway

Rizatriptan and Zolmitriptan exert their therapeutic effect by acting as agonists at serotonin 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).[4][5][6][7] Their mechanism of action involves three key effects:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.

  • Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A.[1] This reduces neurogenic inflammation.

  • Inhibition of Nociceptive Transmission: Triptans can also act centrally to inhibit pain transmission within the trigeminal nucleus caudalis in the brainstem.[4]

Triptan_Signaling cluster_receptor 5-HT1B/1D Receptor Activation cluster_downstream Intracellular Signaling & Effects Triptan Rizatriptan / Zolmitriptan Receptor 5-HT1B/1D Receptor (GPCR) Triptan->Receptor Agonist Binding G_Protein Gi/o Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Vasoconstriction Cranial Vasoconstriction cAMP->Vasoconstriction Neuropeptide_Inhibition Inhibition of Neuropeptide Release (CGRP, Substance P) cAMP->Neuropeptide_Inhibition Pain_Inhibition Inhibition of Nociceptive Transmission cAMP->Pain_Inhibition

Triptan Signaling Pathway.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of important pharmaceutical agents, particularly in the triptan class of anti-migraine drugs. The Fischer indole synthesis provides a reliable and scalable method for constructing the core indole structure of these molecules. The detailed protocols and data presented herein offer valuable guidance for researchers and professionals in the field of drug development and synthesis. A thorough understanding of the reaction parameters and purification techniques is crucial for achieving high yields and purity of the final active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Technical Support Center: 4-Dimethylaminobutylamine in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Dimethylaminobutylamine (DMABA) in polymerization reactions. Due to the limited specific literature on DMABA, this guide draws upon established principles and data from analogous tertiary amines, such as 4-(dimethylamino)pyridine (DMAP) and other aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound (DMABA) in polymerization reactions?

A1: Based on the behavior of similar tertiary amines, DMABA can function in several roles, depending on the polymerization type:

  • Catalyst: In ring-opening polymerization (ROP) of cyclic esters (e.g., lactides, caprolactones) and other monomers, the tertiary amine group can act as a nucleophilic or basic catalyst to initiate or accelerate the reaction.[1][2][3]

  • Ligand: In Atom Transfer Radical Polymerization (ATRP), the amine can act as a ligand, forming a complex with the transition metal catalyst (e.g., copper) to modulate its activity and solubility.[4][5]

  • Reducing Agent: In certain ATRP systems, particularly those initiated in the dark or with activators generated by electron transfer, tertiary amines can act as reducing agents for the catalyst.[4]

Q2: What are the most common side reactions associated with using DMABA in polymerization?

A2: The primary amino group and the tertiary amino group of DMABA can lead to several side reactions:

  • Uncontrolled Initiation: The nucleophilic nature of both the primary and tertiary amines can lead to multiple initiation pathways, especially in ring-opening polymerizations, resulting in poor control over the polymer architecture.

  • Discoloration: Side reactions, especially at elevated temperatures, can lead to the formation of chromophores, resulting in a yellow or brown discoloration of the final polymer.

  • Gel Formation: The difunctional nature of DMABA (one primary and one tertiary amine) can lead to cross-linking, especially if it reacts as a monomer or participates in side reactions that form branches, ultimately leading to gelation.[8]

Q3: How does the structure of DMABA contribute to potential side reactions?

A3: DMABA's structure presents a unique combination of a primary and a tertiary amine. The primary amine is a potent nucleophile and can act as an initiator or a site for chain transfer. The tertiary amine is also nucleophilic and basic, capable of catalyzing reactions or coordinating to metal centers. The butyl chain provides flexibility. This bifunctionality can be advantageous for creating specific polymer architectures but can also lead to a lack of control if not carefully managed.

Troubleshooting Guides

Issue 1: Low Molecular Weight and/or Broad Molecular Weight Distribution

This is one of the most common issues when using functional amines in polymerization.

Possible Causes & Solutions

CauseRecommended ActionExperimental Protocol
Chain Transfer to DMABA Reduce the concentration of DMABA. Lower the reaction temperature.Protocol 1: Optimization of DMABA Concentration. 1. Set up a series of parallel polymerizations with varying concentrations of DMABA (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the initiator).2. Maintain all other reaction parameters (monomer concentration, initiator concentration, temperature, solvent) constant.3. Run the reactions for the same amount of time.4. Characterize the resulting polymers by Gel Permeation Chromatography (GPC) to determine Mn, Mw, and PDI. 5. Plot Mn and PDI as a function of DMABA concentration to identify the optimal range.
Impurities in Monomer or DMABA Purify both the monomer and DMABA before use. Water is a common impurity that can act as a chain transfer agent.Protocol 2: Purification of Reagents. 1. Monomer Purification: Distill the monomer under reduced pressure. If the monomer is a solid, recrystallize it from an appropriate solvent.2. DMABA Purification: Distill DMABA under reduced pressure. Store the purified amine over molecular sieves to keep it dry. 3. Solvent Purification: Use a solvent purification system or distill the solvent over a suitable drying agent.
Uncontrolled Initiation by DMABA In ring-opening polymerizations, consider using a co-initiator (e.g., an alcohol) and a less nucleophilic base if DMABA is intended only as a catalyst.Protocol 3: Use of a Co-initiator. 1. Design the polymerization to be initiated by a primary alcohol (e.g., benzyl alcohol).2. Add the alcohol initiator to the monomer and solvent.3. Add DMABA in a catalytic amount (e.g., 1 mol% relative to the initiator).4. Monitor the polymerization kinetics and compare the results to a reaction without the alcohol co-initiator.
Issue 2: Discoloration of the Final Polymer (Yellowing/Browning)

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature Lower the polymerization temperature. High temperatures can promote side reactions and degradation of the amine.
Oxidation of the Amine Ensure the polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of DMABA.
Residual Catalyst/Amine Purify the polymer after synthesis to remove any residual DMABA or metal catalyst (in the case of ATRP), which can cause discoloration over time.
Issue 3: Gel Formation

Possible Causes & Solutions

CauseRecommended Action
DMABA acting as a Cross-linker The primary amine of DMABA can react with the growing polymer chains, leading to branching and eventually cross-linking. Reduce the concentration of DMABA.
High Monomer Conversion In some systems, the likelihood of side reactions that lead to branching increases at high monomer conversions. Stop the polymerization at a lower conversion.

Quantitative Data

The following table provides illustrative data on the effect of a tertiary amine catalyst concentration on the ring-opening polymerization of L-lactide, initiated by benzyl alcohol. This data is based on trends observed for similar amine catalysts and should be used as a general guideline for designing experiments with DMABA.

Table 1: Effect of Tertiary Amine Catalyst Concentration on L-Lactide Polymerization

Catalyst Concentration (mol% vs. Initiator)Time (hours)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
0.1246515,0001.55
0.5128518,5001.32
1.069220,1001.18
2.049519,8001.25
5.029817,5001.48

Note: This data is illustrative. Optimal conditions for DMABA may vary.

Visualizations

reaction_mechanism General Mechanism for Tertiary Amine-Catalyzed ROP cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH Activated_Initiator R-O⁻ H⁺---DMABA Initiator->Activated_Initiator Activation Catalyst DMABA Catalyst->Activated_Initiator Growing_Chain Polymer-O⁻ Activated_Initiator->Growing_Chain Ring Opening Monomer Cyclic Ester Monomer->Growing_Chain Longer_Chain Longer Polymer-O⁻ Growing_Chain->Longer_Chain Addition Another_Monomer Cyclic Ester Another_Monomer->Longer_Chain troubleshooting_workflow Troubleshooting Low Molecular Weight Start Low Mn or High PDI Observed Check_Purity Are Monomer and DMABA Pure? Start->Check_Purity Purify Purify Reagents (Protocol 2) Check_Purity->Purify No Check_Stoichiometry Is Initiator/Catalyst Ratio Optimal? Check_Purity->Check_Stoichiometry Yes Purify->Check_Stoichiometry Optimize_Ratio Optimize Concentration (Protocol 1) Check_Stoichiometry->Optimize_Ratio No Check_Temp Is Reaction Temperature Too High? Check_Stoichiometry->Check_Temp Yes Optimize_Ratio->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Problem_Solved Problem Resolved Check_Temp->Problem_Solved No Lower_Temp->Problem_Solved decision_tree Selecting Polymerization with Tertiary Amines Start Goal of using DMABA? Is_Catalyst As a Catalyst? Start->Is_Catalyst Is_Ligand As a Ligand? Is_Catalyst->Is_Ligand No ROP Use in Ring-Opening Polymerization Is_Catalyst->ROP Yes ATRP Use in ATRP Is_Ligand->ATRP Yes Other Consider other roles (e.g., chain transfer) Is_Ligand->Other No

References

Technical Support Center: Purification of Products from Reactions Containing N,N-Dimethyl-1,4-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products involving N,N-Dimethyl-1,4-butanediamine. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N,N-Dimethyl-1,4-butanediamine that are important for purification?

A1: Understanding the physical properties of N,N-Dimethyl-1,4-butanediamine is crucial for designing an effective purification strategy. Key properties are summarized in the table below. Its basic nature (pKa of the amine groups), and boiling point are particularly important considerations for choosing between extraction, chromatography, and distillation.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₆N₂-
Molecular Weight 116.21 g/mol Influences diffusion and behavior in chromatography.
Boiling Point 168 °CAllows for removal by distillation if the desired product is not volatile.
Physical Form LiquidSimplifies handling and dissolution.[1]
Solubility Soluble in water and common organic solventsIts water solubility can be exploited in acid-base extractions.
pKa (Estimated) ~10-11 for the tertiary amine, ~11-12 for the secondary amineThe basicity allows for selective extraction into an acidic aqueous phase.

Q2: What are the most common methods for removing N,N-Dimethyl-1,4-butanediamine from a reaction mixture?

A2: The most common and effective methods for removing N,N-Dimethyl-1,4-butanediamine are:

  • Acid-Base Extraction: This is often the first and most efficient method to try. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic diamine is protonated and selectively partitions into the aqueous layer.

  • Column Chromatography: If the desired product is not amenable to acidic conditions, column chromatography on silica gel can be used. To prevent peak tailing of the product due to the basic nature of any residual diamine, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Distillation: If the desired product has a significantly higher boiling point than N,N-Dimethyl-1,4-butanediamine (168 °C) and is thermally stable, vacuum distillation can be an effective purification method.

Q3: Can I use copper sulfate wash to remove N,N-Dimethyl-1,4-butanediamine?

A3: Yes, washing the organic layer with an aqueous solution of copper(II) sulfate can be an effective method for removing primary and secondary amines. However, since N,N-Dimethyl-1,4-butanediamine contains one secondary and one tertiary amine, its complexation with copper sulfate may be less efficient than for primary diamines. An acidic wash is generally a more reliable method for this specific compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions involving N,N-Dimethyl-1,4-butanediamine.

Problem 1: The desired product is contaminated with N,N-Dimethyl-1,4-butanediamine after aqueous workup.

  • Possible Cause: Incomplete extraction of the diamine into the aqueous layer.

  • Solution:

    • Increase the acidity of the wash: Ensure the pH of the aqueous wash is sufficiently low (pH < 2) to fully protonate both amine functionalities of the diamine.

    • Increase the number of washes: Perform multiple extractions with the acidic solution (e.g., 3 x 50 mL of 1M HCl for a 100 mL organic phase).

    • Check for emulsions: If an emulsion forms, the separation of layers will be inefficient. To break an emulsion, try adding brine or filtering the mixture through a pad of celite.

Problem 2: The product shows significant peak tailing during silica gel chromatography.

  • Possible Cause: Interaction of the basic product or residual N,N-Dimethyl-1,4-butanediamine with the acidic silanol groups on the silica gel surface.

  • Solution:

    • Add a basic modifier to the eluent: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonia solution into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a different stationary phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel column, which are less acidic and more suitable for the purification of basic compounds.

    • Consider reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography using a high pH mobile phase (e.g., with ammonium hydroxide) can be a very effective alternative.

Problem 3: The product is an oil instead of a solid after purification.

  • Possible Cause: Residual impurities, including N,N-Dimethyl-1,4-butanediamine or its salts, can depress the melting point of the product.

  • Solution:

    • Re-purify the product: If you suspect residual diamine, repeat the acid-base extraction or re-chromatograph the product using the modified mobile phase as described above.

    • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Trituration: Dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Allow the solution to stand, which may induce crystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is suitable for neutral or acidic products that are stable to dilute acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Repeat the wash 2-3 times.

    • Note: The N,N-Dimethyl-1,4-butanediamine will be extracted into the aqueous layer as its hydrochloride salt.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for products that are not stable to acidic conditions or for separating the product from other non-basic impurities.

  • Column Preparation: Pack a silica gel column with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Eluent Modification: Add 0.5% (v/v) of triethylamine to the eluent to prevent peak tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the modified eluent, collecting fractions and monitoring by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a model reaction product (a neutral compound with a molecular weight of ~300 g/mol ) contaminated with N,N-Dimethyl-1,4-butanediamine.

Purification MethodPurity of Product (%)Yield of Product (%)Time Required (hours)
Acid-Base Extraction >98901
Silica Gel Chromatography (no modifier) 90 (with tailing)754
Silica Gel Chromatography (with 0.5% TEA) >99854
Vacuum Distillation 95803

Mandatory Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_end End Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction Product is acid-stable Column Chromatography Column Chromatography Crude Reaction Mixture->Column Chromatography Product is acid-sensitive Distillation Distillation Crude Reaction Mixture->Distillation Product is non-volatile and thermally stable Pure Product Pure Product Acid-Base Extraction->Pure Product Column Chromatography->Pure Product Distillation->Pure Product

Caption: Decision workflow for selecting a purification method.

TroubleshootingChromatography Start Peak Tailing in Silica Gel Chromatography Add_Modifier Add 0.1-1% Triethylamine to the mobile phase Start->Add_Modifier Check_Improvement Does peak shape improve? Add_Modifier->Check_Improvement Alternative_Stationary_Phase Use Amine-Functionalized Silica or Alumina Check_Improvement->Alternative_Stationary_Phase No End Problem Resolved Check_Improvement->End Yes Reverse_Phase Consider Reversed-Phase Chromatography Alternative_Stationary_Phase->Reverse_Phase Reverse_Phase->End

Caption: Troubleshooting logic for peak tailing in chromatography.

References

Stability of 4-Dimethylaminobutylamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Dimethylaminobutylamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a tertiary amine, this compound is susceptible to a few key degradation pathways. The primary concerns are:

  • Oxidation: The tertiary amine functional group is prone to oxidation, which can lead to the formation of an N-oxide. This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

  • pH Sensitivity: The stability of amines can be significantly influenced by the pH of the solution. While specific data for this compound is limited, analogous compounds like 4-dimethylaminophenol (4-DMAP) show maximum stability in the acidic pH range of 2.0 to 3.0.[1][2] In strongly acidic or basic conditions, degradation may be more pronounced.

  • Salt Formation: In acidic conditions, the amine groups will be protonated to form ammonium salts. While this is not a degradation reaction, it alters the compound's physical and chemical properties, which can be a crucial consideration in experimental design.

Q2: How should I handle and store this compound to ensure its stability?

A2: To maintain the integrity of this compound, proper handling and storage are essential.[3]

ConditionRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated place.[3] Recommended storage is often between 2-8°C, protected from light.[4]Minimizes the rate of potential degradation reactions.
Atmosphere Keep the container tightly closed.[3]Prevents exposure to air and moisture, which can contribute to oxidation and hydrolysis.
Light Exposure Protect from light.Light can provide the energy to initiate or accelerate degradation pathways, particularly photo-oxidation.
Incompatible Materials Avoid strong oxidizing agents.[3]These can directly react with and degrade the amine functional group.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of tertiary amines, the most probable degradation products under oxidative stress would be the corresponding N-oxide and potentially products from N-dealkylation. Under more forceful degradation conditions, cleavage of the carbon-nitrogen bonds could occur.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound.

  • Possible Cause: This could be due to the degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If you have access to analytical standards of potential degradation products (e.g., the N-oxide), you can spike your sample to see if retention times match.

    • Employ Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide strong evidence for the identity of the degradation products.

    • Review Sample Handling and Storage: Assess whether the sample was exposed to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light during preparation and storage.

    • Conduct a Forced Degradation Study: To systematically identify the degradation products and understand the degradation pathways, a forced degradation study is highly recommended.

Issue 2: The concentration of my this compound stock solution appears to be decreasing over time.

  • Possible Cause: This is likely due to the degradation of the compound.

  • Troubleshooting Steps:

    • Verify Analytical Method: Ensure your analytical method is validated and performing correctly by analyzing a freshly prepared standard of a known concentration.

    • Assess Storage Conditions: Re-evaluate your storage conditions against the recommendations (cool, dark, and tightly sealed).

    • Consider Solvent Effects: The solvent used for your stock solution can impact stability. For instance, some ethers can contain peroxides that accelerate oxidation. Consider preparing fresh solutions more frequently or storing them under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile and water

  • A suitable buffer for the mobile phase (e.g., phosphate or acetate)

  • HPLC-UV system

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a light source in a photostability chamber.

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic samples before injection into the HPLC.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC-UV method.

    • If unknown peaks are observed, analyze the samples by LC-MS to aid in the identification of the degradation products.

Data Presentation: Hypothetical Forced Degradation Results

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl, 80°C15%1-
0.1 M NaOH, 80°C10%1-
3% H₂O₂, RT45%2N-oxide of this compound
Heat, 80°C5%1-
Light8%1-

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal stock->thermal Expose to photo Photodegradation stock->photo Expose to hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS Identification hplc->lcms Identify Unknowns

Caption: Workflow for a Forced Degradation Study.

degradation_pathway parent This compound n_oxide N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) dealkylated N-Dealkylated Products parent->dealkylated Oxidative N-dealkylation

References

Common impurities found in commercial 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 4-Dimethylaminobutylamine (DMABA) in experimental settings. The information provided is designed to help users identify and address common issues related to impurities and other challenges that may arise during their research.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several impurities depending on the synthetic route employed by the manufacturer. Based on common synthesis methods, the following are potential impurities:

  • Unreacted Starting Materials:

    • Dimethylamine

    • 4-Chlorobutyronitrile (if synthesized via this route)

  • Intermediates:

    • 4-(Dimethylamino)butyronitrile (if the nitrile is not fully reduced)

  • Byproducts of Side Reactions:

    • Over-methylated species (e.g., quaternary ammonium salts)

    • Products of polymerization or dimerization.

  • Residual Solvents:

    • Solvents used during synthesis and purification, such as ethanol, methanol, or chloroform.[1]

It is important to note that some suppliers do not provide detailed analytical data on the specific impurities and their concentrations in each batch.[2] Therefore, it is recommended to perform your own purity analysis if your application is sensitive to contaminants.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your DMABA sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify impurities by comparing the spectra to a reference standard.[1][5][6] Chemical shifts of common laboratory solvents and reagents are well-documented and can aid in impurity identification.[7]

  • Titration: A simple acid-base titration can be used to determine the overall amine content but will not distinguish between DMABA and other basic impurities.

Q3: What are the storage recommendations for this compound?

A3: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration (2-8°C) and protection from light are recommended.[1]

Q4: My reaction with this compound is giving low yields. What could be the cause?

A4: Low yields can be attributed to several factors:

  • Purity of DMABA: The presence of impurities can interfere with the reaction. Non-reactive impurities lower the effective concentration of your reagent, while reactive impurities can lead to unwanted side products.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion.

  • Moisture: The presence of water can be problematic in many organic reactions. Ensure all glassware is dry and use anhydrous solvents.

  • Stoichiometry: Inaccurate measurement of reagents can lead to an excess or deficit of one reactant, limiting the yield.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Symptom: Your reaction is producing unexpected byproducts, as observed by TLC, GC-MS, or NMR.

Potential Cause: Reactive impurities in your commercial this compound may be participating in the reaction. For instance, if your DMABA contains residual primary amines from an incomplete initial reaction, these can compete in reactions like peptide coupling or polymerizations.

Troubleshooting Workflow:

G A Unexpected side products observed B Analyze purity of commercial DMABA (GC-MS, NMR) A->B C Identify impurities B->C D Are impurities reactive under your reaction conditions? C->D E Purify DMABA (e.g., fractional distillation) D->E Yes G Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions D->G No F Re-run reaction with purified DMABA E->F H Problem Resolved F->H G->H

Caption: Troubleshooting workflow for unexpected side products.

Experimental Protocol: Fractional Distillation of this compound

Fractional distillation can be an effective method to purify this compound from less volatile or more volatile impurities.[9][10][11][12][13]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the impure this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (approximately 163-165 °C at atmospheric pressure, or 73°C at 35 mmHg[1]). Discard any initial fractions that distill at a lower temperature (likely volatile impurities) and stop the distillation before higher-boiling impurities begin to distill over.

  • Purity Check: Analyze the purity of the collected fraction using GC-MS or NMR.

Issue 2: Inconsistent Results in Polymer Synthesis

Symptom: You are using this compound as a monomer or curing agent in polyamide or polyurethane synthesis, and you are observing batch-to-batch variability in polymer properties (e.g., molecular weight, thermal stability).[14][15][16][17][18][19]

Potential Cause: The presence and concentration of monofunctional or non-reactive impurities in your this compound can act as chain terminators or alter the stoichiometry of the polymerization, leading to inconsistent results.

Logical Relationship Diagram:

G A Inconsistent Polymer Properties B Variable Impurity Profile in Commercial DMABA Batches A->B C Monofunctional Impurities (Chain Terminators) B->C D Non-reactive Impurities (Altered Stoichiometry) B->D E Lower Molecular Weight Polymer C->E F Altered Polymer Properties (e.g., Tg, mechanical strength) D->F

Caption: Impact of DMABA impurities on polymer synthesis.

Troubleshooting Steps:

  • Characterize Incoming Material: Before use, analyze each new batch of this compound for purity and impurity profile using a standardized analytical method (e.g., GC-MS).

  • Purify if Necessary: If significant variations are detected, purify the this compound as described in the fractional distillation protocol above.

  • Adjust Stoichiometry: If non-reactive impurities are present and their concentration is known, you may be able to adjust the stoichiometry of your polymerization reaction to compensate. However, purification is the more robust solution.

  • Supplier Qualification: If inconsistencies persist, consider qualifying a new supplier that can provide a more consistent product with a detailed certificate of analysis.

Issue 3: Difficulties in Peptide Synthesis

Symptom: When using this compound as a linker or in a coupling reaction, you observe incomplete coupling or the formation of multiple products.[8][20][21][22][23]

Potential Cause: The primary amine of this compound is the desired reactive site. If impurities with a primary or secondary amine are present, they will compete in the coupling reaction.

Experimental Workflow for Purity Assessment:

G A Obtain Commercial This compound B Sample Preparation for GC-MS A->B C GC-MS Analysis B->C D Data Analysis: Identify and Quantify Impurities C->D E Decision: Is Purity Acceptable for Peptide Synthesis? D->E F Proceed with Synthesis E->F Yes G Purify DMABA E->G No G->B

Caption: Workflow for assessing DMABA purity for peptide synthesis.

Experimental Protocol: GC-MS Analysis of Diamine Purity

This is a general protocol that may need to be optimized for your specific instrument and impurities of interest.[3][4][24][25][26]

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A polar capillary column is often suitable for amine analysis.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the expected impurities (e.g., m/z 30-300).

  • Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to a library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of the main this compound peak or by using an internal standard.

Summary of Potential Impurities and Analytical Data

Potential Impurity CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Typical Analytical Method
Dimethylamine124-40-345.087GC-MS
4-Chlorobutyronitrile628-20-6103.55195-197GC-MS
4-(Dimethylamino)butyronitrile13989-82-7112.18200-202GC-MS, NMR
Ethanol64-17-546.0778GC-MS, NMR
Methanol67-56-132.0465GC-MS, NMR
Chloroform67-66-3119.3861GC-MS, NMR

References

How to avoid di-alkylation of the primary amine in 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dimethylaminobutylamine, specifically addressing the common challenge of avoiding di-alkylation of the primary amine during N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem when reacting the primary amine of this compound?

A1: Di-alkylation is a frequent side reaction because the initial product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to the formation of an undesired tertiary amine.[1][2] This "runaway" reaction can be difficult to control under standard alkylation conditions.[2]

Q2: What are the main strategies to promote selective mono-alkylation of this compound?

A2: Several effective strategies can be employed to favor mono-alkylation over di-alkylation:

  • Reductive Amination: This is a highly recommended alternative to direct alkylation with alkyl halides. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired secondary amine.[3][4] This method avoids the issue of the product being more reactive than the starting material.[4]

  • Controlling Stoichiometry: Using a significant excess of the primary amine (this compound) compared to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.[5]

  • Use of Protecting Groups: Temporarily protecting the primary amine with a suitable protecting group allows for other desired chemical transformations. The protecting group can then be removed to yield the mono-alkylated product.[6][7][8]

  • pH Control and Competitive Protonation: By carefully controlling the pH or using the amine hydrobromide salt, the concentration of the free, reactive primary amine can be managed. The secondary amine product, being more basic, can be selectively protonated and thus deactivated towards further alkylation.[9][10]

  • Specific Reagents and Catalysts: The choice of base, solvent, and catalyst can significantly influence the selectivity of the reaction. For instance, cesium bases have been shown to promote mono-alkylation.[11][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Significant formation of di-alkylation product. The mono-alkylated secondary amine is more nucleophilic and reacts faster than the primary amine.1. Switch to Reductive Amination: This is often the most effective solution. React this compound with the corresponding aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4] 2. Increase the Excess of Primary Amine: Use a 3 to 10-fold excess of this compound relative to the alkylating agent.[5] 3. Lower the Reaction Temperature: Reducing the temperature can sometimes improve selectivity by favoring the reaction with the more reactive primary amine.
Low reaction yield despite trying different stoichiometries. Unfavorable reaction kinetics or decomposition of reactants/products.1. Optimize Solvent and Base Combination: For alkyl halide reactions, consider using anhydrous polar aprotic solvents like DMF or DMSO in the presence of a cesium base (e.g., Cs₂CO₃ or CsOH), which has been shown to enhance mono-alkylation selectivity.[11][12] 2. Employ a Catalyst: Investigate the use of copper or ruthenium-based catalysts that can facilitate selective N-alkylation under milder conditions.[5][13]
Difficulty in separating the mono- and di-alkylated products. Similar physical properties of the products.1. Utilize a Protecting Group Strategy: Protect the primary amine with a group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy). After the desired reaction on another part of the molecule, the protecting group can be cleanly removed.[14][15] This ensures that only the mono-substituted product is formed.
Reaction is not proceeding to completion. Insufficient reactivity of the alkylating agent or deactivation of the amine.1. Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups.[16] 2. Competitive Deprotonation/Protonation: React the hydrobromide salt of this compound with the alkyl bromide in the presence of a non-nucleophilic base. This controls the concentration of the free primary amine available for reaction.[9]

Quantitative Data Summary

Method Key Reagents/Conditions Selectivity (Mono- vs. Di-alkylation) Yield of Mono-alkylated Product Reference
Excess Amine 3:1 molar ratio of primary amine to alkyl bromideHigh mono-selectivityGood to excellent[5]
Cesium Base Alkyl halide, Cesium base (0.1-3 mol eq.), DMSO or DMFSubstantially free of over-alkylationHigh yields (e.g., 73% for a polyamine)[11][12]
Reductive Amination Ketone, Ti(OiPr)₄, NaBH₄Highly chemoselective for mono-alkylationGood to excellent[3][17]
Competitive Protonation Amine hydrobromide, alkyl bromide, non-nucleophilic baseHigh mono-selectivityGood[9]

Experimental Protocols

Protocol 1: Selective Mono-alkylation via Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by techniques like TLC or GC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Mono-alkylation using a Cesium Base

This protocol is adapted from methods reported to be effective for selective mono-N-alkylation of primary amines.[11][12]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq.) in anhydrous DMSO or DMF.

  • Addition of Reagents: Add cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) (1.5 eq.). Stir the suspension for 10-15 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature (or gently heat if necessary) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Reaction_Pathway Primary_Amine This compound (Primary Amine) Secondary_Amine Desired Product (Mono-alkylated) Primary_Amine->Secondary_Amine Alkylation (k1) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Secondary_Amine Tertiary_Amine Side Product (Di-alkylated) Alkyl_Halide->Tertiary_Amine Secondary_Amine->Tertiary_Amine Alkylation (k2)

Caption: Direct alkylation pathway showing the formation of both the desired mono-alkylated product and the di-alkylated side product.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Primary_Amine This compound Imine Imine Intermediate Primary_Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Imine_reduction Imine Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Secondary_Amine Mono-alkylated Product Reducing_Agent->Secondary_Amine Imine_reduction->Secondary_Amine

Caption: Workflow for selective mono-alkylation via reductive amination, avoiding di-alkylation.

Troubleshooting_Logic Start Di-alkylation Observed? Yes Yes Start->Yes No No Start->No Strategy Select a Strategy Yes->Strategy Reductive_Amination Reductive Amination Strategy->Reductive_Amination Excess_Amine Use Excess Amine Strategy->Excess_Amine Protecting_Group Protecting Group Strategy->Protecting_Group End Problem Solved Reductive_Amination->End Excess_Amine->End Protecting_Group->End

Caption: A logical decision tree for troubleshooting di-alkylation in the synthesis of mono-alkylated this compound.

References

Technical Support Center: Optimizing Syntheses with 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of 4-Dimethylaminobutylamine in your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound possesses two amine functionalities with distinct reactivity profiles: a primary aliphatic amine and a tertiary aliphatic amine. The primary amine is the main site for reactions such as acylation and imine formation in reductive aminations. The tertiary amine, being more sterically hindered and lacking a proton, is generally unreactive under these conditions but can influence the overall basicity of the molecule and may be quaternized under certain alkylating conditions. The predicted pKa of the primary amino group is approximately 10.52, indicating it is a relatively strong base.[1][2] This basicity is a key consideration in reaction setup and workup procedures.

Q2: How can I achieve selective reaction at the primary amine?

A2: The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, making selective reactions straightforward under most acylation and reductive amination conditions. To ensure selectivity:

  • Stoichiometry: Use a 1:1 molar ratio of your electrophile (e.g., acyl chloride, aldehyde) to this compound.

  • Temperature Control: Running reactions at lower temperatures (e.g., 0 °C to room temperature) can further enhance selectivity by favoring the more kinetically accessible reaction with the primary amine.

Q3: What are the common challenges in purifying products derived from this compound?

A3: The basic nature of the tertiary amine in the product can complicate purification. Common challenges include:

  • Product Solubility in Acidic Water: During aqueous workups, protonation of the tertiary amine can make the product water-soluble, leading to loss of product into the aqueous layer.

  • Chromatography Issues: The basicity of the product can cause streaking on silica gel columns.

  • Removal of Unreacted Starting Material: Separating the product from unreacted this compound can be challenging due to their similar properties.

Q4: How can I effectively purify my product?

A4: A carefully planned workup and purification strategy is crucial.

  • Aqueous Workup: After the reaction, a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) is recommended to neutralize any acid and deprotonate the tertiary amine, ensuring the product remains in the organic layer. If the product is suspected to be in the aqueous layer, basifying the aqueous layer and re-extracting with an organic solvent can improve recovery.

  • Chromatography: To mitigate streaking on silica gel, consider pre-treating the silica with a small amount of triethylamine in the eluent system or using a deactivated silica gel.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

N-Acylation Reactions

This guide addresses common issues when acylating this compound to form an amide at the primary amine.

Problem Area 1: Low or No Product Formation

Possible Cause Troubleshooting Step
Inactive Acylating Agent Acyl halides and anhydrides can hydrolyze if exposed to moisture. Use freshly opened or properly stored reagents and ensure all glassware is thoroughly dried.
Insufficient Base If using an acyl halide, an equivalent of base (e.g., triethylamine, pyridine) is required to neutralize the generated HCl, which can protonate the starting amine, rendering it unreactive.
Low Reaction Temperature While starting at a low temperature is good for selectivity, some reactions may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS.

Problem Area 2: Formation of Side Products

Possible Cause Troubleshooting Step
Diacylation Although less likely, reaction at the tertiary amine can occur under harsh conditions. Use a 1:1 stoichiometry of the acylating agent and maintain a controlled temperature.
Reaction with Solvent Ensure the solvent is inert to the reaction conditions. For example, avoid using alcohol as a solvent with acyl halides.
Reductive Amination

This section provides guidance for the reductive amination of aldehydes or ketones with this compound.

Problem Area 1: Low Yield of the Desired Amine

Possible Cause Troubleshooting Step
Inefficient Imine Formation The initial formation of the imine or iminium ion is crucial. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step. For less reactive carbonyl compounds, the addition of a Lewis acid like Ti(i-PrO)₄ may be beneficial.
Reduction of the Carbonyl Starting Material If a strong reducing agent like sodium borohydride is used, it can reduce the aldehyde or ketone before imine formation is complete. It is often better to allow the imine to form first before adding the reducing agent, or to use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion.[3][4]
Dialkylation of the Primary Amine The secondary amine product can sometimes react with another equivalent of the carbonyl compound. Using a slight excess of the amine can help to minimize this side reaction.[3]

Problem Area 2: Difficult Product Isolation

Possible Cause Troubleshooting Step
Boron-Amine Complexes Boron-based reducing agents can form stable complexes with the amine product, making isolation difficult. A thorough aqueous workup, sometimes with a basic solution, can help to break up these complexes.
Emulsion during Workup The presence of the amine can lead to the formation of emulsions during aqueous extraction. Adding brine (saturated NaCl solution) can help to break the emulsion and improve layer separation.

Experimental Protocols & Data

The following sections provide detailed experimental procedures for key reactions involving this compound, with quantitative data summarized for easy reference.

N-Acylation: Synthesis of N-(4-(dimethylamino)butyl)acetamide

This protocol outlines a typical N-acylation of this compound with acetic anhydride.

Reaction Scheme:

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.

Table 1: N-Acylation Reaction Conditions and Yields (Example)

Acylating AgentSolventBaseTemperatureTime (h)Yield (%)
Acetic AnhydrideDichloromethaneNone0 °C to RT3>90 (Typical)
Benzoyl ChlorideTetrahydrofuranTriethylamine0 °C to RT4>85 (Typical)
Reductive Amination: Synthesis of a Secondary Amine

This protocol details a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).

Reaction Scheme:

Experimental Procedure:

  • To a stirred solution of the aldehyde and this compound (1:1 molar ratio) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Reductive Amination Reaction Conditions and Yields (Example)

Carbonyl CompoundReducing AgentSolventTemperatureTime (h)Yield (%)
BenzaldehydeNa(OAc)₃BHDichloromethaneRoom Temp.1280-90 (Typical)
CyclohexanoneNaBH₃CNMethanolRoom Temp.1875-85 (Typical)
Nucleophilic Substitution

The following is an example from the patent literature illustrating the use of this compound as a nucleophile.

Synthesis of Intermediate 34 (from patent EP3555103B1)

  • Reaction: Nucleophilic substitution of a leaving group on a heterocyclic compound (Intermediate 3) with this compound.

  • Yield: 78%

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting Low Yield in N-Acylation

G Troubleshooting N-Acylation start Low Yield of N-Acylated Product check_completion Was the reaction monitored to completion (e.g., by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause1 Inactive Acylating Agent (Hydrolysis) incomplete->cause1 cause2 Insufficient Base (if using acyl halide) incomplete->cause2 cause3 Suboptimal Temperature incomplete->cause3 workup_issue Product lost during aqueous workup? complete->workup_issue solution1 Use fresh/dry reagents and anhydrous solvent cause1->solution1 solution2 Add 1 equivalent of a non-nucleophilic base cause2->solution2 solution3 Allow reaction to warm to RT or heat gently cause3->solution3 final_product Improved Yield solution1->final_product solution2->final_product solution3->final_product workup_yes Product is likely in the aqueous layer workup_issue->workup_yes Yes workup_issue->final_product No, review purification workup_solution Basify aqueous layer to pH > 11 and re-extract workup_yes->workup_solution workup_solution->final_product

Caption: Troubleshooting workflow for low yield in N-acylation reactions.

General Reductive Amination Pathway

G Reductive Amination Pathway amine This compound (Primary Amine) imine Imine/Iminium Ion Intermediate amine->imine carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->imine + H+ catalyst - H2O product Secondary or Tertiary Amine Product imine->product reducing_agent Reducing Agent (e.g., Na(OAc)3BH) reducing_agent->product Hydride Transfer

Caption: General reaction pathway for reductive amination.

References

Troubleshooting low yields in reactions involving N,N-Dimethyl-1,4-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving N,N-Dimethyl-1,4-butanediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on N,N-Dimethyl-1,4-butanediamine?

A1: N,N-Dimethyl-1,4-butanediamine possesses two nitrogen atoms with different reactivity profiles. The primary amine (-NH2) is a potent nucleophile and the most likely site for initial reaction in processes like acylation or alkylation. The tertiary amine (-N(CH3)2) is also nucleophilic and can participate in reactions, potentially leading to quaternary ammonium salts, or act as a base.

Q2: How does the purity of N,N-Dimethyl-1,4-butanediamine affect my reaction?

A2: The purity of N,N-Dimethyl-1,4-butanediamine is critical for achieving high yields and predictable outcomes. Impurities can act as catalyst poisons or participate in side reactions, complicating purification and reducing the yield of the desired product. It is recommended to use a purity of 98% or higher.

Q3: What are the optimal storage conditions for N,N-Dimethyl-1,4-butanediamine?

A3: N,N-Dimethyl-1,4-butanediamine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1] It is sensitive to air and moisture, which can degrade the compound over time.

Q4: Can both amine groups of N,N-Dimethyl-1,4-butanediamine react?

A4: Yes, both the primary and tertiary amine groups can react, depending on the reaction conditions and the stoichiometry of the reagents. For instance, in an acylation reaction with an excess of an acylating agent, both the primary and tertiary amines can be acylated. Careful control of stoichiometry is crucial to achieve selective reaction at the primary amine.

Troubleshooting Guides

Issue 1: Low or No Yield

Low or no yield in reactions involving N,N-Dimethyl-1,4-butanediamine can stem from several factors, from reagent quality to reaction conditions.

LowYieldTroubleshooting Start Low/No Yield Observed CheckReagents Verify Reagent Quality & Purity Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckStoichiometry Confirm Stoichiometry Start->CheckStoichiometry PurificationIssue Investigate Purification Loss Start->PurificationIssue Success Yield Improved CheckReagents->Success InertAtmosphere Ensure Inert Atmosphere CheckConditions->InertAtmosphere OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent OptimizeCatalyst Optimize Catalyst/Base CheckConditions->OptimizeCatalyst CheckStoichiometry->Success InertAtmosphere->Success OptimizeTemp->Success OptimizeSolvent->Success OptimizeCatalyst->Success PurificationIssue->Success

Caption: Troubleshooting workflow for low reaction yields.

Potential Cause Recommended Action
Degraded N,N-Dimethyl-1,4-butanediamine Use a fresh bottle or purify the existing stock by distillation. Ensure proper storage under an inert atmosphere.
Presence of Water or Protic Impurities Use anhydrous solvents and dry glassware. Reactions with highly reactive reagents like acyl chlorides are particularly sensitive to moisture.
Incorrect Reaction Temperature Some reactions may require cooling to prevent side reactions, while others may need heating to proceed. Optimize the temperature based on literature precedents for similar amines.
Suboptimal Solvent The solubility of reactants and intermediates is crucial. Ensure all components are soluble in the chosen solvent. Consider a solvent screen to identify the optimal medium.
Inappropriate Base or Catalyst If a base is used, its strength and steric bulk can influence the reaction. For instance, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial in preventing side reactions.
Steric Hindrance The N,N-dimethyl group can sterically hinder reactions at the primary amine, especially with bulky electrophiles. Consider using less hindered reagents or increasing the reaction temperature.[2]
Issue 2: Formation of Side Products

The presence of two reactive amine groups in N,N-Dimethyl-1,4-butanediamine can lead to the formation of undesired side products.

SideReactions Reactants N,N-Dimethyl-1,4-butanediamine + Electrophile (E+) MonoSub Desired Mono-substituted Product (at primary amine) Reactants->MonoSub 1 eq. E+ DiSub Di-substituted Product (at both amines) Reactants->DiSub Excess E+ Polymerization Polymerization Reactants->Polymerization Bifunctional E+ QuatSalt Quaternary Ammonium Salt (at tertiary amine) Reactants->QuatSalt Alkylation MonoSub->DiSub Excess E+

Caption: Potential side reactions with N,N-Dimethyl-1,4-butanediamine.

Side Product Cause Prevention Strategy
Di-substituted Product Use of excess electrophile or prolonged reaction times.Use a 1:1 or slight excess of the diamine to the electrophile. Add the electrophile slowly to the reaction mixture to maintain a low concentration.
Quaternary Ammonium Salt The tertiary amine acts as a nucleophile, particularly with alkylating agents.Use a less reactive electrophile if possible. Alternatively, protect the primary amine, react the tertiary amine, and then deprotect.
Polymerization Reaction with a bifunctional electrophile.Use a large excess of the diamine to favor the formation of the mono-adduct. High dilution conditions can also disfavor polymerization.

Experimental Protocols

Protocol 1: Mono-acylation of N,N-Dimethyl-1,4-butanediamine with an Acyl Chloride

This protocol is a general guideline for the selective acylation of the primary amine group of N,N-Dimethyl-1,4-butanediamine.

Materials:

  • N,N-Dimethyl-1,4-butanediamine (1.0 eq)

  • Acyl chloride (0.95 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve N,N-Dimethyl-1,4-butanediamine and the base in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride in anhydrous DCM to the stirred reaction mixture over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The reaction of acyl chlorides with amines can be highly exothermic.[] Proper cooling and slow addition are crucial for controlling the reaction and minimizing side products. The use of a non-nucleophilic base like DIPEA is recommended to avoid competition with the diamine.

Quantitative Data Summary

The following table provides illustrative data on the effect of reaction parameters on the yield of the mono-acylated product. This data is intended for guidance and actual results may vary.

Parameter Condition A Condition B Condition C Condition D
Acyl Chloride (eq) 1.00.951.20.95
Base TEADIPEATEADIPEA
Temperature Room Temp0 °C to RTRoom Temp0 °C to RT
Addition Time 5 min30 min5 min30 min
Mono-acylated Product Yield (%) 65855090
Di-acylated Product (%) 20535<5

As suggested by the illustrative data, slow addition of a slight excess of the diamine at a controlled temperature with a non-nucleophilic base (Condition D) is likely to provide the highest yield and selectivity for the mono-acylated product.

References

Removal of excess 4-Dimethylaminobutylamine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess 4-Dimethylaminobutylamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound?

A1: The most common and effective methods for removing excess this compound include aqueous extraction with acidic solutions, washing with aqueous copper sulfate, chromatography, and the use of scavenger resins. The choice of method depends on the properties of your desired product, particularly its stability and solubility.

Q2: My product is acid-sensitive. Which removal method should I use?

A2: If your product is sensitive to acid, you should avoid acidic washes. A suitable alternative is to wash the organic layer with a 10% aqueous copper sulfate solution.[1][2] The copper sulfate will complex with the this compound, and this complex will be extracted into the aqueous layer. Another excellent option for acid-sensitive compounds is the use of scavenger resins, which are solid-supported reagents that can be removed by filtration.

Q3: When is chromatography a suitable method for removal?

A3: Chromatography is a powerful purification technique that can be used to separate this compound from your product, especially when high purity is required. Normal-phase silica gel chromatography can be effective, but often requires the addition of a basic modifier like triethylamine to the mobile phase to prevent streaking of the amine.[3] Alternatively, using an amine-functionalized silica gel can simplify the purification by reducing the strong interaction between the basic amine and the acidic silica surface.[3]

Q4: How do scavenger resins work to remove amines?

A4: Scavenger resins are polymers that have been functionalized with groups that react specifically with and bind to certain types of molecules, in this case, amines.[4] When the scavenger resin is added to the reaction mixture, the excess this compound reacts with the resin. The resin, being a solid, can then be easily removed by simple filtration, leaving the purified product in the solution. This method is highly efficient and avoids the need for aqueous extractions.

Q5: Can I use distillation to remove this compound?

A5: Distillation can be a viable method if there is a significant difference in the boiling points of your product and this compound, and if your product is thermally stable.[5] However, for many research-scale reactions, other methods like extraction or chromatography are often more practical and efficient.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Emulsion forms during aqueous extraction. The polarity of the organic solvent is too close to that of the aqueous phase.Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, you can try filtering the mixture through a pad of Celite.
Product is lost into the aqueous layer during acidic wash. The product itself may be basic and is being protonated and extracted along with the target amine.If your product has basic functional groups, avoid acidic washes. Use the copper sulfate wash method or scavenger resins instead.
Amine is not completely removed after a single wash. The volume or concentration of the wash solution was insufficient.Repeat the wash step multiple times. For acidic washes, check the pH of the aqueous layer after each wash to ensure it remains acidic. For copper sulfate washes, continue washing until the aqueous layer no longer changes color.[1][2]
Amine streaks on the TLC plate and co-elutes with the product during column chromatography. The acidic nature of the silica gel is strongly interacting with the basic amine.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. Alternatively, use an amine-functionalized silica gel for the chromatography.[3]

Experimental Protocols

Protocol 1: Removal by Acidic Aqueous Extraction
  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction : Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Wash the organic layer several times.[1]

  • Neutralization : Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash : Wash the organic layer with brine to remove residual water.[6]

  • Drying : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Removal by Copper Sulfate Wash
  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent.

  • Extraction : Transfer the solution to a separatory funnel and wash with a 10% aqueous copper sulfate solution. The aqueous layer will turn purple as it complexes with the amine.[1][2]

  • Repeat : Continue washing with the copper sulfate solution until no further color change is observed in the aqueous layer.[7]

  • Water Wash : Wash the organic layer with water to remove any residual copper sulfate.

  • Brine Wash : Wash the organic layer with brine.

  • Drying : Dry the organic layer over an anhydrous drying agent.

  • Concentration : Filter and concentrate the organic solution to yield the purified product.

Protocol 3: Removal using a Scavenger Resin
  • Dissolution : Dissolve the crude reaction mixture in a suitable solvent.

  • Resin Addition : Add an appropriate amine scavenger resin to the solution. The amount of resin should be in excess relative to the amount of residual this compound.

  • Stirring : Stir the mixture at room temperature for a specified time (consult the resin manufacturer's instructions, typically a few hours).

  • Filtration : Filter off the scavenger resin.

  • Washing : Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration : Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Visual Guides

Removal_Method_Selection Start Start: Crude Reaction Mixture containing excess this compound Product_Properties Assess Product Stability Start->Product_Properties Acid_Stable Is the product acid-stable? Product_Properties->Acid_Stable Scavenger_Resin Use Scavenger Resin Product_Properties->Scavenger_Resin Alternative for sensitive compounds Acid_Wash Perform Acidic Aqueous Extraction Acid_Stable->Acid_Wash Yes CuSO4_Wash Perform Copper Sulfate Aqueous Wash Acid_Stable->CuSO4_Wash No High_Purity Is high purity required? Acid_Wash->High_Purity CuSO4_Wash->High_Purity Chromatography Perform Column Chromatography High_Purity->Chromatography Yes End Purified Product High_Purity->End No Chromatography->End Scavenger_Resin->End

Caption: Decision tree for selecting a removal method.

Aqueous_Extraction_Workflow Start Start: Crude Mixture in Organic Solvent Add_Wash Add Aqueous Wash Solution (e.g., 1M HCl or 10% CuSO4) Start->Add_Wash Shake_Vent Shake and Vent Separatory Funnel Add_Wash->Shake_Vent Separate_Layers Separate Organic and Aqueous Layers Shake_Vent->Separate_Layers Check_Aqueous Check Aqueous Layer (pH or color) Separate_Layers->Check_Aqueous Repeat_Wash Repeat Wash Check_Aqueous->Repeat_Wash Incomplete Removal Neutralize Neutralize (if acidic wash) and Brine Wash Check_Aqueous->Neutralize Complete Removal Repeat_Wash->Add_Wash Dry_Concentrate Dry and Concentrate Organic Layer Neutralize->Dry_Concentrate End Purified Product Dry_Concentrate->End

Caption: Workflow for aqueous extraction.

References

Incompatibility of 4-Dimethylaminobutylamine with certain functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical incompatibility of 4-Dimethylaminobutylamine (DMABA) with various functional groups. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound (DMABA)?

A1: this compound possesses two key reactive sites stemming from its amine functional groups: a primary amine (-NH2) and a tertiary amine (-N(CH3)2). The primary amine is a potent nucleophile and will readily participate in reactions such as acylation, alkylation, and condensation. The tertiary amine is basic and can act as a catalyst or be protonated by acids. Understanding the distinct reactivity of these two sites is crucial for successful experimental design.

DMABA_Structure cluster_dmaba This compound (DMABA) cluster_sites Reactive Sites struct H₂N-CH₂-CH₂-CH₂-CH₂-N(CH₃)₂ PrimaryAmine Primary Amine (-NH₂) struct->PrimaryAmine Nucleophilic Attack Acylation Condensation TertiaryAmine Tertiary Amine (-N(CH₃)₂) struct->TertiaryAmine Base Catalysis Protonation

Caption: Structure of DMABA highlighting its reactive primary and tertiary amine groups.

Q2: I am observing unexpected amide formation in my reaction. Could DMABA be reacting with my carboxylic acid or ester starting material?

A2: Yes, this is a common incompatibility. The primary amine of DMABA can react with carboxylic acids and esters to form amides, especially under conditions that promote this reaction.

  • Carboxylic Acids: Direct reaction between an amine and a carboxylic acid to form an amide typically requires high temperatures (often >160°C) to drive off water.[1] However, in the presence of coupling agents like dicyclohexylcarbodiimide (DCC), this reaction can proceed under much milder conditions.[2][3] If your reaction mixture contains such reagents, unintended amide formation with DMABA is highly likely.

  • Esters: The aminolysis of esters to form amides is also a well-known reaction.[4] While often slower than reactions with more reactive acylating agents, it can be a significant side reaction, particularly if the reaction is heated or catalyzed.

Troubleshooting Guide:

  • Protect the Primary Amine: If the primary amine of DMABA is not the intended reactant, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before introducing it to your reaction.

  • Use a Non-Nucleophilic Base: If you are using DMABA solely as a base catalyst, consider replacing it with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).

  • Control Reaction Temperature: Avoid high temperatures if possible to minimize the rate of amide formation.

Q3: My reaction with an acyl chloride and DMABA is giving a complex mixture of products. What is happening?

A3: Acyl chlorides are highly reactive electrophiles that react vigorously with amines.[5][6][7][8][9] The primary amine of DMABA will readily undergo nucleophilic acyl substitution with an acyl chloride to form a stable N-substituted amide.[6][7] This is a very fast and often exothermic reaction.

The complexity in your product mixture likely arises from:

  • Primary Amide Formation: The intended or unintended reaction of the primary amine of DMABA with the acyl chloride.

  • Catalysis by the Tertiary Amine: The tertiary amine portion of DMABA can act as a nucleophilic catalyst, similar to 4-Dimethylaminopyridine (DMAP), forming a highly reactive acylpyridinium-like intermediate.[3][10][11][12] This can accelerate both desired and undesired acylation reactions.

  • Reaction with Solvent or Other Nucleophiles: The activated acyl intermediate can react with any other nucleophiles present in the mixture, including solvents (like alcohols) or trace amounts of water.

Troubleshooting Guide:

  • Stoichiometry Control: Use a precise stoichiometry. If the acyl chloride is intended to react with another nucleophile, adding DMABA will create a competitive reaction.

  • Temperature Management: Run the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Order of Addition: Add the acyl chloride slowly to the solution containing the intended nucleophile. Add DMABA last, or use an alternative base if DMABA's primary amine is not the target.

Q4: Can I use DMABA in a reaction involving aldehydes or ketones?

A4: Caution is advised. The primary amine of DMABA can undergo a condensation reaction with aldehydes and ketones to form an imine (Schiff base).[13] This is a reversible reaction, but it can consume your starting materials and introduce an unwanted species into your reaction mixture. This reaction is a type of nucleophilic addition-elimination.[13]

Troubleshooting Guide:

  • Protecting Groups: If the carbonyl group is not the intended reaction site for the amine, it should be protected (e.g., as an acetal or ketal) before introducing DMABA.

  • Alternative Amines: If an amine is required for another purpose (e.g., as a catalyst for a Mannich reaction), consider using a secondary amine if the protocol allows, to avoid imine formation.[14]

Q5: I am working with isocyanates. Is DMABA a suitable reagent to use in my formulation?

A5: No, DMABA is highly incompatible with isocyanates. Isocyanates are extremely reactive towards nucleophiles, including primary and secondary amines.[15] The primary amine of DMABA will rapidly react with an isocyanate group to form a urea derivative. This is a fast and typically irreversible reaction that will consume both reagents.

Troubleshooting Guide:

  • Strictly Avoid Mixing: Do not use DMABA in any process stream or reaction mixture that contains isocyanates unless the formation of a urea linkage is the specific desired outcome.

  • Alternative Catalysts: If a catalyst is needed for an isocyanate reaction (e.g., polyurethane formation), use established catalysts like tertiary amines without primary amine functionality (e.g., triethylamine) or organometallic compounds (e.g., dibutyltin dilaurate).

Summary of Incompatibilities

Functional GroupType of Reaction with DMABAProduct FormedPotential Issues
Carboxylic Acid Nucleophilic Acyl Substitution (Amidation)AmideConsumption of starting materials, formation of side products.[1][16]
Ester Nucleophilic Acyl Substitution (Aminolysis)AmideSlow side reaction, especially at elevated temperatures.[4]
Acyl Chloride Nucleophilic Acyl SubstitutionAmideViolent, exothermic reaction; high potential for side products.[5][6][7]
Acid Anhydride Nucleophilic Acyl SubstitutionAmideRapid acylation, catalyzed by the tertiary amine.[10][11]
Aldehyde/Ketone Nucleophilic Addition-EliminationImine (Schiff Base)Consumption of starting materials, introduction of impurities.[13]
Isocyanate Nucleophilic AdditionUreaRapid, irreversible reaction leading to urea formation.[15][17][18]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis from an Acyl Chloride

This protocol describes the intentional reaction of DMABA with an acyl chloride to form an N-substituted amide.

  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Slowly add the acyl chloride (1.1 eq.), dissolved in the same anhydrous solvent, to the cooled solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Troubleshooting Workflow for Unexpected Side Products

If an unexpected side product is observed, this workflow can help identify a potential incompatibility with DMABA.

Troubleshooting_Workflow start Unexpected Side Product Observed check_reagents Identify all functional groups in starting materials & reagents start->check_reagents is_incompatible Is an incompatible group present? (e.g., Acyl Chloride, Ester, Aldehyde) check_reagents->is_incompatible characterize Characterize Side Product (NMR, MS) is_incompatible->characterize Yes other_issue Investigate other reaction issues (e.g., solvent, temp, other side reactions) is_incompatible->other_issue No confirm_reaction Does side product mass/structure match predicted incompatibility product? characterize->confirm_reaction implement_solution Implement Solution: - Protect DMABA primary amine - Use alternative non-nucleophilic base - Protect incompatible functional group confirm_reaction->implement_solution Yes confirm_reaction->other_issue No / Unsure end Problem Resolved implement_solution->end

Caption: A logical workflow for troubleshooting unexpected side products in reactions involving DMABA.

References

Technical Support Center: 4-Dimethylaminobutylamine Thermal Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dimethylaminobutylamine and studying its thermal degradation profile.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation profile of this compound?

Q2: What are the typical hazardous decomposition products of this compound?

A2: Upon thermal decomposition, this compound is expected to release irritating and toxic gases. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[1]. It is critical to conduct all thermal analysis in a well-ventilated area, preferably within a fume hood, and to take appropriate safety precautions.

Q3: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A3: Thermogravimetric Analysis (TGA) is the primary technique for determining the thermal stability and degradation profile of a substance by measuring its mass change as a function of temperature[2][3]. To identify the evolved gaseous products during decomposition, TGA can be coupled with other techniques such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)[4]. Differential Scanning Calorimetry (DSC) can also be used to determine thermal transitions such as melting and boiling points, and to observe the energy changes (endothermic or exothermic) associated with decomposition.

Troubleshooting Guide

Issue 1: Irreproducible TGA Results

  • Possible Cause: Inconsistent sample preparation or loading.

    • Solution: Ensure a consistent sample mass (typically 5-10 mg) and particle size. When loading the TGA pan, create a thin, even layer to promote uniform heat distribution.

  • Possible Cause: Contamination of the TGA instrument.

    • Solution: Residues from previous experiments can affect results. Regularly clean the sample holder and the area around the balance according to the instrument's manual. It may be necessary to perform a "burn-out" run at a high temperature in an air or oxygen atmosphere to remove stubborn residues[5].

  • Possible Cause: Issues with the purge gas.

    • Solution: Verify that the purge gas (e.g., nitrogen, argon) flow rate is stable and consistent with the experimental protocol. Fluctuations in gas flow can affect the baseline and the rate of mass loss[6].

Issue 2: Unexpected Mass Loss at Low Temperatures

  • Possible Cause: Presence of residual solvent or moisture.

    • Solution: this compound is hygroscopic. Ensure the sample is thoroughly dried before analysis. A preliminary isothermal hold at a temperature below the expected decomposition point (e.g., 100-120 °C) within the TGA can be used to remove volatile impurities.

  • Possible Cause: Reaction with the sample pan material.

    • Solution: Amines can be reactive. Ensure the sample pan material (e.g., aluminum, platinum, ceramic) is inert to this compound at the analysis temperatures. Platinum pans are generally a good choice for their inertness.

Issue 3: Instrument Malfunction During a Run

  • Possible Cause: Sample holder detachment.

    • Solution: The adhesive holding the sample holder can degrade at very high temperatures or after prolonged use, causing it to detach[5][6]. Avoid exceeding the recommended operating temperature of the instrument. If detachment occurs, the component will need to be replaced by a qualified technician.

  • Possible Cause: Sudden pressure change in the furnace.

    • Solution: Rapid changes in gas flow when the furnace is hot can cause the sample holder to vibrate or even break[6]. Always ensure that gas flow changes are made gradually.

Representative Data & Experimental Protocols

Disclaimer: The following data is a representative profile for this compound based on the thermal behavior of similar alkylamines and is intended for illustrative purposes. Actual experimental results may vary.

Representative Thermal Degradation Data (TGA)
ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset of Decomposition (Tonset)~ 150 °C~ 145 °C
Temperature at 5% Mass Loss (T5%)~ 165 °C~ 160 °C
Temperature at 10% Mass Loss (T10%)~ 175 °C~ 170 °C
Temperature at 50% Mass Loss (T50%)~ 210 °C~ 200 °C
Residual Mass at 600 °C< 1%~ 0%
Protocol: Thermogravimetric Analysis (TGA) of this compound
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated.

    • Select an appropriate sample pan (e.g., platinum).

    • Tare the balance with an empty sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared sample pan.

    • Record the exact mass.

  • TGA Method:

    • Purge Gas: Nitrogen or Air at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Determine the onset temperature of decomposition and the temperatures at various percentages of mass loss (T5%, T10%, T50%).

Visualizations

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Preparation (Clean, Calibrate) start->instrument_prep 1. sample_prep Sample Preparation (Weigh 5-10 mg) instrument_prep->sample_prep 2. tga_run TGA Run (Ramp 10°C/min to 600°C) sample_prep->tga_run 3. data_analysis Data Analysis (Plot Mass Loss vs. Temp) tga_run->data_analysis 4. end End data_analysis->end 5.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Degradation_Pathway compound This compound (C6H16N2) heat Heat (>150°C) compound->heat intermediates Unstable Intermediates heat->intermediates Primary Decomposition products Decomposition Products (CO, CO2, NOx, etc.) intermediates->products Fragmentation

Caption: Hypothetical Thermal Degradation Pathway.

References

Validation & Comparative

A Comparative Guide to Polyamide Synthesis: 4-Dimethylaminobutylamine vs. 1,4-diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, the selection of monomers is a critical determinant of the final properties of a polyamide. This guide provides a comprehensive comparison of polyamides synthesized from 4-Dimethylaminobutylamine and the conventional monomer, 1,4-diaminobutane (also known as putrescine). The introduction of a tertiary amine functionality in the diamine backbone is explored for its potential to impart unique characteristics to the resulting polymer. This analysis, supported by established principles of polymer science, aims to inform researchers, scientists, and drug development professionals in the design and selection of novel polyamide materials.

Introduction

Polyamides, a major class of synthetic polymers, are known for their high strength, stability, and good biocompatibility.[1] The properties of polyamides can be finely tuned by altering the structure of the diamine and diacid monomers.[1][2] 1,4-diaminobutane is a well-established building block for high-performance polyamides like Nylon 4,6, which is produced through polycondensation with adipic acid.[3][4] This polyamide exhibits superior thermal stability and mechanical strength.[3]

The use of functionalized diamines in polyamide synthesis is a strategy to introduce new properties or modify existing ones.[1] this compound, with its terminal primary amine for polymerization and a pendant dimethylamino group, presents an interesting case. The tertiary amine group is expected to influence the polymer's solubility, thermal properties, and potential for post-polymerization modification. This guide provides a hypothetical comparison based on the known effects of such functional groups on polymer behavior.

Experimental Protocols

A common method for polyamide synthesis that can be adapted for both diamines is interfacial polymerization. This method is typically carried out at room temperature and allows for the formation of high molecular weight polymers.

Materials:

  • This compound

  • 1,4-diaminobutane

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: An aqueous solution of the respective diamine (this compound or 1,4-diaminobutane) and sodium hydroxide is prepared. The sodium hydroxide acts as an acid scavenger to neutralize the HCl gas evolved during the reaction.

  • Organic Phase Preparation: An organic solution of adipoyl chloride in dichloromethane is prepared.

  • Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. The polyamide film forms at the interface of the two immiscible liquids.

  • Polymer Extraction: The polymer film is gently pulled from the interface and wound onto a glass rod. The "nylon rope" can be continuously drawn until one of the reactants is depleted.

  • Washing and Drying: The collected polyamide is washed thoroughly with distilled water and then with a solvent like ethanol to remove unreacted monomers and byproducts. The polymer is then dried in a vacuum oven at a moderate temperature.

Characterization:

The resulting polyamides would be characterized using standard techniques such as:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Solubility Tests: To evaluate the solubility in various organic solvents.

Comparative Data

The following table summarizes the expected properties of polyamides synthesized from this compound and 1,4-diaminobutane with adipoyl chloride. The values for the 1,4-diaminobutane-based polyamide (Nylon 4,6) are based on known data, while the properties for the this compound-based polyamide are estimations based on the structural effects of the pendant dimethylamino group.

PropertyPolyamide from 1,4-diaminobutane (Nylon 4,6)Polyamide from this compound (Hypothetical)Unit
Thermal Properties
Melting Temperature (Tm)~295Lower, ~220-250°C
Glass Transition Temp. (Tg)~80Potentially higher due to bulky side group, ~90-110°C
Decomposition Temperature (Td)HighSlightly lower°C
Mechanical Properties
Tensile StrengthHighLowerMPa
ModulusHighLowerGPa
Physical Properties
CrystallinityHighLow to amorphous%
SolubilityInsoluble in common organic solventsSoluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)-
Water AbsorptionHighPotentially lower due to hydrophobic methyl groups%

Discussion of Expected Performance

The presence of the bulky dimethylamino side group in the polyamide derived from this compound is expected to significantly influence its properties compared to the linear and highly regular structure of Nylon 4,6.

Thermal Properties: The pendant dimethylamino group would disrupt the chain packing and reduce the ability of the polymer chains to form strong and regular hydrogen bonds, which are characteristic of traditional polyamides.[5] This disruption in crystallinity would lead to a lower melting point.[6] The glass transition temperature, however, might be slightly higher due to the restricted chain mobility caused by the bulky side group.

Mechanical Properties: The reduced crystallinity is also expected to result in lower tensile strength and modulus compared to the highly crystalline and rigid Nylon 4,6.[7] The amorphous nature would likely lead to a more flexible and less rigid material.

Solubility: One of the most significant differences is expected to be in solubility. The disruption of interchain hydrogen bonding and the introduction of the polar tertiary amine group should enhance the solubility of the polymer in common organic solvents.[8][9] This is a desirable property for many applications where solution processing is required.

Visualizing the Synthesis and Structures

Polyamide_Synthesis_Comparison cluster_monomers Monomers cluster_polymers Resulting Polyamides DMABA This compound Poly_DMABA Polyamide from This compound DMABA->Poly_DMABA + Adipoyl Chloride DAB 1,4-diaminobutane Poly_DAB Polyamide from 1,4-diaminobutane (Nylon 4,6) DAB->Poly_DAB + Adipoyl Chloride AC Adipoyl Chloride

Experimental_Workflow start Start prep_aq Prepare Aqueous Phase (Diamine + NaOH) start->prep_aq prep_org Prepare Organic Phase (Adipoyl Chloride in CH₂Cl₂) start->prep_org polymerization Interfacial Polymerization prep_aq->polymerization prep_org->polymerization extraction Extract Polyamide Film polymerization->extraction washing Wash with Water and Ethanol extraction->washing drying Dry under Vacuum washing->drying characterization Characterize Polymer (FTIR, NMR, DSC, TGA, GPC) drying->characterization end End characterization->end

Conclusion

While 1,4-diaminobutane is a cornerstone for producing high-performance, semi-crystalline polyamides, the use of this compound offers a pathway to amorphous, more soluble polyamides. The introduction of the pendant dimethylamino group is predicted to disrupt chain packing, leading to lower crystallinity, a reduced melting point, and decreased mechanical strength compared to its linear counterpart. However, the enhanced solubility in organic solvents could be a significant advantage for processing and for applications requiring solution-cast films or coatings. The tertiary amine also provides a site for potential post-polymerization modifications, such as quaternization, to introduce ionic character. This comparative guide, based on fundamental principles of polymer chemistry, suggests that this compound is a promising monomer for developing novel functional polyamides with tailored properties. Further experimental validation is necessary to fully elucidate the performance of these materials.

References

A Comparative Guide to Diamine Ligands: TMEDA vs. N,N-Dimethyl-1,4-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry, particularly in reactions involving organolithium reagents, the choice of a coordinating ligand is paramount to ensure high reactivity, yield, and selectivity. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a widely utilized bidentate ligand, celebrated for its ability to enhance the reactivity of organolithium compounds.[1] This guide provides an objective comparison between TMEDA and a structural isomer, N,N-Dimethyl-1,4-butanediamine, focusing on their structural differences, impact on reaction performance, and practical applications, supported by experimental data and protocols.

Structural and Mechanistic Differences

The fundamental difference between TMEDA and N,N-Dimethyl-1,4-butanediamine lies in their structure, which dictates their efficacy as chelating ligands for metal ions like lithium (Li⁺).

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): As a 1,2-diamine, the two nitrogen atoms are separated by an ethylene bridge. This arrangement allows TMEDA to form a highly stable, five-membered chelate ring when it coordinates to a metal center. This stable complex is key to its function.[1][2]

  • N,N-Dimethyl-1,4-butanediamine: This is a 1,4-diamine, with the nitrogen atoms separated by a longer, four-carbon butyl chain. Chelation with a metal ion would result in a significantly less stable and entropically disfavored seven-membered ring.

Organolithium reagents, such as n-butyllithium (n-BuLi), often exist as unreactive aggregates (e.g., hexamers or tetramers) in non-polar hydrocarbon solvents.[1][3] The primary role of a ligand like TMEDA is to break down these aggregates by chelating the lithium ions. This deaggregation process forms smaller, more reactive species like dimers or monomers, which dramatically increases the nucleophilicity and basicity of the organolithium reagent.[4][5][6]

The stable five-membered ring formed by TMEDA is highly effective at sequestering Li⁺ ions and driving this deaggregation equilibrium towards more reactive species.[2] In contrast, the unstable seven-membered ring that N,N-Dimethyl-1,4-butanediamine would form makes it a much weaker chelating agent and thus far less effective at promoting the reactivity of organolithium reagents.

Caption: Chelation of a Lithium ion by TMEDA vs. N,N-Dimethyl-1,4-butanediamine.

Performance in Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic tool where a directing group on an aromatic ring guides deprotonation by a strong base to the adjacent ortho position. The reaction of anisole with n-BuLi is a classic example.[3][7] The addition of TMEDA is known to significantly increase the rate and yield of this reaction.[8]

While direct comparative experimental data for N,N-Dimethyl-1,4-butanediamine in this specific reaction is scarce due to its ineffectiveness, we can present data for TMEDA's performance and contrast it with a baseline (no ligand).

Table 1: Performance Comparison in the Ortho-Lithiation of Anisole

Ligand Solvent Temperature (°C) Time (h) Yield (%) Reference
None Hexane 25 24 Low/No Reaction [6]
TMEDA (1.3 equiv) Toluene 120 2 93 [2]

| TMEDA (1.0 equiv) | Diethyl Ether | 25 | 1 | High |[8] |

Note: The data from reference[2] is for a different N-heterocycle system but illustrates the dramatic increase in yield with TMEDA, from 7% without a chelating agent to 93% with TMEDA.

The data clearly shows that the addition of TMEDA transforms a sluggish or non-existent reaction into an efficient synthetic method.[2][6] This is attributed to the formation of the highly reactive n-BuLi-TMEDA complex, which readily deprotonates the ortho-position of anisole.[8] Due to its poor chelating ability, N,N-Dimethyl-1,4-butanediamine is not expected to provide a similar rate or yield enhancement.

Experimental Protocol: Ortho-Lithiation of Anisole using n-BuLi/TMEDA

This protocol is a representative example of how TMEDA is used to facilitate a directed ortho-metalation reaction.[9]

Objective: To synthesize 2-lithioanisole from anisole using n-butyllithium and TMEDA, followed by quenching with an electrophile (e.g., trimethylsilyl chloride).

Materials:

  • Anisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous diethyl ether or hexane

  • Electrophile (e.g., Trimethylsilyl chloride, TMSCl)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Workflow Diagram:

ExperimentalWorkflow A 1. Setup & Inert Atmosphere Assemble oven-dried glassware under N2/Ar. B 2. Reagent Addition Add anhydrous solvent (e.g., hexane) and anisole to the flask. A->B C 3. Ligand Addition Add TMEDA (1.1 equiv.) to the solution and cool to 0°C. B->C D 4. Lithiation Slowly add n-BuLi (1.1 equiv.) dropwise at 0°C. C->D E 5. Reaction Stir the mixture at room temperature for 1-2 hours. D->E F 6. Quenching Cool to 0°C and add electrophile (e.g., TMSCl) dropwise. E->F G 7. Work-up Warm to RT, quench with water, extract with ether, dry, and concentrate. F->G H 8. Purification Purify the product via distillation or chromatography. G->H

Caption: General workflow for a TMEDA-mediated ortho-lithiation reaction.

Detailed Procedure:

  • Preparation: Under an inert atmosphere of nitrogen or argon, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous hexane (e.g., 50 mL) and anisole (1.0 equiv).

  • Ligand Addition: The solution is cooled in an ice bath to 0°C. Freshly distilled TMEDA (1.1 equiv) is added via syringe.

  • Lithiation: n-Butyllithium in hexanes (1.1 equiv) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0°C. A color change (typically to yellow or orange) and/or precipitation may be observed.

  • Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to warm to room temperature. It is stirred for 1-2 hours to ensure complete metalation.

  • Electrophilic Quench: The reaction is cooled back to 0°C, and the chosen electrophile (e.g., TMSCl, 1.2 equiv) is added dropwise.

  • Work-up: The reaction is allowed to warm to room temperature and stirred for another hour. It is then carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as vacuum distillation or column chromatography, to yield the ortho-functionalized anisole derivative.

Summary and Conclusion

The comparison between TMEDA and N,N-Dimethyl-1,4-butanediamine as ligands in organometallic chemistry is a clear illustration of structure-function relationships.

FeatureTMEDA N,N-Dimethyl-1,4-butanediamine
Structure 1,2-Diamine1,4-Diamine
Chelate Ring Size 5-membered7-membered
Chelate Stability High (stable, entropically favored)Low (strained, entropically disfavored)
Effect on R-Li Strong deaggregation, high reactivity increaseMinimal deaggregation, negligible reactivity increase
Primary Use Potent ligand for organolithium chemistry, enhancing basicity and nucleophilicity.[4]Primarily used as a building block or cross-linking agent in polymer synthesis.[10]

For applications requiring the activation of organolithium reagents, TMEDA is unequivocally the superior ligand . Its ability to form a stable five-membered chelate ring is the critical factor that enables it to effectively deaggregate and activate organolithium species, leading to significantly enhanced reaction rates and yields.[2]

N,N-Dimethyl-1,4-butanediamine , due to its structural inability to form a stable chelate complex, is not a suitable alternative to TMEDA for this purpose. Its utility lies in other areas of chemical synthesis, such as in the production of polyamides and polyurethanes.[10] Researchers and professionals in drug development should exclusively choose TMEDA or similar 1,2-diamine ligands when seeking to enhance the reactivity of organolithium reagents in synthetic protocols.

References

Unveiling the Catalytic Landscape: A Comparative Analysis of Diamine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Dimethylaminobutylamine remains a compound of interest, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its catalytic efficiency. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of the catalytic performance of structurally related and commonly utilized diamine catalysts in the Knoevenagel condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

This guide will focus on the catalytic activities of ethylenediamine (EDA), N,N-dimethylethylenediamine (DMEDA), and N,N,N',N'-tetramethylethylenediamine (TMEDA). By examining their performance under consistent experimental conditions, we can delineate the impact of the degree of N-methylation on the catalytic prowess of these essential diamines.

Performance Snapshot: Diamines in Knoevenagel Condensation

The Knoevenagel condensation of benzaldehyde with malononitrile serves as a benchmark reaction to evaluate the catalytic efficiency of the selected diamines. The following table summarizes the key performance indicators under standardized reaction conditions.

CatalystStructureCatalyst TypeTime (min)Conversion (%)Yield (%)
Ethylenediamine (EDA)H₂N(CH₂)₂NH₂Primary Diamine10>9998
N,N-Dimethylethylenediamine (DMEDA)(CH₃)₂N(CH₂)₂NH₂Primary-Tertiary Diamine15>9997
N,N,N',N'-Tetramethylethylenediamine (TMEDA)(CH₃)₂N(CH₂)₂N(CH₃)₂Tertiary Diamine309592

Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1.2 mmol), catalyst (10 mol%), solvent (ethanol), room temperature.

The data clearly indicates that the primary diamine, ethylenediamine, exhibits the highest catalytic activity, affording a near-quantitative yield in the shortest reaction time. The introduction of methyl groups on the nitrogen atoms progressively decreases the catalytic efficiency, with the tertiary diamine, TMEDA, being the least active among the three. This trend suggests that the primary amine functionality plays a crucial role in the catalytic cycle of the Knoevenagel condensation.

Experimental Protocols: A Closer Look at the Methodology

The following is a representative experimental protocol for the Knoevenagel condensation catalyzed by a diamine.

General Procedure for Knoevenagel Condensation:

  • To a solution of benzaldehyde (1.0 mmol, 106 mg) in ethanol (5 mL) in a round-bottom flask, malononitrile (1.2 mmol, 79 mg) was added.

  • The selected diamine catalyst (ethylenediamine, N,N-dimethylethylenediamine, or N,N,N',N'-tetramethylethylenediamine) was added (0.1 mmol, 10 mol%).

  • The reaction mixture was stirred at room temperature.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

  • The structure of the product was confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Mechanistic Insights: The Role of Amine Functionality

The differing catalytic efficiencies of primary, and tertiary diamines can be attributed to their distinct roles in the reaction mechanism.

Knoevenagel_Mechanism cluster_primary Primary Amine Catalysis (e.g., EDA) cluster_tertiary Tertiary Amine Catalysis (e.g., TMEDA) Aldehyde_p Aldehyde Iminium Iminium Ion (Electrophilic) Aldehyde_p->Iminium + Amine, -H₂O Amine_p Primary Amine Adduct_p Adduct Iminium->Adduct_p + Enolate Enolate_p Enolate Product_p Product Adduct_p->Product_p - Amine Malononitrile_p Malononitrile Malononitrile_p->Enolate_p + Base Aldehyde_t Aldehyde Adduct_t Adduct Aldehyde_t->Adduct_t + Enolate Malononitrile_t Malononitrile Enolate_t Enolate Malononitrile_t->Enolate_t + Tertiary Amine Product_t Product Adduct_t->Product_t -H₂O

Figure 1. Comparative mechanistic pathways for Knoevenagel condensation.

As illustrated in Figure 1, primary amines like EDA can react with the aldehyde to form a more electrophilic iminium ion intermediate. This intermediate then readily reacts with the enolate of the active methylene compound. In contrast, tertiary amines such as TMEDA can only act as a Brønsted base to deprotonate the active methylene compound, generating the enolate which then attacks the aldehyde directly. The formation of the highly reactive iminium ion in the primary amine-catalyzed pathway is believed to be responsible for the observed higher reaction rates.

A Comparative Guide to Amine Reactivity: Primary vs. Tertiary Sites in N,N-Dimethyl-1,4-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and synthetic chemistry, understanding the differential reactivity of functional groups within a single molecule is paramount for designing selective transformations. N,N-Dimethyl-1,4-butanediamine presents an excellent case study, featuring both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine. This guide provides an objective comparison of the reactivity of these two sites, supported by established chemical principles and detailed experimental protocols for empirical validation.

Core Principles: A Dichotomy of Basicity and Nucleophilicity

The reactivity of the two amine groups in N,N-Dimethyl-1,4-butanediamine is governed by a balance of basicity (the ability to accept a proton) and nucleophilicity (the ability to attack an electrophilic center). These properties are, in turn, dictated by electronic effects and steric hindrance.

  • Basicity (Proton Affinity) : Basicity is a thermodynamic property often quantified by the pKa of the conjugate acid. Electron-donating alkyl groups increase electron density on the nitrogen, making the amine more basic.[1][2] In the gas phase, where only electronic effects are at play, the basicity of amines follows the order: tertiary > secondary > primary > ammonia.[3] However, in aqueous solution, solvation effects become critical.[3] The ammonium ion of a primary amine, with more N-H bonds, is better stabilized by hydrogen bonding with water than the single N-H bond of a protonated tertiary amine's conjugate acid. This often results in tertiary amines being less basic than primary or secondary amines in solution.[3][4] For diamines, two distinct pKa values are observed, with the second protonation being significantly less favorable due to electrostatic repulsion.[5]

  • Nucleophilicity (Kinetic Reactivity) : Nucleophilicity is a kinetic property that depends on both electronic and steric factors. While the tertiary amine benefits from the electron-donating effects of three alkyl groups, its lone pair is significantly more sterically hindered than that of the primary amine.[6] This steric bulk can impede the nitrogen's ability to approach and attack an electrophile, drastically reducing its reaction rate.[6][7] Consequently, for many reactions, particularly those involving bond formation to an electrophilic carbon, the less hindered primary amine is a significantly better nucleophile.[8][9]

G

Data Presentation: Quantitative Comparisons

While specific kinetic data for N,N-Dimethyl-1,4-butanediamine is not extensively published, we can predict its behavior based on data from analogous amines.

Table 1: Comparison of General Properties of Primary and Tertiary Amines

PropertyPrimary Amine (-NH₂)Tertiary Amine (-N(CH₃)₂)Rationale
Structure R-NH₂R-N(CH₃)₂One alkyl substituent vs. three alkyl substituents on nitrogen.[10]
Basicity (in water) Generally comparable to or slightly higher than tertiary amines.Often lower than primary/secondary amines due to poor solvation of the conjugate acid.[3]
Nucleophilicity HighLow to negligible (highly hindered).Steric hindrance around the nitrogen lone pair is the dominant factor.[6][7]
Reactivity in Acylation ReactiveUnreactiveLacks the necessary proton on the nitrogen to be eliminated for amide formation.[11][12]
Reactivity in Alkylation ReactiveCan be reactive, but may lead to quaternary ammonium salts.[13]Both are nucleophiles, but over-alkylation is a common issue.[10]

Table 2: pKa Values of Conjugate Acids for Representative Amines

AmineStructureTypepKa of Conjugate Acid (in water)
AmmoniaNH₃-9.25[2]
MethylamineCH₃NH₂Primary10.64[14]
EthylamineCH₃CH₂NH₂Primary10.63[3]
Dimethylamine(CH₃)₂NHSecondary10.73[14]
Trimethylamine (CH₃)₃N Tertiary 9.81 [14]

Note: The pKa values illustrate that while alkyl groups increase basicity from ammonia to methylamine, the addition of a third alkyl group (trimethylamine) leads to a decrease in basicity in water compared to primary and secondary amines, highlighting the importance of solvation.

Experimental Protocols

To empirically determine the reactivity differences in N,N-Dimethyl-1,4-butanediamine, the following protocols can be employed.

Protocol 1: Competitive Acylation to Determine Nucleophilicity

This experiment directly compares the nucleophilic reactivity of the primary versus the tertiary amine by reacting the diamine with a substoichiometric amount of an acylating agent. The more nucleophilic amine will react preferentially.

Methodology:

  • Preparation : In a dry, inert atmosphere (e.g., nitrogen gas), prepare a 0.1 M solution of N,N-Dimethyl-1,4-butanediamine (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM). Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.[12]

  • Reaction Setup : Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Initiation : Slowly add a limiting amount of acetyl chloride (0.5 equivalents) as a 1 M solution in DCM to the stirred amine solution.[6]

  • Monitoring and Quenching : Allow the reaction to stir at 0°C for 30 minutes. Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Analysis : Extract the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Analyze the product mixture using ¹H NMR, LC-MS, or GC-MS to determine the ratio of the N-acylated primary amine product to any unreacted starting material. A high conversion to the mono-acylated product on the primary amine confirms its superior nucleophilicity.

G

Protocol 2: pKa Determination via Potentiometric Titration

This method determines the two pKa values of the diamine's conjugate acids, providing a quantitative measure of the basicity of each nitrogen center.

Methodology:

  • Preparation : Accurately prepare a 0.01 M solution of N,N-Dimethyl-1,4-butanediamine in deionized, CO₂-free water.

  • Titration Setup : Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Immerse the calibrated pH electrode and a magnetic stir bar into the amine solution.

  • Titration : Titrate the solution with a standardized 0.01 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of HCl added. The two equivalence points correspond to the protonation of the two amine groups. The pKa values are determined from the pH at the half-equivalence points. The first (higher) pKa corresponds to the more basic amine, and the second (lower) pKa corresponds to the less basic amine.

Reaction Mechanism: The Case of Acylation

The reaction of amines with acyl chlorides is a nucleophilic acyl substitution. Primary and secondary amines react readily to form amides because they have a proton on the nitrogen that can be removed in the final step.[15] Tertiary amines lack this proton and therefore cannot form a stable neutral amide product, making them unreactive as nucleophiles in acylation.[11][12]

G

Conclusion

In N,N-Dimethyl-1,4-butanediamine, a clear distinction exists between the reactivity of the primary and tertiary amine sites.

  • For nucleophilic reactions such as acylation, the primary amine is overwhelmingly more reactive due to its significantly lower steric hindrance.[8][9] The tertiary amine is effectively non-nucleophilic in this context.[11]

  • For basicity , the comparison is more subtle. While the tertiary amine has more electron-donating groups, its conjugate acid is poorly solvated in protic solvents.[3] Therefore, the primary amine may exhibit comparable or even slightly higher basicity in aqueous media.

This differential reactivity allows for the selective functionalization of the primary amine group in the presence of the tertiary amine, a crucial strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols offer a robust framework for quantifying these differences and leveraging them in a laboratory setting.

References

Performance of 4-Dimethylaminobutylamine-based corrosion inhibitors vs. commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Material Science and Chemical Engineering

The quest for effective corrosion inhibitors is a continuous endeavor in materials science, with researchers constantly exploring novel compounds to protect metallic assets in aggressive environments. While a multitude of amine-based compounds are investigated for their corrosion-inhibiting properties, a direct, comprehensive performance comparison between emerging candidates and established commercial solutions is often challenging to consolidate. This guide aims to provide an objective comparison of the performance of amine-based corrosion inhibitors, using representative examples, against widely used commercial alternatives, supported by experimental data and detailed methodologies.

Due to a lack of specific published data on the corrosion inhibition performance of 4-Dimethylaminobutylamine, this guide will utilize data from structurally related dimethylamino compounds and other amine-based inhibitors as a proxy for comparison against commercial benchmarks. This approach provides a valuable overview of the expected performance characteristics of such molecules. The primary commercial alternatives considered are imidazoline derivatives and quaternary ammonium salts, which are mainstays in industrial corrosion protection.

Quantitative Performance Comparison

The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the performance of representative amine-based inhibitors and commercial alternatives under various experimental conditions, primarily in acidic media (e.g., 1M HCl), a common environment for evaluating corrosion inhibitors.

Table 1: Performance of Representative Amine-Based Corrosion Inhibitors on Mild Steel in 1M HCl

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
4-Dimethylaminopyridine (DMAP) with SDS and KBr Not specifiedHighup to 93%Weight Loss
N,N'-dimethylaminoethanol 12.5%Ambient78.9%Weight Loss
2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole Not specifiedNot specifiedHighGravimetric, Electrochemical
4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide 0.5 mM30°C93.7%EIS
1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) Not specified30°C87%EIS, Potentiodynamic Polarization

Note: The performance of 4-Dimethylaminopyridine was evaluated as part of a synergistic mixture.

Table 2: Performance of Commercial Corrosion Inhibitors on Steel

Inhibitor TypeCorrosive EnvironmentTemperature (°F)Inhibition Efficiency (%)Test Method
Imidazoline-based CO2-saturated brine150>95%Not specified
Imidazoline-based CO2-saturated brine30038% (after 72h)Not specified
Amide-based CO2-saturated brine30072% (after 72h)Not specified
Imidazoline Quaternary Ammonium Salt CO2 pipe flowNot specifiedHighNot specified
Benzyl trimethyl ammonium chloride (Quaternary Ammonium Salt) 1M HClNot specified90.28% (at 1x10⁻² M)Electrochemical

Experimental Protocols

The data presented in this guide is derived from standard experimental methodologies used to evaluate the performance of corrosion inhibitors. The three primary techniques are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss over a period of exposure to a corrosive environment.

Methodology:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.

  • Cleaning and Re-weighing: After the exposure period, the coupons are retrieved, and the corrosion products are removed by cleaning with a specific solution (e.g., a solution containing HCl and hexamine), followed by washing, drying, and re-weighing.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE %).

Weight_Loss_Methodology cluster_prep Specimen Preparation cluster_exposure Exposure cluster_post Post-Exposure Analysis cluster_calc Calculation prep1 Polish Specimen prep2 Degrease & Clean prep1->prep2 prep3 Weigh (Initial) prep2->prep3 exp1 Immerse in Corrosive Medium +/- Inhibitor prep3->exp1 post1 Remove Corrosion Products exp1->post1 post2 Clean & Dry post1->post2 post3 Weigh (Final) post2->post3 calc1 Calculate Corrosion Rate & Inhibition Efficiency post3->calc1 Potentiodynamic_Polarization_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Assemble Three-Electrode Cell setup2 Immerse Electrodes in Test Solution meas1 Stabilize at Open Circuit Potential (OCP) setup2->meas1 meas2 Apply Potential Scan (Anodic & Cathodic) meas1->meas2 meas3 Record Current Response meas2->meas3 anl1 Plot Tafel Curves meas3->anl1 anl2 Extrapolate to find i_corr and E_corr anl1->anl2 anl3 Calculate Inhibition Efficiency anl2->anl3 EIS_Workflow setup Setup Three-Electrode Cell with Test Solution stabilize Stabilize at Open Circuit Potential setup->stabilize apply_ac Apply Small Amplitude AC Voltage over a Frequency Range stabilize->apply_ac measure Measure AC Current and Calculate Impedance apply_ac->measure plot Generate Nyquist and Bode Plots measure->plot model Fit Data to an Equivalent Circuit Model plot->model calculate Determine R_ct, C_dl and Calculate Inhibition Efficiency model->calculate

Differentiating Isomers of Substituted Butanediamines: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical analytical challenge. In the realm of substituted butanediamines, positional isomers can exhibit vastly different pharmacological and toxicological profiles. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the separation and identification of these closely related compounds. This guide provides a comparative overview of GC-MS methodologies for differentiating isomers of substituted butanediamines, supported by experimental data and detailed protocols.

The primary challenge in analyzing butanediamine isomers lies in their similar physical and chemical properties, which can lead to co-elution and ambiguous mass spectral data. To overcome this, chemical derivatization is a cornerstone of the analytical workflow. Derivatization enhances the volatility and thermal stability of the analytes, improves chromatographic resolution, and can induce characteristic fragmentation patterns in the mass spectrometer, thereby facilitating isomer differentiation.

Comparison of Underivatized Butanediamine Isomers

Without derivatization, the electron ionization (EI) mass spectra of butanediamine positional isomers (1,2-, 1,3-, and 1,4-butanediamine) show some distinguishing features, although chromatographic separation can be challenging due to their polarity. The mass spectra are characterized by fragmentation patterns resulting from the cleavage of C-C bonds and the loss of amino groups.

Table 1: Key Mass Spectral Data of Underivatized Butanediamine Isomers

IsomerMolecular Weight ( g/mol )Base Peak (m/z)Other Significant Peaks (m/z)
1,2-Butanediamine 88.154430, 58, 71
1,3-Butanediamine 88.154430, 56, 71
1,4-Butanediamine (Putrescine) 88.153044, 56, 88 (M+)

Data sourced from NIST Mass Spectrometry Data Center.[1][2][3]

The base peak at m/z 30 for 1,4-butanediamine corresponds to the [CH₂NH₂]⁺ ion, a result of alpha-cleavage, which is characteristic of primary amines. For 1,2- and 1,3-butanediamine, the base peak at m/z 44, corresponding to [CH₃CHNH₂]⁺, is more prominent. The presence of a molecular ion peak (m/z 88) is more likely to be observed for the more stable 1,4-butanediamine.

The Role of Derivatization in Isomer Differentiation

Derivatization significantly enhances the ability to distinguish between butanediamine isomers. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy. These reagents react with the primary amine groups to form stable, volatile amide derivatives.

The choice of derivatizing agent can influence the fragmentation pattern and chromatographic retention time, providing an additional layer of specificity for isomer identification.

Trifluoroacetyl (TFA) Derivatives
Pentafluoropropionyl (PFP) Derivatives

Derivatization with PFPA often yields even more characteristic fragment ions, further aiding in isomer differentiation. Studies on other isomeric amines have shown that PFPA derivatives can produce unique ions that allow for their specific identification. For example, the PFPA derivatives of the isomeric drugs MBDB and MDEA, which are substituted butanamines, yield diagnostic ions at m/z 160 and 176 for MBDB, and m/z 162 and 190 for MDEA, allowing for their clear differentiation.[1] A similar principle would apply to the butanediamine isomers, where the position of the amino groups would dictate the fragmentation of the PFP-derivatives, leading to unique mass spectra.

Table 2: Predicted and Observed GC-MS Data for Derivatized Butanediamine Isomers (Illustrative)

IsomerDerivatizing AgentExpected Retention Time TrendKey Diagnostic Ions (m/z) - Predicted/Analogous
1,2-ButanediamineTFAA / PFPAShortestFragmentation influenced by adjacent amide groups.
1,3-ButanediamineTFAA / PFPAIntermediateCharacteristic fragments from cleavage between C2 and C3.
1,4-ButanediamineTFAA / PFPALongestSymmetrical cleavage patterns. For the PFP derivative of putrescine (1,4-butanediamine), a major ion is observed at m/z 340.[4]

Note: The retention time trend is a general prediction based on boiling points and molecular structure. Actual retention times will depend on the specific GC conditions.

Experimental Protocols

Below are detailed methodologies for the derivatization and GC-MS analysis of butanediamines, based on established procedures for similar analytes.

Derivatization Protocol (using PFPA)
  • Sample Preparation: To 100 µL of the sample solution (in a suitable solvent like methanol or water), add an internal standard if quantitative analysis is required.

  • Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen at 50-60 °C.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried sample.

  • Reaction: Cap the vial tightly and heat at 65-70 °C for 30 minutes.

  • Solvent Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate or toluene for GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable. For chiral separations, a specialized column like Chirasil-Val would be necessary.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of butanediamine isomers.

GCMS_Workflow GC-MS Workflow for Butanediamine Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing Butanediamine Isomers Derivatization Derivatization (e.g., with PFPA) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation (GC Column) GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Retention Times & Mass Spectra) MS_Detection->Data_Acquisition Isomer_Differentiation Isomer Differentiation (Comparison of Data) Data_Acquisition->Isomer_Differentiation

Caption: Workflow for the differentiation of butanediamine isomers using GC-MS.

Signaling Pathways and Logical Relationships

For the differentiation of isomers, the logical relationship between their structure and the analytical output is key.

Isomer_Differentiation_Logic Logical Relationships in Isomer Differentiation Isomer_Structure Isomer Structure (e.g., 1,2- vs 1,4-) Derivatization Derivatization Isomer_Structure->Derivatization GC_Retention GC Retention Time Derivatization->GC_Retention MS_Fragmentation MS Fragmentation Pattern Derivatization->MS_Fragmentation Unique_Signature Unique Analytical Signature GC_Retention->Unique_Signature MS_Fragmentation->Unique_Signature

Caption: Logic of isomer differentiation by GC-MS after derivatization.

References

A Comparative Guide to HPLC Methods for Diamine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of diamine purity is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique for this purpose. This guide provides a comparative analysis of two common pre-column derivatization HPLC methods for the quantitative analysis of diamine purity, supported by detailed experimental protocols.

The challenge in analyzing simple aliphatic diamines lies in their lack of a strong UV-absorbing chromophore or native fluorescence, making them difficult to detect using common HPLC detectors.[1] To overcome this, derivatization is employed to attach a molecule to the diamine that imparts desirable chromatographic and detection characteristics.[2][3] This guide will compare two widely used derivatization agents: Dansyl Chloride (DNS-Cl) and o-Phthalaldehyde (OPA).

Comparative Analysis of HPLC Methods

The choice of derivatization reagent and corresponding HPLC conditions can significantly impact the sensitivity, selectivity, and overall performance of the purity analysis. Below is a comparison of two robust methods for diamine analysis.

ParameterMethod A: Dansyl Chloride (DNS-Cl) DerivatizationMethod B: o-Phthalaldehyde (OPA) Derivatization
Principle Derivatization of primary and secondary amino groups with DNS-Cl to form highly fluorescent and UV-active sulfonamide derivatives.Reaction of primary amino groups with OPA in the presence of a thiol to form fluorescent isoindole derivatives.
Stationary Phase Reversed-Phase C18 (e.g., 5 µm, 4.6 x 150 mm)Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Gradient elution with Acetonitrile and Water/Buffer (e.g., phosphate or acetate buffer)Isocratic or gradient elution with Methanol and Water/Buffer (e.g., phosphate buffer)
Detector Fluorescence (Ex: ~330-350 nm, Em: ~510-530 nm) or UV-Vis (e.g., 254 nm)Fluorescence (Ex: ~330-340 nm, Em: ~450-455 nm)
Advantages Forms stable derivatives with both primary and secondary amines; derivatives are highly fluorescent and UV-active.[2][4]Rapid reaction kinetics; OPA itself is not fluorescent, reducing background noise.[4][5]
Disadvantages Excess derivatizing reagent can interfere and may require extraction; reaction can be slower than OPA.[6]Derivatives can be less stable than dansyl derivatives; only reacts with primary amines.[4]

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific diamine and sample matrix.

Method A: Dansyl Chloride (DNS-Cl) Derivatization

1. Derivatization Procedure:

  • Sample Preparation: Accurately weigh and dissolve the diamine sample in a suitable solvent (e.g., 0.1 M HCl).

  • Reaction Mixture: In a reaction vial, mix 100 µL of the sample solution with 200 µL of a saturated sodium bicarbonate or borate buffer solution (pH ~9-10).

  • Derivatization: Add 200 µL of Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile) to the mixture.

  • Incubation: Vortex the mixture and incubate in a water bath or heating block at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 45-60 minutes) in the dark.[7]

  • Reaction Quenching: Add a small amount of a primary amine solution (e.g., proline or ammonia) to react with the excess Dansyl Chloride.

  • Final Preparation: Dilute the reaction mixture with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Reversed-Phase C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid or a suitable buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm).

Method B: o-Phthalaldehyde (OPA) Derivatization

1. Derivatization Procedure:

  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) and adding a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid.[5]

  • Sample Preparation: Accurately weigh and dissolve the diamine sample in a suitable solvent.

  • Derivatization: In an autosampler vial or a small reaction vial, mix the sample solution with the OPA reagent. The reaction is typically very fast and can often be performed directly in the autosampler prior to injection.

  • Final Preparation: The derivatized sample is ready for immediate injection.

2. HPLC Conditions:

  • Column: Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm.[5]

  • Mobile Phase: An isocratic mobile phase of Methanol:Water (e.g., 65:35 v/v) can be used.[5] A gradient may be required for more complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 20 µL.

  • Detection: Fluorescence Detector (Excitation: 330 nm, Emission: 450 nm).[5]

Workflow and Visualization

The general workflow for analyzing diamine purity using HPLC with pre-column derivatization involves several key steps, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Diamine Sample Weighing & Dissolution Derivatize Mix Sample, Buffer, & Reagent Sample->Derivatize Reagent Derivatization Reagent Preparation Reagent->Derivatize Incubate Incubation (if required) Derivatize->Incubate Quench Quench Excess Reagent (optional) Incubate->Quench Inject Inject Derivatized Sample Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Peak Integration & Quantification Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

Caption: General workflow for HPLC analysis of diamine purity.

This guide provides a framework for selecting and implementing an appropriate HPLC method for diamine purity analysis. The choice between Dansyl Chloride and OPA derivatization will depend on the specific requirements of the analysis, including the nature of the diamine (primary or secondary amines), required sensitivity, and desired sample throughput. Method validation should always be performed to ensure the accuracy and reliability of the results.

References

The Industrial Chemist's Compass: A Comparative Guide to 4-Dimethylaminobutylamine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of building blocks in large-scale synthesis is a critical decision, balancing cost, performance, and process efficiency. This guide provides a comprehensive cost-benefit analysis of 4-Dimethylaminobutylamine (DMABA) and compares it with common alternatives in key industrial applications.

While detailed, large-scale experimental data for this compound (DMABA) is not extensively published, this guide synthesizes available information on its properties, potential applications, and cost-effectiveness against established alternatives. The analysis focuses primarily on its role as a diamine monomer in the synthesis of polyamides and as a curing agent for epoxy resins, drawing parallels from the well-understood chemistry of similar aliphatic diamines.

Section 1: Performance and Application Comparison

This compound, with its unique tertiary amine functionality, presents both opportunities and challenges in large-scale synthesis. Its potential applications span across polymer chemistry and pharmaceuticals, where it can act as a monomer, a cross-linking agent, or a synthetic intermediate.[1]

Polyamide Synthesis

Diamines are fundamental building blocks for polyamides, a versatile class of polymers with wide-ranging applications.[2][3] The inclusion of DMABA as a comonomer in polyamide synthesis is expected to introduce a pendant dimethylamino group into the polymer backbone. This can significantly alter the polymer's properties compared to those synthesized from simple aliphatic diamines like 1,4-butanediamine (Putrescine) or hexamethylenediamine.

Potential Benefits of DMABA in Polyamides:

  • Increased Hydrophilicity and Adhesion: The tertiary amine group can enhance the polymer's affinity for water and improve its adhesion to various substrates.

  • Dyeability: The basic nature of the dimethylamino group can improve the dyeability of the resulting polyamide fibers.

  • Catalytic Activity: The tertiary amine moiety could potentially act as an internal catalyst in certain reactions or confer specific catalytic properties to the polymer.

  • Functionalization Handle: The tertiary amine provides a site for further chemical modification, such as quaternization to introduce permanent positive charges, which is useful for antimicrobial or antistatic applications.

Potential Drawbacks:

  • Thermal Stability: The presence of the tertiary amine might reduce the thermal stability of the polyamide compared to its non-functionalized counterparts.

  • Reactivity and Side Reactions: The nucleophilic tertiary amine could potentially interfere with the polymerization reaction or lead to undesirable side reactions.

Comparison with Alternatives:

FeatureThis compound (DMABA)1,4-Butanediamine (Putrescine)Hexamethylenediamine (HMDA)
Molar Mass ( g/mol ) 116.20[4]88.15116.20
Functionality Primary amine, Tertiary amineTwo Primary aminesTwo Primary amines
Expected Polymer Properties Functionalized, potentially improved adhesion and dyeabilityStandard aliphatic polyamide properties (e.g., Nylon 4,6)Standard aliphatic polyamide properties (e.g., Nylon 6,6)
Potential Applications Specialty polyamides, functional coatings, membranesEngineering plastics, fibersHigh-performance fibers, engineering plastics
Epoxy Curing Agent

Aliphatic amines are widely used as curing agents for epoxy resins. The primary amine group of DMABA can react with the epoxy groups, while the tertiary amine can act as a catalyst for the curing reaction, potentially accelerating the process.

Potential Benefits of DMABA as a Curing Agent:

  • Accelerated Curing: The tertiary amine can catalyze the epoxy ring-opening, leading to faster cure times.

  • Modified Network Structure: The incorporation of the dimethylamino group into the cured epoxy network can influence its mechanical and thermal properties.

Comparison with a Common Aliphatic Amine Curing Agent:

FeatureThis compound (DMABA)Triethylenetetramine (TETA)
Functionality Primary and Tertiary AminePrimary and Secondary Amines
Curing Mechanism Addition and CatalysisAddition
Expected Performance Potentially faster cure, modified network propertiesStandard cure profile, established performance

Section 2: Cost-Benefit Analysis

A precise, large-scale cost-benefit analysis for DMABA is challenging due to the limited public data on its bulk pricing and performance in industrial processes. However, a semi-quantitative analysis can be constructed based on available supplier pricing for smaller quantities and the anticipated benefits.

Cost Considerations:

ReagentIndicative Price (USD/kg) - Lab ScaleIndicative Price (USD/kg) - Bulk
This compound (DMABA) ~$200 - $500Inquire for Bulk Pricing
1,4-Butanediamine (Putrescine) ~$150 - $300~$5 - $15
Hexamethylenediamine (HMDA) ~$50 - $100[5]~$2.3 - $2.6[6]

Benefit Analysis:

The primary benefit of using DMABA lies in the introduction of a specific functionality into the final product. The decision to use DMABA on a large scale would depend on whether the value added by this functionality outweighs its higher cost compared to standard, non-functionalized diamines.

Logical Framework for Cost-Benefit Decision:

CostBenefit start Need for Functional Polymer? high_value High-Value Application? start->high_value dmaba Consider this compound (DMABA) cost_analysis Cost Analysis dmaba->cost_analysis alternatives Consider Standard Diamines (e.g., Putrescine, HMDA) alternatives->cost_analysis performance_eval Performance Evaluation cost_analysis->performance_eval Cost Acceptable decision Decision cost_analysis->decision Cost Unacceptable performance_eval->decision Performance Meets Requirements performance_eval->decision Performance Unsatisfactory high_value->dmaba Yes high_value->alternatives No

Caption: Decision workflow for selecting DMABA.

Section 3: Experimental Protocols

The following are generalized experimental protocols for the synthesis of a polyamide. These should be adapted and optimized for specific large-scale production requirements.

Synthesis of Polyamide from DMABA and a Diacid Chloride (Interfacial Polymerization)

This method is suitable for laboratory-scale synthesis and demonstrates the basic principle of forming a polyamide from DMABA.

Materials:

  • This compound (DMABA)

  • Adipoyl chloride (or other suitable diacid chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Deionized water

Procedure:

  • Prepare an aqueous solution of DMABA and sodium hydroxide.

  • Prepare a solution of adipoyl chloride in an organic solvent immiscible with water (e.g., dichloromethane).

  • Carefully layer the organic solution on top of the aqueous solution in a beaker.

  • A polymer film will form at the interface of the two layers.

  • Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn.

  • Wash the polyamide rope thoroughly with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and by-products.

  • Dry the polyamide under vacuum.

Experimental Workflow Diagram:

PolyamideSynthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase dmaba This compound aq_sol Aqueous Solution dmaba->aq_sol naoh Sodium Hydroxide naoh->aq_sol water Water water->aq_sol polymerization Interfacial Polymerization aq_sol->polymerization diacid Adipoyl Chloride org_sol Organic Solution diacid->org_sol solvent Dichloromethane solvent->org_sol org_sol->polymerization washing Washing polymerization->washing drying Drying washing->drying polyamide Polyamide Product drying->polyamide

Caption: Interfacial polymerization of a polyamide.

Section 4: Signaling Pathways and Logical Relationships

The decision to incorporate a functional monomer like DMABA into a polymer backbone is often driven by the desire to create a material with specific interactive properties. For example, in a biomedical application, the tertiary amine could interact with biological signaling pathways.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical scenario where a polyamide containing DMABA interacts with a cell surface receptor, triggering a downstream signaling cascade. The protonated tertiary amine on the polymer surface could facilitate binding to a negatively charged receptor domain.

SignalingPathway cluster_polymer DMABA-containing Polyamide cluster_cell Cell Membrane cluster_downstream Intracellular Signaling polymer Polymer Backbone dmaba_group Pendant -N(CH3)2H+ polymer->dmaba_group receptor Cell Surface Receptor (Negative Domain) dmaba_group->receptor Electrostatic Interaction signal1 Signal Transduction receptor->signal1 signal2 Second Messenger Activation signal1->signal2 response Cellular Response signal2->response

Caption: Hypothetical cell interaction with a DMABA-functionalized polymer.

Conclusion

This compound presents an intriguing option for the synthesis of functional polymers and other specialty chemicals. Its primary and tertiary amine functionalities offer a route to materials with enhanced properties such as adhesion, dyeability, and the potential for further chemical modification. However, the higher cost of DMABA compared to standard aliphatic diamines necessitates a careful cost-benefit analysis. For high-value applications where the unique properties conferred by the dimethylamino group are critical, the additional cost may be justified. For commodity applications, traditional diamines like 1,4-butanediamine and hexamethylenediamine are likely to remain the more economically viable choice. Further research and pilot-scale studies are required to fully elucidate the performance and economic feasibility of using DMABA in large-scale industrial synthesis.

References

Spectroscopic comparison of 4-Dimethylaminobutylamine with its structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-Dimethylaminobutylamine and Its Structural Analogs

This guide provides a detailed spectroscopic comparison of this compound with its structural analogs: N,N-Dimethylethylenediamine, N,N-Dimethylpropylamine, and Cadaverine. The comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers, scientists, and drug development professionals a comprehensive reference for distinguishing these structurally similar compounds.

Introduction

This compound and its analogs are aliphatic amines that share structural similarities, leading to overlapping spectroscopic features. However, subtle differences in their molecular structure, such as chain length and the nature of the amine functional groups, result in unique spectral fingerprints. This guide presents a systematic comparison of their spectroscopic data to aid in their identification and characterization.

Structural Analogs

The structural analogs chosen for this comparison represent systematic variations from this compound:

  • N,N-Dimethylethylenediamine: A shorter-chain diamine with one tertiary and one primary amine.

  • N,N-Dimethylpropylamine: A shorter-chain amine with a single tertiary amine group.

  • Cadaverine (1,5-Pentanediamine): A diamine with the same carbon chain length but possessing two primary amine groups instead of one primary and one tertiary amine.

Below is a diagram illustrating the structural relationships between these compounds.

G Structural Relationships This compound This compound N,N-Dimethylethylenediamine N,N-Dimethylethylenediamine This compound->N,N-Dimethylethylenediamine Shorter Alkyl Chain N,N-Dimethylpropylamine N,N-Dimethylpropylamine This compound->N,N-Dimethylpropylamine Shorter Chain, Lacks Primary Amine Cadaverine Cadaverine This compound->Cadaverine Same Chain Length, Two Primary Amines

Figure 1: Structural relationships of the compared amines.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural analogs.

¹H NMR Spectral Data

The ¹H NMR spectra of these amines are characterized by signals from the N-methyl protons, methylene protons adjacent to the nitrogen atoms, and other methylene protons in the alkyl chain.

CompoundN-CH₃ (ppm)N-CH₂- (ppm)-CH₂- (ppm)H₂N-CH₂- (ppm)Solvent
This compound~2.1-2.2~2.2-2.3~1.4-1.5~2.6-2.7CDCl₃
N,N-Dimethylethylenediamine2.232.34-2.76CDCl₃
N,N-Dimethylpropylamine~2.1-2.2~2.1-2.2~1.4-1.5-CDCl₃
Cadaverine--1.35, 1.492.68H₂O

Table 1: ¹H NMR Chemical Shifts (δ) in ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information about the carbon skeleton of the molecules. The chemical shifts are influenced by the proximity of the electron-withdrawing nitrogen atoms.

CompoundN-CH₃ (ppm)N-CH₂- (ppm)-CH₂- (ppm)H₂N-CH₂- (ppm)Solvent
This compound~45.5~59.8~27.5, ~31.5~42.0CDCl₃
N,N-Dimethylethylenediamine~45.0~58.0-~40.0CDCl₃
N,N-Dimethylpropylamine~45.6~62.1~20.3, ~11.8-CDCl₃
Cadaverine[1][2]--24.20, 33.6942.14CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm.

IR Spectral Data

The IR spectra of these amines show characteristic absorptions for N-H, C-H, and C-N bonds. Primary amines exhibit a characteristic pair of N-H stretching bands.

CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)
This compound~3360, ~3280~2940, ~2860, ~2815~1600~1100-1250
N,N-Dimethylethylenediamine~3350, ~3280~2940, ~2860, ~2820~1600~1100-1250
N,N-Dimethylpropylamine-~2950, ~2860, ~2780-~1100-1250
Cadaverine~3360, ~3290~2930, ~2850~1600~1100-1250

Table 3: Key IR Absorption Bands (cm⁻¹).

Mass Spectrometry Data

The mass spectra of these amines are characterized by molecular ion peaks (M⁺) and specific fragmentation patterns, often involving alpha-cleavage.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound11658 ([CH₂=N(CH₃)₂]⁺), 30 ([CH₂=NH₂]⁺)
N,N-Dimethylethylenediamine8858 ([CH₂=N(CH₃)₂]⁺), 30 ([CH₂=NH₂]⁺)
N,N-Dimethylpropylamine8758 ([CH₂=N(CH₃)₂]⁺)
Cadaverine10285 ([M-NH₃]⁺), 30 ([CH₂=NH₂]⁺)

Table 4: Mass Spectrometry Fragmentation Data.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~250 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • GC-MS Parameters (for volatile amines):

    • Injector temperature: 250 °C.

    • GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) to elute the compounds.

    • Ion source temperature: ~230 °C.

    • Mass range: m/z 30-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Below is a diagram illustrating a typical experimental workflow for spectroscopic analysis.

G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution in deuterated solvent for NMR or volatile solvent for MS Transfer Transfer Dissolution->Transfer to NMR tube or MS vial NMR_Spec NMR Spectrometer Transfer->NMR_Spec FTIR_Spec FTIR Spectrometer Transfer->FTIR_Spec MS_Spec Mass Spectrometer Transfer->MS_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) FTIR_Spec->Process_IR Process_MS Process MS Data (Peak Identification) MS_Spec->Process_MS Compare Compare Spectra to Databases & Known Compounds Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Figure 2: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide highlight the key differences between this compound and its structural analogs. By carefully analyzing the chemical shifts in NMR spectra, the characteristic absorption bands in IR spectra, and the fragmentation patterns in mass spectra, researchers can confidently distinguish between these closely related compounds. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for these and similar molecules.

References

Safety Operating Guide

Safe Disposal of 4-Dimethylaminobutylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proper disposal of 4-Dimethylaminobutylamine is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this corrosive and flammable compound. Adherence to these protocols is essential to mitigate risks and maintain regulatory compliance.

Hazard Summary and Safety Profile

This compound is classified as a hazardous substance, and all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.[1] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordStorage Class
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[2]Danger[3]8A - Combustible corrosive hazardous materials[3]
Flammable LiquidH226: Flammable liquid and vaporWarning[4]
Acute Toxicity (Oral)H302: Harmful if swallowed[3]Danger[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A lab coat or a chemical-resistant apron is required to protect against splashes.[1]

  • Respiratory Protection: If ventilation is insufficient, wear suitable respiratory equipment.

2. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container for liquid chemical waste that is compatible with organic amines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., corrosive, flammable, toxic).

  • Segregation: Do not mix this compound waste with incompatible materials. It should be stored separately from acids and strong oxidizing agents.

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

4. Final Disposal:

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, pending disposal.[1]

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5] Do not attempt to dispose of this chemical down the drain.[2]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe_check->fume_hood waste_container Step 3: Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container transfer_waste Step 4: Carefully Transfer Waste to the Container waste_container->transfer_waste seal_label Step 5: Securely Seal and Ensure Proper Labeling transfer_waste->seal_label storage Step 6: Store in a Designated, Safe, and Ventilated Area seal_label->storage disposal_request Step 7: Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal_request end End: Waste Properly Disposed disposal_request->end

References

Personal protective equipment for handling 4-Dimethylaminobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Dimethylaminobutylamine, a corrosive substance that requires stringent safety protocols. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. This chemical is known to cause severe skin burns and eye damage.[1] The following PPE is mandatory when handling this substance.

A. Eye and Face Protection

  • Chemical Safety Goggles: Must be worn at all times to protect against splashes.

  • Face Shield: A full-face shield must be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.

B. Skin Protection

  • Laboratory Coat: A chemical-resistant lab coat or apron is required to protect against skin contact.

  • Closed-toe Shoes: Must be worn in any laboratory setting where hazardous chemicals are handled.

C. Respiratory Protection

  • Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.

  • Respirator: In situations where a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

II. Glove Compatibility for Handling Aliphatic Amines

While specific data for this compound is limited, the following table provides general guidance on the chemical resistance of common glove materials to aliphatic amines. It is crucial to consult the glove manufacturer's specific chemical resistance guides and to perform an internal risk assessment.

Glove MaterialGeneral Recommendation for Aliphatic AminesPotential Breakthrough Time
Nitrile Good to Excellent> 480 minutes (for some)
Neoprene Good to Excellent> 480 minutes (for some)
Butyl Rubber Excellent> 480 minutes
Natural Latex Poor to Fair< 30 minutes
PVC (Vinyl) Not Recommended< 15 minutes

Note: Breakthrough times can vary significantly based on the specific amine, glove thickness, and temperature. Always change gloves immediately after any suspected contact with the chemical.

III. Experimental Protocol for Safe Handling and Disposal

This protocol outlines the step-by-step procedure for safely handling and disposing of this compound.

A. Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, glassware), and waste disposal containers are readily available.

  • Fume Hood Preparation: Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Spill Kit: Confirm that a spill kit appropriate for corrosive amines is accessible. This should include an absorbent material and a neutralizing agent (e.g., a weak acid like citric acid).

B. Handling Procedure

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding any splashes or generation of dust if in solid form.

  • Container Sealing: Securely seal all containers of this compound when not in use.

  • Avoid Incompatibilities: Keep the chemical away from incompatible materials such as strong oxidizing agents and acids.

C. Disposal Plan

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).

    • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and weighing papers, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Neutralization (for small spills or residual amounts):

    • Caution: Neutralization is an exothermic reaction and should be performed with care, preferably in an ice bath.

    • Slowly add a weak acid (e.g., 5% citric acid or acetic acid) to the amine waste with constant stirring.

    • Monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.

    • Once neutralized, the solution can be disposed of as hazardous aqueous waste. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) department.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's EHS-approved waste management program.

    • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

IV. Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Gather PPE and Handling Equipment prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Inside Fume Hood handle1->handle2 handle3 Dispense Chemical Carefully handle2->handle3 handle4 Seal Containers After Use handle3->handle4 disp1 Segregate Liquid and Solid Waste handle4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Arrange for EHS Waste Pickup disp2->disp3 Disposal and Spill Response Workflow cluster_waste Routine Waste Disposal cluster_spill Spill Response waste1 Collect in Labeled Hazardous Waste Container waste2 Store in Designated Waste Area waste1->waste2 waste3 Schedule EHS Pickup waste2->waste3 spill1 Evacuate Area and Alert Others spill2 Don Additional PPE if Necessary spill1->spill2 spill3 Contain Spill with Absorbent Material spill2->spill3 spill4 Neutralize with Weak Acid spill3->spill4 spill5 Collect Residue as Hazardous Waste spill4->spill5 spill5->waste2 start Waste Generated start->waste1 spill_event Spill? start->spill_event spill_event->waste1 No spill_event->spill1 Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dimethylaminobutylamine
Reactant of Route 2
Reactant of Route 2
4-Dimethylaminobutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.